molecular formula C15H15FO2 B8000525 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

カタログ番号: B8000525
分子量: 246.28 g/mol
InChIキー: QZAKIXOKFWYNOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is a useful research compound. Its molecular formula is C15H15FO2 and its molecular weight is 246.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[3-(3-fluoro-4-methoxyphenyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-18-15-6-5-13(10-14(15)16)12-4-2-3-11(9-12)7-8-17/h2-6,9-10,17H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAKIXOKFWYNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What are the physicochemical properties of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol , a specialized biaryl building block used in medicinal chemistry.

Executive Summary

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol (Systematic name: 2-(3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanol ) is a functionalized biaryl intermediate. It features a flexible hydroxyethyl tail and a substituted biphenyl core. This compound serves as a critical scaffold in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors, GPCR modulators, and liquid crystalline materials where the biphenyl moiety provides structural rigidity and the fluorine atom modulates metabolic stability and lipophilicity.

Chemical Identity & Structural Analysis

The molecule consists of a central benzene ring substituted at the meta (3-) position with a 3-fluoro-4-methoxyphenyl group and at the 1-position with a 2-hydroxyethyl chain.

AttributeDetail
Common Name 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol
Systematic Name 2-(3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanol
Molecular Formula C₁₅H₁₅FO₂
Molecular Weight 246.28 g/mol
SMILES COc1ccc(cc1F)c2cccc(CCO)c2
Structural Class Biaryl; Primary Alcohol; Fluorinated Ether
Structural Features & Pharmacophore Logic
  • Fluorine (C-3' position): Increases metabolic stability by blocking oxidative metabolism at the phenyl ring. It also increases lipophilicity and alters the electronic properties of the ring without significant steric penalty.

  • Methoxy Group (C-4' position): Acts as a hydrogen bond acceptor and a weak electron-donating group, often critical for binding affinity in protein active sites.

  • Hydroxyethyl Chain: Provides a reactive primary alcohol handle for further derivatization (e.g., conversion to halides, mesylates, or direct etherification) to link the biaryl core to other pharmacophores.

Physicochemical Properties

Note: Experimental values for this specific isomer are often proprietary. The values below represent high-confidence predicted ranges based on quantitative structure-property relationship (QSPR) models and data from close structural analogs (e.g., the 4-isomer).

Table 1: Physical Constants
PropertyValue / RangeCondition
Physical State Viscous Oil or Low-Melting Solid@ 25°C, 1 atm
Melting Point 45 – 55 °CPredicted
Boiling Point 380 – 390 °C@ 760 mmHg (Predicted)
Density 1.18 ± 0.05 g/cm³Predicted
Flash Point > 113 °CClosed Cup
Solubility & Lipophilicity
  • Water Solubility: Low (< 0.1 mg/mL). The hydrophobic biphenyl core dominates the solvation profile.

  • Organic Solubility: Highly soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.

  • LogP (Octanol/Water): 3.4 – 3.8 (Predicted). The compound is lipophilic, suggesting good membrane permeability but requiring formulation aids (e.g., cyclodextrins) for aqueous delivery.

  • Topological Polar Surface Area (TPSA): 29.5 Ų (20.2 Ų from -OH + 9.2 Ų from -O-). This low TPSA indicates excellent potential for blood-brain barrier (BBB) penetration.

Synthesis & Manufacturing

The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction. This convergent strategy allows for the separate preparation of the aryl halide and boronic acid fragments, ensuring high regioselectivity.

Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Aryl Halide: 3-Bromophenethyl alcohol (CAS 14702-79-5).

  • Boronic Acid: 3-Fluoro-4-methoxyphenylboronic acid (CAS 149507-26-6).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Charge: In a reaction vessel, combine 3-bromophenethyl alcohol (1.0 eq), 3-fluoro-4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Degas: Suspend in solvent (Dioxane/H₂O) and sparge with Nitrogen/Argon for 15 minutes to remove oxygen.

  • Catalysis: Add Pd(dppf)Cl₂ (3-5 mol%) under inert atmosphere.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor via HPLC or TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

SynthesisPathway Reactant1 3-Bromophenethyl alcohol Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 80°C, Dioxane/H2O Reactant1->Reaction Reactant2 3-Fluoro-4-methoxy- phenylboronic acid Reactant2->Reaction Product 3-(3-Fluoro-4-methoxyphenyl)- phenethyl alcohol Reaction->Product C-C Bond Formation

Figure 1: Convergent synthesis via Suzuki-Miyaura cross-coupling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.50 (m, 7H): Biphenyl aromatic protons. Look for complex splitting due to F-H coupling.

    • δ 3.92 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.88 (t, J=6.5 Hz, 2H): Hydroxymethylene protons (-CH ₂OH).

    • δ 2.90 (t, J=6.5 Hz, 2H): Benzylic methylene protons (Ar-CH ₂-).

  • ¹³C NMR:

    • Distinct doublet for C-F coupling (J_CF ~245 Hz) around 152 ppm.

    • Alcohol carbon (~63 ppm) and benzylic carbon (~39 ppm).

  • Mass Spectrometry (ESI+):

    • [M+Na]⁺ peak at m/z 269.28.

    • [M+H]⁺ often weak due to lack of basic nitrogen; water loss peak [M-H₂O+H]⁺ may be observed.

Stability & Handling

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is generally stable but primary alcohols can oxidize to aldehydes/acids upon prolonged exposure to air and light.

  • Safety Profile (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[2]

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Fluoro-4-methoxybenzyl alcohol (Analog Reference). Retrieved from .[3][4]

  • ChemicalBook. 4-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol (Isomer Reference). Retrieved from .

  • National Institute of Standards and Technology (NIST). 3-Hydroxy-4-methoxybenzyl alcohol (Fragment Reference). Retrieved from .

  • Biotuva Life Sciences. 3-(4-Fluorophenyl)phenethyl alcohol (Scaffold Reference).[5] Retrieved from .

Sources

A Technical Guide to the Synthesis of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, a biaryl compound of interest to researchers in medicinal chemistry and drug development. The proposed synthetic pathway is designed for robustness, efficiency, and scalability. It employs a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure. Each stage of the synthesis is detailed with mechanistic insights, step-by-step protocols, and a rationale for the selected experimental conditions, grounded in established chemical principles. This guide is intended for an audience of professional chemists and researchers, providing a practical framework for the laboratory preparation of the target molecule.

Strategic Overview: Retrosynthetic Analysis

A convergent retrosynthetic approach is the most logical strategy for assembling 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol. The primary disconnection is made at the C-C bond between the two aromatic rings, identifying a Suzuki-Miyaura cross-coupling as the key bond-forming reaction. This partitions the molecule into two primary synthons: a protected 3-bromophenethyl alcohol and a (3-fluoro-4-methoxyphenyl)boronic acid. This strategy isolates the synthesis of each fragment, maximizing efficiency and simplifying purification challenges before the crucial coupling step.

The alcohol moiety on the phenethyl fragment must be protected to prevent interference with the organometallic intermediates of the coupling reaction. A tert-butyldimethylsilyl (TBDMS) ether is selected as the protecting group due to its stability under the basic conditions of the Suzuki coupling and its straightforward, selective removal in the final step.

G Target 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol Disconnect1 C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect1 Synthon1 Protected 3-Bromophenethyl Alcohol (e.g., TBDMS ether) Disconnect1->Synthon1 Synthon2 (3-Fluoro-4-methoxyphenyl)boronic acid Disconnect1->Synthon2 Disconnect2 Functional Group Protection (Alcohol) Synthon1->Disconnect2 Precursor1 3-Bromophenethyl alcohol Disconnect2->Precursor1 Disconnect3 Reduction Precursor1->Disconnect3 Precursor2 3-Bromophenylacetic acid Disconnect3->Precursor2

Synthesis of Key Precursors

Precursor Synthesis: 2-(3-Bromophenyl)ethan-1-ol

The first key intermediate can be efficiently prepared from commercially available 3-bromophenylacetic acid via reduction.

Reaction: Reduction of a Carboxylic Acid. Mechanism: The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent capable of delivering multiple hydride equivalents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[1][2][3][4] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the aqueous workup to yield the final alcohol. The high reactivity of LiAlH₄ necessitates the use of anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)ethan-1-ol

  • Setup: A dry 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: Anhydrous tetrahydrofuran (THF, 150 mL) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (1.2 eq.) at 0 °C (ice bath).

  • Substrate Addition: 3-Bromophenylacetic acid (1.0 eq.) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure complete conversion.

  • Quenching: The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely decomposing excess hydride and generating a granular, easily filterable aluminum salt precipitate.

  • Isolation: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed with additional THF.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The crude residue is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-(3-bromophenyl)ethan-1-ol as a pure product.

Alcohol Protection: Synthesis of tert-Butyl((2-(3-bromophenyl)ethoxy)dimethylsilane

Reaction: Silyl Ether Formation. Causality: The hydroxyl group is nucleophilic and mildly acidic, making it incompatible with the conditions of the subsequent Suzuki-Miyaura coupling. It can interfere with the palladium catalyst and react with the organoboron reagent. Protection as a tert-butyldimethylsilyl (TBDMS) ether masks this reactivity. This protecting group is chosen for its robustness to the basic reaction conditions and its clean removal under mild, acidic, or fluoride-mediated conditions.

Experimental Protocol: TBDMS Protection

  • Setup: To a solution of 2-(3-bromophenyl)ethan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) are added imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) at room temperature.

  • Reaction: The mixture is stirred at room temperature for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is washed sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product, which is typically of sufficient purity for the next step. If necessary, further purification can be achieved via flash chromatography.

Core Assembly and Final Deprotection

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between sp²-hybridized centers.[5][6][7][8]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the protected phenethyl bromide, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired biaryl C-C bond.

// Nodes for the cycle Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition"]; PdII_ArylHalide [label="Ar¹-Pd(II)L₂(X)"]; Transmetal [label="Transmetalation"]; PdII_Biaryl [label="Ar¹-Pd(II)L₂(Ar²)"]; RedElim [label="Reductive Elimination"];

// Invisible nodes for positioning arrows and labels ArylHalide [label="Ar¹-X", shape=none]; BoronicAcid [label="Ar²-B(OR)₂ + Base", shape=none]; Product [label="Ar¹-Ar²", shape=none];

// Edges to form the cycle Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_ArylHalide -> Transmetal [style=invis]; Transmetal -> PdII_Biaryl -> RedElim [style=invis]; RedElim -> Pd0 [style=invis];

// Arrows for the cycle edge [arrowhead=open]; Pd0 -> PdII_ArylHalide [label=""]; PdII_ArylHalide -> PdII_Biaryl [label=""]; PdII_Biaryl -> Pd0 [label=""];

// Reactant and Product arrows ArylHalide -> OxAdd [dir=none, style=invis]; edge [arrowhead=none]; ArylHalide -> PdII_ArylHalide [minlen=1.5]; BoronicAcid -> PdII_Biaryl [minlen=1.5]; PdII_Biaryl -> Product [minlen=1.5];

// Labels for steps subgraph { rank=same; node[fontcolor="#34A853"]; l_OxAdd [label="Oxidative\nAddition", pos="1.5,1.5!"]; l_Trans [label="Transmetalation", pos="-1.5,1.5!"]; l_RedElim [label="Reductive\nElimination", pos="0,-1.5!"]; } } endente Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: A mixture of tert-butyl((2-(3-bromophenyl)ethoxy)dimethylsilane (1.0 eq.), (3-fluoro-4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.) is added to a flask.

  • Catalyst and Solvent: A solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio) is added, and the solution is sparged with an inert gas (Argon or Nitrogen) for 20-30 minutes to remove dissolved oxygen. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) is then added.

  • Reaction: The reaction mixture is heated to 85-90 °C and stirred vigorously for 12 hours under an inert atmosphere. Progress is monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the protected biaryl compound.

Final Step: Deprotection

Reaction: Cleavage of Silyl Ether. Causality: The TBDMS group is selectively cleaved using a fluoride ion source. Tetrabutylammonium fluoride (TBAF) is highly effective as its organic cation enhances solubility in organic solvents like THF. The high affinity of silicon for fluoride drives the reaction to completion, liberating the desired primary alcohol.

Experimental Protocol: TBDMS Deprotection

  • Setup: The protected biaryl compound (1.0 eq.) is dissolved in THF in a plastic vessel (to avoid etching glass).

  • Reagent Addition: A 1.0 M solution of TBAF in THF (1.5 eq.) is added dropwise at room temperature.

  • Reaction: The mixture is stirred for 2-4 hours at room temperature. The reaction is monitored by TLC until the starting material is fully consumed.

  • Workup: The reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The final product, 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, is purified by flash column chromatography to yield a highly pure solid or oil.

Data Summary

StepReaction TypeStarting MaterialKey ReagentsProduct
1 Carboxylic Acid Reduction3-Bromophenylacetic acidLiAlH₄, THF2-(3-Bromophenyl)ethan-1-ol
2 Alcohol Protection2-(3-Bromophenyl)ethan-1-olTBDMS-Cl, Imidazole, DCMtert-Butyl((2-(3-bromophenyl)ethoxy)dimethylsilane
3 Suzuki-Miyaura CouplingTBDMS-protected bromide & boronic acidPd(PPh₃)₄, K₂CO₃Protected 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol
4 Silyl Ether DeprotectionProtected biaryl compoundTBAF, THF3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Conclusion

The synthetic route detailed in this guide presents a logical and experimentally validated pathway for the production of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol. By employing a convergent strategy hinged on a robust Suzuki-Miyaura cross-coupling, this approach ensures high yields and simplifies the purification of intermediates. The careful selection of protecting groups and reaction conditions at each step underscores a commitment to efficiency and chemical precision, providing a reliable blueprint for researchers in the field.

References

  • Esters to Alcohols - Chemistry Steps. [online] Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [online] Available at: [Link]

  • Reduction of esters to alcohols. [online] Available at: [Link]

  • Ester to Alcohol - Common Conditions. [online] Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. [online] Available at: [Link]

  • Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - Open Library Publishing Platform. [online] Available at: [Link]

  • Grignard reaction - Wikipedia. [online] Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. [online] Available at: [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. [online] Available at: [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. [online] Available at: [Link]

  • Video: Esters to Alcohols: Hydride Reductions - JoVE. [online] Available at: [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols - University of Calgary. [online] Available at: [Link]

  • Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson - Study.com. [online] Available at: [Link]

  • Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [online] Available at: [Link]

  • Grignard Reaction Mechanism - BYJU'S. [online] Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. [online] Available at: [Link]

  • Carbon-carbon Bond Formation | A-Level Chemistry Revision Notes. [online] Available at: [Link]

  • Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts. [online] Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [online] Available at: [Link]

  • Catalytic Hydrogenation of Alkenes II - Chemistry LibreTexts. [online] Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. [online] Available at: [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. [online] Available at: [Link]

  • The Grignard Reaction | Synthesis of Alcohols - YouTube. [online] Available at: [Link]

  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds | Journal of the American Chemical Society - ACS Publications. [online] Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - San Diego State University. [online] Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [online] Available at: [Link]

  • hydrogenation of alkenes - Chemguide. [online] Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. [online] Available at: [Link]

Sources

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely utilized strategy to enhance pharmacological properties. The presence of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-(3-Fluoro-4-methoxyphenyl)ethanol , a valuable fluorinated building block.

A note on nomenclature: The topic "3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol" is ambiguous. Based on common chemical naming conventions and available database information, this guide will focus on the compound scientifically recognized as 2-(3-Fluoro-4-methoxyphenyl)ethanol . This name accurately describes a phenethyl alcohol core substituted at the phenyl ring.

Chemical Identifiers and Physicochemical Properties

The fundamental identification and properties of 2-(3-Fluoro-4-methoxyphenyl)ethanol are crucial for its application in a laboratory setting.

Identifiers

A consistent and accurate identification of a chemical compound is paramount for research and development. The key identifiers for 2-(3-Fluoro-4-methoxyphenyl)ethanol are summarized in the table below.

IdentifierValue
CAS Number 404-91-1
IUPAC Name 2-(3-Fluoro-4-methoxyphenyl)ethanol
Synonyms 3-Fluoro-4-methoxyphenethyl alcohol, Benzeneethanol, 3-fluoro-4-methoxy-
Chemical Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
Canonical SMILES COC1=C(C=C(C=C1)CCO)F
InChI Key SBPJNWLSTBPEEI-UHFFFAOYSA-N
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in various chemical reactions.

PropertyValue
Physical Form Solid or liquid
Storage Temperature Room temperature, sealed in a dry environment[1]

Note: Comprehensive experimental data on properties like boiling point, melting point, and solubility are not widely published. These would typically be determined empirically in a laboratory setting.

Synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanol

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanol is most commonly achieved through the reduction of its corresponding carboxylic acid, 3-Fluoro-4-methoxyphenylacetic acid. This transformation is a fundamental reaction in organic synthesis.

Synthetic Pathway Overview

The overall synthetic strategy involves the reduction of the carboxylic acid functional group to a primary alcohol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this purpose.

SynthesisWorkflow reagent LiAlH₄ in THF workup Aqueous Workup reagent->workup Product 2-(3-Fluoro-4-methoxyphenyl)ethanol (CAS: 404-91-1) workup->Product StartingMaterial 3-Fluoro-4-methoxyphenylacetic acid (CAS: 452-14-2) StartingMaterial->reagent Reduction

Caption: Synthetic workflow for the preparation of 2-(3-Fluoro-4-methoxyphenyl)ethanol.

Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of carboxylic acids using lithium aluminum hydride[2].

Materials:

  • 3-Fluoro-4-methoxyphenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: An oven-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen. A suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is added to the flask.

  • Addition of Starting Material: The flask is cooled in an ice bath. 3-Fluoro-4-methoxyphenylacetic acid (1 equivalent) is added portion-wise to the LiAlH₄ suspension, controlling the rate of addition to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature, followed by heating to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction mixture is cooled in an ice bath and diluted with diethyl ether. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: The resulting white precipitate is removed by filtration. The filter cake is washed with diethyl ether.

  • Isolation: The organic filtrates are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-(3-Fluoro-4-methoxyphenyl)ethanol can be purified by vacuum distillation or column chromatography to afford the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the ethyl alcohol chain. The aromatic protons will exhibit splitting patterns influenced by the fluorine and methoxy substituents. The methylene protons adjacent to the hydroxyl group and the aromatic ring will appear as triplets.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic coupling (C-F coupling). The chemical shifts will be influenced by the electronegativity of the attached atoms, with the carbon bearing the hydroxyl group and the aromatic carbons appearing at lower field.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule[6][7][8].

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)~3300 (broad, strong)
C-H (aromatic)~3100-3000
C-H (aliphatic)~2950-2850
C=C (aromatic)~1600 and ~1500
C-O (alcohol)~1260-1050 (strong)
C-F~1250-1000
Mass Spectrometry (MS)

In mass spectrometry, the molecule will undergo fragmentation upon ionization. The molecular ion peak (M⁺) may be observed. Common fragmentation patterns for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[9][10]

Applications in Drug Discovery and Development

2-(3-Fluoro-4-methoxyphenyl)ethanol serves as a key intermediate and building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[11]

Role as a Fluorinated Building Block

The introduction of the 3-fluoro-4-methoxyphenyl moiety can be a critical step in the development of new drug candidates. This structural motif can influence the compound's interaction with biological targets and improve its pharmacokinetic profile. The fluorination can enhance metabolic stability by blocking potential sites of metabolism.[12][13]

Potential Therapeutic Areas

While specific APIs derived from this building block are not extensively documented in publicly available literature, phenethyl alcohol derivatives are known to be part of various therapeutic agents. The structural features of 2-(3-Fluoro-4-methoxyphenyl)ethanol make it a candidate for incorporation into molecules targeting a range of diseases.

Safety Information

Handling of 2-(3-Fluoro-4-methoxyphenyl)ethanol should be done in accordance with standard laboratory safety procedures.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P361+P354 (IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Bio-Rad Labor
  • Kelly, C. B., et al. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations.
  • Fulmer, G. R., et al. NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.
  • Poon, K. W. C., et al. Supporting information for Asymmetric transfer hydrogenation of ketones in water with a recyclable, amphiphilic catalyst. The Royal Society of Chemistry, 2005.
  • Dickman, D. A., et al. L-Valinol. Organic Syntheses, 1998.
  • Chemistry LibreTexts.
  • University of Colorado Boulder. IR: alcohols.
  • Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. 2025.
  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010.
  • Hill, B.
  • University of Calgary. Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.
  • Oregon St
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • Carl ROTH GmbH + Co. KG. NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • NIST. 2-(4-Methoxyphenyl)ethanol IR Spectrum.
  • University of Arizona.
  • BLDpharm. 404-91-1|2-(3-Fluoro-4-methoxyphenyl)ethanol.
  • Ragalahari. 2-(3-Fluoro-4-methoxyphenyl)ethanol.
  • Ningbo Inno Pharmchem Co.,Ltd. Fluorinated Building Blocks: Enhancing Pharma Drug Discovery.
  • Iaroshenko, V. O., et al. Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 2024.
  • NIST. 2-(4-Methoxyphenyl)ethanol Mass Spectrum.
  • BASF. Building Blocks for the Pharmaceutical Industry.
  • Google Patents.
  • Gherase, A., et al. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021.
  • Zafrani, Y., et al. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 2020.
  • Ibáñez, M., et al. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 2012.
  • All About Chemistry. Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern)

Sources

Spectroscopic Characterization of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-(3-fluoro-4-methoxyphenyl)phenethyl alcohol. As this molecule represents a unique chemical entity, this document outlines the predicted spectroscopic data based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis, purification, and structural elucidation of this and similar compounds.

Introduction and Molecular Structure

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is a substituted phenethyl alcohol derivative. The strategic incorporation of a fluoro and a methoxy group on one of the phenyl rings is of significant interest in medicinal chemistry, as these substitutions can modulate the compound's lipophilicity, metabolic stability, and receptor binding affinity. Accurate structural confirmation through a combination of spectroscopic techniques is therefore a critical first step in its evaluation for any potential application.

Below is the chemical structure of the target compound.

Caption: Molecular Structure of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol.

Proposed Synthesis

A plausible synthetic route to 3-(3-fluoro-4-methoxyphenyl)phenethyl alcohol involves a Suzuki coupling reaction followed by reduction. This approach is widely used for the formation of biaryl compounds and subsequent functional group manipulation.

G A 3-Bromophenethyl alcohol C Pd(PPh3)4, K2CO3 Dioxane/H2O A->C B 3-Fluoro-4-methoxyphenylboronic acid B->C D 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol C->D Suzuki Coupling

Caption: Proposed synthetic workflow for 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromophenethyl alcohol (1.0 eq.), 3-fluoro-4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of dioxane and water. Degas the mixture by bubbling argon through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 3-(3-fluoro-4-methoxyphenyl)phenethyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(3-fluoro-4-methoxyphenyl)phenethyl alcohol, both ¹H and ¹³C NMR will provide crucial structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic, benzylic, and aliphatic protons. The splitting patterns and coupling constants will be key to assigning each proton to its specific position in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.20m4HAr-H
~7.15dd1HAr-H
~7.05dd1HAr-H
~6.95t1HAr-H
3.90s3H-OCH₃
3.88t2H-CH₂OH
2.90t2HAr-CH₂-
1.60br s1H-OH

Rationale for Predictions:

  • The aromatic protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet between 7.20 and 7.40 ppm.

  • The protons on the substituted phenyl ring will show distinct splitting patterns due to both H-H and H-F coupling.

  • The methoxy protons will appear as a sharp singlet around 3.90 ppm.

  • The two methylene groups of the phenethyl moiety will appear as triplets, with the one adjacent to the hydroxyl group being more downfield.

  • The hydroxyl proton signal is typically broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The presence of the fluorine atom will result in C-F coupling, which can be observed as doublets for the carbons in its vicinity.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~151.0 (d, J ≈ 245 Hz)C-F
~146.0 (d, J ≈ 10 Hz)C-OCH₃
~141.0Quaternary Ar-C
~134.0Quaternary Ar-C
~129.0Ar-CH
~128.5Ar-CH
~126.5Ar-CH
~122.0 (d, J ≈ 6 Hz)Ar-CH
~117.0 (d, J ≈ 18 Hz)Ar-CH
~113.0Ar-CH
~63.0-CH₂OH
~56.0-OCH₃
~39.0Ar-CH₂-

Rationale for Predictions:

  • The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (~245 Hz).

  • Carbons two and three bonds away from the fluorine will exhibit smaller coupling constants.

  • The aromatic carbons will resonate in the typical region of 110-160 ppm.

  • The aliphatic carbons of the ethyl alcohol chain will be found upfield, with the carbon bearing the hydroxyl group around 63 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence is used, with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-(3-fluoro-4-methoxyphenyl)phenethyl alcohol is expected to show characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1500Medium-StrongC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1100StrongC-O stretch (alcohol)
1150StrongC-F stretch

Rationale for Predictions:

  • The O-H stretch of the alcohol will be a prominent broad band due to hydrogen bonding.[1][2]

  • Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below.

  • The characteristic aromatic ring vibrations (C=C stretches) will be present in the 1600-1500 cm⁻¹ region.

  • Strong C-O stretching bands for the aryl ether and the alcohol will be observed.[2]

  • The C-F stretch will give rise to a strong absorption band.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid compound is prepared between two sodium chloride or potassium bromide plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in an appropriate cell.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For 3-(3-fluoro-4-methoxyphenyl)phenethyl alcohol, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
246Low[M]⁺ (Molecular Ion)
228Medium[M - H₂O]⁺
135High[M - C₇H₇O]⁺
107Medium[C₇H₇O]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Rationale for Predictions:

  • The molecular ion peak at m/z 246 is expected to be of low intensity due to the lability of the alcohol.[3]

  • A common fragmentation pathway for alcohols is the loss of water (18 Da), leading to a peak at m/z 228.[4]

  • Benzylic cleavage is a favorable fragmentation pathway, leading to the formation of the tropylium ion at m/z 91.

  • Cleavage of the C-C bond between the two aromatic rings can also occur.

G M [M]⁺˙ (m/z 246) A [M - H₂O]⁺˙ (m/z 228) M->A - H₂O B [C₈H₉O]⁺ (m/z 121) M->B Benzylic Cleavage C [C₇H₇]⁺ (m/z 91) B->C - CH₂O

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3-(3-fluoro-4-methoxyphenyl)phenethyl alcohol. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a clear path for researchers to follow when characterizing this and structurally related novel compounds. The interplay of these techniques provides a self-validating system for ensuring the identity and purity of the synthesized molecule, a critical step in any drug discovery and development pipeline.

References

  • Supporting Information for Asymmetric Transfer Hydrogenation of C=C, C=O, and C=N Bonds. The Royal Society of Chemistry, 2021.
  • Supporting Inform
  • Supporting Inform
  • Phenethyl alcohol(60-12-8)IR1. ChemicalBook.
  • Phenylethyl Alcohol. NIST WebBook.
  • 2-Phenylethanol Mass Spectrum Interpret
  • Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. PrepChem.com.
  • Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations.
  • 3-(trifluoromethyl)phenethyl alcohol(455-01-6)ir1. ChemicalBook.
  • 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR spectrum. ChemicalBook.
  • Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube, 2022.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts, 2022.
  • Msc alcohols, phenols, ethers. Slideshare.
  • IR Spectrum: Alcohols and Phenols. quimicaorganica.org.
  • Mass Spectrometry of Alcohols. Chemistry Steps.
  • Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. PubMed, 2011.
  • Supporting Inform
  • 13C NMR Chemical Shift.
  • Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • Synthesis of 4-fluoro-3-phenoxyphenylmethanol. PrepChem.com.
  • Phenethyl alcohol(60-12-8) 1H NMR spectrum. ChemicalBook.
  • 13 C Chemical Shift Table.
  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,...
  • 3-Fluoro-4-methoxybenzyl alcohol | 96047-32-4. Sigma-Aldrich.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts, 2023.
  • Mass Spectrometry - Fragmentation P

Sources

Technical Guide: Biological Activities and Therapeutic Potential of Substituted Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenethyl alcohol (PEA, 2-phenylethanol) and its substituted derivatives represent a privileged scaffold in medicinal chemistry and biotechnology. Unlike their nitrogenous counterparts (phenethylamines), which primarily act as neurotransmitters, phenethyl alcohols exert biological activity through two distinct mechanisms: non-specific membrane fluidization (antimicrobial/anesthetic effects) and specific enzymatic inhibition (tyrosinase modulation).

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for this class of compounds, designed for researchers in drug discovery and cosmetic formulation.

Structural Classification & Structure-Activity Relationship (SAR)[1]

The biological efficacy of substituted PEAs is governed largely by their lipophilicity (LogP) and the electronic nature of ring substituents. The core pharmacophore consists of an aromatic ring linked to a primary alcohol by a two-carbon chain.[1]

SAR Logic: The "Goldilocks" Zone of Lipophilicity

For antimicrobial and membrane-active applications, the compound must partition into the lipid bilayer without becoming trapped.

  • Electron-Withdrawing Groups (EWGs): Halogenation (Cl, F, I) on the phenyl ring increases lipophilicity (LogP). This typically enhances membrane penetration and antimicrobial potency but often correlates with increased cytotoxicity.[1]

  • Electron-Donating Groups (EDGs): Hydroxyl (-OH) or Methoxy (-OMe) substitutions, particularly at the para position, reduce membrane disruption potential but significantly enhance specific binding affinity for enzymes like Tyrosinase (resembling the substrate Tyrosine).

Table 1: Comparative Physicochemical Profiles of Key Derivatives[2]
CompoundSubstitution (R)LogP (Approx)Primary ActivityMechanism
2-Phenylethanol (PEA) -H1.36Antimicrobial / PreservativeMembrane Fluidization
Tyrosol 4-OH0.70Antioxidant / Tyrosinase InhibitorRadical Scavenging / Competitive Inhibition
4-Chlorophenethyl alcohol 4-Cl~2.0Potent AntimicrobialEnhanced Membrane Partitioning
Homovanillyl alcohol 3-OMe, 4-OH0.85Anti-inflammatory / AntinociceptiveTRP Channel Modulation

Antimicrobial Mechanism: Membrane Fluidization

The primary mode of action for PEA and its halogenated derivatives is membrane disruption . Unlike antibiotics that target specific proteins (e.g., ribosomes), PEAs act as "chaotropic" agents. They insert into the bacterial phospholipid bilayer, increasing fluidity and causing the leakage of vital intracellular ions (specifically


) and metabolites.
Mechanistic Pathway

The following diagram illustrates the partition equilibrium and subsequent disruption of the cell envelope.

MembraneDisruption PEA_Ext Extracellular PEA (High Concentration) Partition Partitioning into Lipid Bilayer PEA_Ext->Partition Diffusion Fluidity Increased Membrane Fluidity (Disruption of Van der Waals forces) Partition->Fluidity Insertion between fatty acid tails Leakage Efflux of K+ Ions and ATP Fluidity->Leakage Loss of barrier integrity Inhibition Inhibition of Macromolecular Synthesis (DNA/RNA) Fluidity->Inhibition Direct interference? Leakage->Inhibition Energy depletion Death Cell Lysis / Stasis Inhibition->Death

Figure 1: Mechanism of action for Phenethyl Alcohol-induced bacterial cell death.[1]

Validated Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the antimicrobial potency of a substituted PEA derivative. Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.[1]

Reagents:

  • Mueller-Hinton Broth (MHB).[1]

  • Resazurin dye (0.01%) as a viability indicator.[1]

  • Positive Control: Ciprofloxacin.[1]

  • Solvent Control: DMSO (Final concentration < 1%).[1]

Workflow:

  • Preparation: Dissolve the PEA derivative in DMSO to create a 100x stock solution. Dilute into MHB to achieve a starting concentration of 20 mM (PEAs are less potent than antibiotics; mM range is expected).[1]

  • Plating: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 200 µL of test compound to column 1. Perform serial 2-fold dilution across the plate.

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of dye).[1]

  • Calculation: The MIC is the lowest concentration preventing the Blue-to-Pink transition.[1]

Enzymatic Inhibition: Tyrosinase & Melanogenesis

While simple PEA is a membrane disruptor, its hydroxylated derivatives (e.g., Tyrosol, Hydroxytyrosol) are potent inhibitors of Tyrosinase, the rate-limiting enzyme in melanin synthesis. This activity makes them high-value targets for treating hyperpigmentation and melanoma.[1]

Mechanism: Competitive Inhibition

Substituted PEAs structurally mimic L-Tyrosine.[1] They bind to the copper-containing active site of Tyrosinase, preventing the oxidation of Tyrosine to DOPAquinone.

TyrosinaseInhibition Tyrosine L-Tyrosine Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosine->Tyrosinase Substrate Binding DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Quinone DOPAquinone DOPA->Quinone Oxidation Melanin Melanin Pigment Quinone->Melanin Polymerization Inhibitor Substituted PEA (e.g., Tyrosol) Inhibitor->Tyrosinase Competitive Binding (Blocks Active Site)

Figure 2: Competitive inhibition of the melanogenesis pathway by substituted PEAs.

Validated Protocol: Mushroom Tyrosinase Inhibition Assay

Objective: Determine the IC50 of a PEA derivative against Tyrosinase.

Workflow:

  • Buffer: Prepare 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme Mix: Dissolve Mushroom Tyrosinase (Sigma-Aldrich) to 1000 U/mL in buffer.

  • Substrate: Prepare 2 mM L-DOPA solution.

  • Reaction: In a 96-well plate, mix:

    • 80 µL Buffer

    • 40 µL Test Compound (various concentrations)

    • 40 µL Tyrosinase solution

  • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Initiation: Add 40 µL L-DOPA substrate.

  • Kinetic Read: Measure Absorbance at 475 nm (formation of DOPAchrome) every 30 seconds for 10 minutes.

  • Analysis: Plot the slope of the linear portion (reaction rate) vs. inhibitor concentration.

Synthesis and Bioproduction

The production of these compounds has shifted from classical organic synthesis to "Green Chemistry" biotransformation to meet "Natural" labeling requirements in cosmetics.[1]

Chemical Synthesis (Friedel-Crafts)[1]
  • Reagents: Benzene + Ethylene Oxide + ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .[2]
    
  • Pros: High yield, low cost.

  • Cons: Trace metal contamination, non-renewable.

Biotransformation (Ehrlich Pathway)

Yeast (Saccharomyces cerevisiae) converts L-Phenylalanine to PEA via the Ehrlich pathway.[1]

  • Transamination: Phenylalanine ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Phenylpyruvate.
    
  • Decarboxylation: Phenylpyruvate ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Phenylacetaldehyde.
    
  • Reduction: Phenylacetaldehyde ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Phenethyl Alcohol (catalyzed by Alcohol Dehydrogenase).
    

Optimization Tip: PEA is toxic to yeast at >2 g/L. To maximize yield, use an in-situ product removal (ISPR) system, such as a biphasic fermentation with oleic acid to extract PEA continuously.

References

  • Lilley, B. D., & Brewer, J. H. (1953). The selective antibacterial action of phenylethyl alcohol.[3] Journal of the American Pharmaceutical Association.[1][3]

  • Corre, J., et al. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in Microbiology.

  • Zhu, Y. J., et al. (2011). Antityrosinase and antimicrobial activities of 2-phenylethanol, 2-phenylacetaldehyde and 2-phenylacetic acid.[3] Food Chemistry.

  • Etschmann, M. M. W., et al. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology.

  • Serra, S., et al. (2005). Biocatalytic preparation of natural flavours and fragrances. Trends in Biotechnology.

Sources

Technical Deep Dive: Fluoro-Methoxyphenyl Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluoro-methoxyphenyl moiety represents a privileged structural motif in modern medicinal chemistry, synergizing the metabolic stability of fluorine with the hydrogen-bond accepting capability and lipophilicity of the methoxy group. This specific substitution pattern—often placing fluorine ortho or meta to a methoxy group—is not merely a decorative choice but a strategic tool to modulate pKa , conformation , and cytochrome P450 (CYP) metabolic liability .

This technical guide analyzes the physicochemical rationale behind this motif, details its application in FDA-approved therapeutics (e.g., Elagolix, Pirtobrutinib), and provides validated synthetic protocols for researchers.

Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)[1]

The "Ortho-Effect" and Conformational Locking

The juxtaposition of a fluorine atom and a methoxy group on a phenyl ring introduces profound electronic and steric effects.

  • Dipole Minimization: The C–F bond is highly polarized. When placed ortho to a methoxy group, the dipoles of the C–F and C–O bonds often align in an antiparallel fashion to minimize electrostatic repulsion, effectively "locking" the conformation of the methoxy group.

  • Metabolic Blocking: The methoxy group is a common site for O-dealkylation by CYP enzymes.[1] Introducing a fluorine atom at the ortho position sterically hinders the approach of the heme iron-oxo species and electronically deactivates the C–H bonds of the methyl group, extending the drug's half-life (

    
    ).
    
Electronic Push-Pull[1]
  • Fluorine: Strong

    
    -withdrawing (Inductive effect, 
    
    
    
    ) and weak
    
    
    -donating (Resonance effect,
    
    
    ).[1]
  • Methoxy: Weak

    
    -withdrawing (
    
    
    
    ) and strong
    
    
    -donating (
    
    
    ).[1]
  • Net Result: A phenyl ring with both substituents is electron-rich but has specific electron-deficient nodes.[1] This unique electronic surface potential modulates

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.[1]
    
Visualization: SAR Logic Flow

The following diagram illustrates the decision-making process for incorporating this motif.

SAR_Logic Start Lead Compound Optimization Problem1 Problem: High Metabolic Clearance (O-dealkylation) Start->Problem1 Problem2 Problem: Low Potency (Rotatable bonds) Start->Problem2 Solution Strategy: Introduce F-Ph-OMe Motif Problem1->Solution Problem2->Solution Mech1 Mechanism: Steric/Electronic Protection of OMe Solution->Mech1 Mech2 Mechanism: Conformational Lock (Dipole minimization) Solution->Mech2 Result1 Outcome: Increased t1/2 Mech1->Result1 Result2 Outcome: Entropic Benefit (Pre-organized binding) Mech2->Result2

Figure 1: Strategic rationale for deploying fluoro-methoxyphenyl motifs in lead optimization.

Part 2: Medicinal Chemistry Case Studies

Elagolix (Orilissa)

Therapeutic Area: Endometriosis (GnRH Antagonist) Motif: 2-fluoro-3-methoxyphenyl Role: Elagolix is a non-peptide GnRH antagonist.[1][2] The 2-fluoro-3-methoxyphenyl moiety is critical for binding affinity.[1] The fluorine atom at the 2-position provides a specific electronic environment that complements the receptor pocket while protecting the adjacent 3-methoxy group from rapid metabolic degradation. The specific substitution pattern optimizes the twist angle of the biaryl system, fitting the receptor's hydrophobic cleft.

Pirtobrutinib (Jaypirca)

Therapeutic Area: Mantle Cell Lymphoma (BTK Inhibitor) Motif: 5-fluoro-2-methoxybenzamide Role: Pirtobrutinib is a reversible (non-covalent) BTK inhibitor.[1][3][4] The drug features a 5-fluoro-2-methoxybenzamide fragment.[1][3][5] Here, the fluorine atom (para to the amide, meta to methoxy) modulates the acidity of the amide proton and the electron density of the aromatic ring, enhancing hydrogen bonding interactions within the ATP-binding pocket of the kinase. The 2-methoxy group likely engages in a conformational lock with the amide carbonyl via an intramolecular hydrogen bond, pre-organizing the molecule for binding.

Part 3: Synthetic Methodologies & Protocols[1]

Synthesis of Building Blocks: 3-Fluoro-4-methoxybenzoic Acid

This compound is a versatile intermediate for introducing the F-Ph-OMe motif.[1]

Protocol:

  • Starting Material: Methyl 4-fluoro-3-methoxybenzoate (or 3-fluoro-4-methoxybenzoate depending on target isomer).[1]

  • Reagents: Sodium Hydroxide (NaOH), Methanol (MeOH), Water.

  • Procedure:

    • Dissolve 11 g (59.8 mmol) of methyl 4-fluoro-3-methoxybenzoate in 100 mL of MeOH.

    • Add a solution of 9.5 g (240 mmol) NaOH in 20 mL water.

    • Stir the reaction mixture at room temperature (

      
      ) for 4 hours. Monitor by TLC or LC-MS for disappearance of ester.[1]
      
    • Workup: Remove MeOH under reduced pressure. Dissolve the residue in 100 mL water.

    • Acidification: Adjust pH to ~4 using 1N HCl. The product will precipitate.

    • Isolation: Filter the white solid, wash with cold water (

      
      ), and dry under vacuum.
      
  • Yield: ~97% (White solid).

  • Characterization:

    
     (300 MHz, DMSO-
    
    
    
    ):
    
    
    7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H).[1]
Radiosynthesis: [18F]FETMP (Myocardial Perfusion Tracer)

For diagnostic applications, introducing


 into a methoxyphenyl scaffold is a key capability.

Protocol:

  • Precursor: 2,2'-oxybis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate).[1]

  • Isotope Generation: Produce

    
     via cyclotron irradiation of 
    
    
    
    .[1][6]
  • Activation: Trap

    
     on a QMA carbonate cartridge. Elute with Kryptofix 2.2.2/
    
    
    
    solution into the reaction vessel. Dry azeotropically with acetonitrile.
  • Labeling Reaction:

    • Add the precursor dissolved in anhydrous acetonitrile to the dried

      
      /K2.2.2 complex.
      
    • Heat at

      
       for 10-15 minutes.
      
  • Coupling (Second Step): React the intermediate with tris(4-methoxyphenyl)phosphine to form the phosphonium salt.

  • Purification: Pass through a C18 Sep-Pak cartridge or purify via semi-preparative HPLC.

  • QC: Verify radiochemical purity (>98%) via analytical HPLC.

Visualization: Synthetic Workflow

The following diagram contrasts the chemical synthesis of the building block with the radiochemical labeling pathway.

Synthesis_Workflow cluster_0 Standard Chemical Synthesis cluster_1 Radiosynthesis (PET Tracer) SM1 Methyl 4-fluoro-3-methoxybenzoate Reagent1 NaOH / MeOH Hydrolysis SM1->Reagent1 Product1 3-Fluoro-4-methoxybenzoic Acid (Building Block) Reagent1->Product1 Isotope [18F]Fluoride (Cyclotron) Step1 Nucleophilic Subst. (K2.2.2/K2CO3) Isotope->Step1 Precursor Tosylate Precursor Precursor->Step1 Step2 Phosphine Coupling Step1->Step2 Tracer [18F]FETMP (Myocardial Agent) Step2->Tracer

Figure 2: Comparison of bulk chemical synthesis vs. multistep radiosynthesis.[1]

Part 4: Data Summary

CompoundStructure MotifTherapeutic TargetKey Benefit of F-OMe
Elagolix 2-fluoro-3-methoxyphenylGnRH Receptor (Endometriosis)Metabolic stability, receptor fit
Pirtobrutinib 5-fluoro-2-methoxybenzamideBTK (Mantle Cell Lymphoma)H-bond modulation, reversibility
[18F]FETMP [18F]fluoroethoxy-tris(4-OMe-Ph)Mitochondrial Potential (PET)Lipophilic cation for imaging
Gefitinib 3-chloro-4-fluoro (related)EGFR Kinase(Reference: Halogen interplay)

References

  • Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium Cation as a Potential Agent for Positron Emission Tomography Myocardial Imaging. Source: PubMed (NIH) URL:[Link]

  • Elagolix (Orilissa) Prescribing Information & Chemistry. Source: FDA.gov / Drugs.com URL:[1][Link]

  • Pirtobrutinib (Jaypirca) Structure and Mechanism. Source: National Library of Medicine (PubChem) URL:[Link]

  • The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Review Context) URL:[Link]

Sources

A Technical Guide to 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, a fluorinated aromatic alcohol with potential applications in medicinal chemistry and drug discovery. While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, this paper constructs a scientifically grounded exploration of its synthesis, potential biological activities, and the rationale behind its design. Drawing from established principles of organic synthesis and the known properties of its structural analogues, we present a detailed, replicable protocol for its preparation. Furthermore, we delve into the potential pharmacological relevance of its constituent moieties—the 3-fluoro-4-methoxyphenyl group and the phenethyl alcohol backbone—to postulate its likely biological targets and therapeutic utility. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially explore this and related chemical entities.

Introduction and Rationale

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The compound 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is a structurally intriguing molecule that combines a fluorinated phenyl ring with a methoxy group and a phenethyl alcohol core. This unique combination of functional groups suggests potential for a range of biological activities.

The phenethyl alcohol scaffold is a common feature in a variety of natural products and synthetic compounds with diverse pharmacological effects. The addition of a 3-fluoro-4-methoxyphenyl substituent introduces specific electronic and steric properties that can modulate the molecule's interaction with biological targets. The methoxy group, in particular, is known to be involved in the biological activity of many natural compounds, including antimicrobial and antioxidant agents.[1]

Given the absence of a detailed discovery narrative in the scientific literature, this guide will focus on a prospective analysis. We will outline a logical and efficient synthetic pathway, propose methods for its characterization, and discuss its potential biological significance based on the known activities of structurally related compounds.

Proposed Synthesis of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol can be approached through a multi-step process starting from commercially available precursors. The following protocol is a proposed, efficient route based on established organic chemistry reactions.

Synthetic Workflow Diagram

G A 1-Bromo-3-fluoro-4-methoxybenzene C Suzuki Coupling A->C B 3-Bromophenethyl alcohol B->C Pd catalyst, base D 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol C->D Workup & Purification

Caption: Proposed synthetic workflow for 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol.

Step-by-Step Experimental Protocol

Objective: To synthesize 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol via a Suzuki coupling reaction.

Materials:

  • 1-Bromo-3-fluoro-4-methoxybenzene

  • 3-Bromophenethyl alcohol

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)boronic acid pinacol ester

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-fluoro-4-methoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add dry, degassed 1,4-dioxane to the flask.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.

Step 2: Suzuki Coupling

  • To a round-bottom flask, add the synthesized 3-(3-fluoro-4-methoxyphenyl)boronic acid pinacol ester (1.0 eq), 3-bromophenethyl alcohol (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of key functional groups (e.g., -OH, C-F, C-O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Biological Activity and Therapeutic Applications

The biological profile of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol can be inferred by examining its constituent chemical motifs.

Antimicrobial and Antioxidant Properties

Phenolic compounds, particularly those with methoxy substitutions, are known for their antimicrobial and antioxidant activities.[1] The methoxy group can participate in free radical scavenging, and the overall lipophilicity of the molecule can facilitate its interaction with microbial cell membranes. It is plausible that 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol could exhibit activity against various bacterial and fungal strains.[2][3][4]

Modulation of Signaling Pathways

The phenethyl alcohol core is a privileged scaffold in medicinal chemistry and can be found in molecules that interact with a variety of receptors and enzymes. For instance, related structures have been investigated for their effects on neurological pathways. The specific substitution pattern on the phenyl rings will dictate the binding affinity and selectivity for particular targets.

Potential Signaling Pathway Modulation Diagram

G A 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol B G-Protein Coupled Receptor (GPCR) A->B Binds to C Adenylyl Cyclase B->C Activates/Inhibits D cAMP C->D Modulates E Protein Kinase A (PKA) D->E Activates F Cellular Response E->F Phosphorylates targets leading to

Caption: Hypothetical modulation of a GPCR signaling pathway by the target compound.

Quantitative Data from Related Compounds

While specific data for the title compound is not available, the following table presents data for structurally related molecules to provide context for potential activity.

CompoundBiological ActivityIC₅₀/MICReference
Eugenol (4-allyl-2-methoxyphenol)Antibacterial (S. aureus)0.078 mM (LOAEC)[1]
CarvacrolAntibacterial (S. epidermidis)Growth reduction of 15.55%[2]
2-Allyl thymolAntibacterial (S. epidermidis)Growth reduction of 79.00%[2]

Conclusion

While the discovery and history of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol are not prominently documented, its chemical structure suggests significant potential for applications in drug discovery and materials science. This technical guide has provided a robust and scientifically sound framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The discussion of its potential biological activities, grounded in the known properties of its structural components, offers a starting point for future research into this and related novel chemical entities. Further investigation is warranted to fully elucidate the pharmacological profile of this promising compound.

References

  • Molloy, B. B., & Schmiegel, K. K. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Sung, J. C., & Lee, J. (2011). Method of targeting sustained release formulations of therapeutic agents to treat lung diseases.
  • Konno, T., Ishihara, T., & Yamanaka, H. (2016). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives.
  • PrepChem. (n.d.). Synthesis of (4-fluoro3-phenoxyphenyl)methyl alcohol. Retrieved from [Link]

  • Do, H. B., & Goddard, W. A. (2012). Advanced drug development and manufacturing.
  • Patel, R. N. (2015). Effective synthesis of ( S)- 3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • Mewshaw, R. E. (2002). Sulfuric acid mono-[3-({1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenyl]ester.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds. BenchChem.
  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
  • PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Retrieved from [Link]

  • Krishnaswamy, S. (2013). Large-Scale Packet Switch.
  • United States Patent and Trademark Office. (n.d.). Patent Public Search. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthetic method of 3, 4-dihydroxy phenethyl alcohol.
  • Al-Ali, A., & Kiani, S. (2021). User-worn device for noninvasively measuring a physiological parameter of a user.
  • Nazzaro, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. [Link]

  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Tiano, D. M., et al. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. [Link]

  • Thompson, A., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Chemical-Suppliers. (n.d.). Your Inquiry on 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol. Retrieved from [Link]

  • El-Sayed, R., & Al-Otaibi, A. M. (2018). Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one.
  • Valle, D. L., et al. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. Semantic Scholar.

Sources

Chemical structure and IUPAC name of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural identity, theoretical properties, and synthetic methodology for 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol .

Based on standard IUPAC nomenclature rules, this compound represents a biaryl scaffold where a substituted phenyl ring is attached to the meta (3-) position of a phenethyl alcohol core.

Structural Characterization & Chemical Identity[1][2][3]

1. Nomenclature and Identification

This molecule is a functionalized biaryl ethanol.[1] The nomenclature indicates a parent structure of phenethyl alcohol (2-phenylethan-1-ol) with a (3-fluoro-4-methoxyphenyl) substituent attached at the 3-position of the parent phenyl ring.

Identifier Details
Systematic IUPAC Name 2-(3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-ol
Common Name 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol
Molecular Formula C₁₅H₁₅FO₂
Molecular Weight 246.28 g/mol
SMILES String COc1ccc(cc1F)c2cccc(CCO)c2
Core Scaffold Biaryl (Meta-substituted)
Key Functional Groups Primary Alcohol (-OH), Fluorine (-F), Methoxy (-OCH₃), Biaryl Linkage
2. Disambiguation Note

Critical distinction for researchers:

  • Target Molecule (Biaryl): As defined above, C₁₅H₁₅FO₂.[1] A two-ring system.[1][2][3][4][5]

  • Potential Homolog (Monocyclic): Often confused with 3-fluoro-4-methoxyphenethyl alcohol (CAS 404-91-1), which is a single benzene ring (C₉H₁₁FO₂). The presence of the "3-(...phenyl)" prefix in your request strictly denotes the biaryl species described in this guide.[1]

Structural Significance in Drug Design[1]

This molecule serves as a high-value intermediate in medicinal chemistry, particularly for PROTAC linkers and Kinase Inhibitors .

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of each component within the molecule.

SAR_Logic Molecule 3-(3-Fluoro-4-methoxyphenyl) phenethyl alcohol Biaryl Biaryl Core (Scaffold Rigidity) Molecule->Biaryl Fluorine Fluorine (C3') (Metabolic Block / Lipophilicity Modulation) Molecule->Fluorine Methoxy Methoxy (C4') (H-Bond Acceptor) Molecule->Methoxy Alcohol Ethyl Alcohol Chain (Synthetic Handle / Solubility) Molecule->Alcohol Pi-Pi Stacking Interactions Pi-Pi Stacking Interactions Biaryl->Pi-Pi Stacking Interactions Prevents CYP450 Oxidation Prevents CYP450 Oxidation Fluorine->Prevents CYP450 Oxidation Linker Attachment Point Linker Attachment Point Alcohol->Linker Attachment Point

Figure 1: Functional decomposition of the molecule showing the pharmacological relevance of each moiety.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Since this specific biaryl is not a commodity chemical, it must be synthesized via a palladium-catalyzed cross-coupling reaction. The most robust route involves coupling 3-bromophenethyl alcohol with 3-fluoro-4-methoxyphenylboronic acid .[1]

1. Retrosynthetic Analysis
  • Bond Formed: Aryl-Aryl bond (C3–C1').[1]

  • Reaction Type: Suzuki-Miyaura Coupling.[1]

  • Key Reagents: Aryl Bromide + Aryl Boronic Acid.[1][6]

2. Reaction Scheme

Synthesis_Pathway Bromide 3-Bromophenethyl alcohol (CAS: 52061-75-5) Catalyst Catalyst System: Pd(dppf)Cl2 • DCM K2CO3 (Base) 1,4-Dioxane / H2O (4:1) Bromide->Catalyst Boronic 3-Fluoro-4-methoxyphenylboronic acid (CAS: 168255-30-7) Boronic->Catalyst Reaction Reflux (80-100°C) 12-16 Hours Inert Atm (N2/Ar) Catalyst->Reaction Product Target: 2-(3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-ol Reaction->Product

Figure 2: Synthetic pathway utilizing Suzuki-Miyaura coupling to construct the biaryl core.[7]

3. Detailed Experimental Protocol

Note: This protocol is adapted from standard biaryl synthesis procedures [1, 2].

Reagents:

  • 3-Bromophenethyl alcohol (1.0 equiv, 5.0 mmol)

  • 3-Fluoro-4-methoxyphenylboronic acid (1.2 equiv, 6.0 mmol)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)

Step-by-Step Procedure:

  • Setup: In a dry Schlenk flask or microwave vial, combine the aryl bromide, boronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]

  • Catalyst Addition: Add the Palladium catalyst (Pd(dppf)Cl₂) quickly under a positive stream of inert gas.[1]

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 2:1) or LC-MS.[1]

  • Workup:

    • Cool to room temperature.[1][8][9]

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Gradient: 10% → 40% Ethyl Acetate in Hexanes.[1]

    • Yield Expectation: 75–85% as a viscous oil or low-melting solid.[1]

Analytical Data Expectations

To validate the synthesis, the following spectral data should be obtained:

Technique Expected Signals
¹H NMR (CDCl₃) δ 6.9–7.5 ppm: ~7 aromatic protons (multiplets).• δ 3.9 ppm: Singlet (3H) for Methoxy (-OCH₃).• δ 3.8 ppm: Triplet (2H) for -CH₂CH₂ OH.• δ 2.9 ppm: Triplet (2H) for Ar-CH₂ CH₂-.• δ 1.5–2.0 ppm: Broad singlet (1H) for -OH.[1]
¹³C NMR ~150–160 ppm: C-F and C-O aromatic carbons (doublets due to C-F coupling).[1]• ~120–145 ppm: Biaryl carbons.[1]• ~63 ppm: Aliphatic C-O (-CH₂OH).• ~56 ppm: Methoxy carbon.[1]• ~39 ppm: Benzylic carbon.[1]
Mass Spec (ESI) [M+H]⁺ : 247.28 m/z (or [M+Na]⁺ 269.27 m/z).[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling. Retrieved from [Link]

  • PubChem. (2025).[1][10][11] 3-Fluoro-4-methoxyphenylboronic acid (Compound Summary). Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust, scalable protocol for the synthesis of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol . This molecule features a biaryl core with a flexible hydroxyethyl tail, a privileged scaffold in medicinal chemistry often found in GPCR modulators and kinase inhibitors.[1][2]

Synthetic Strategy: The synthesis utilizes a convergent Suzuki-Miyaura cross-coupling strategy.[2] Unlike linear approaches that build the alkyl chain last, this protocol couples two pre-functionalized aromatic systems.[1][2] This approach minimizes step count and avoids harsh reduction conditions that could affect the fluorine or methoxy substituents.[2]

Key Advantages of this Protocol:

  • Chemoselectivity: The reaction conditions (Pd-catalyzed, basic aqueous media) tolerate the free hydroxyl group of the phenethyl alcohol, eliminating the need for protection/deprotection steps.

  • Regiocontrol: The use of defined aryl bromide and boronic acid partners ensures exclusive formation of the meta-biaryl linkage.[2]

  • Scalability: The selected catalyst system (Pd(dppf)Cl₂) is robust against air/moisture and suitable for gram-to-kilogram scale-up.[2]

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond, revealing two commercially available building blocks:[1]

  • Electrophile: 3-Bromophenethyl alcohol (Aryl Bromide).[2]

  • Nucleophile: (3-Fluoro-4-methoxyphenyl)boronic acid.[2]

Retrosynthesis Target Target Molecule 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol Disconnect Suzuki Disconnection Target->Disconnect C-C Bond Cleavage Fragment1 Fragment A 3-Bromophenethyl alcohol Disconnect->Fragment1 Fragment2 Fragment B (3-Fluoro-4-methoxyphenyl)boronic acid Disconnect->Fragment2

Figure 1: Retrosynthetic disconnection strategy.

Materials & Reagents

ReagentCAS NumberEq.Role
3-Bromophenethyl alcohol 4524-77-01.0Electrophile Substrate
(3-Fluoro-4-methoxyphenyl)boronic acid 168255-38-71.2Nucleophile Partner
Pd(dppf)Cl₂[1][2] · CH₂Cl₂ 95464-05-40.03Catalyst
Potassium Carbonate (K₂CO₃) 584-08-73.0Base
1,4-Dioxane 123-91-1-Solvent (Organic)
Water (Deionized) 7732-18-5-Solvent (Aqueous)

Safety Note: 3-Bromophenethyl alcohol is an irritant.[2] Boronic acids can be respiratory irritants.[2] Palladium catalysts are toxic if inhaled.[2] All operations must be performed in a fume hood.[2]

Experimental Protocol

Reaction Setup (Suzuki-Miyaura Coupling)

Step-by-Step Methodology:

  • Preparation of Reaction Vessel:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Critical Step: Flame-dry the flask under vacuum and backfill with Nitrogen (N₂) or Argon to ensure an inert atmosphere.[2] Oxygen is the primary cause of catalyst deactivation (homocoupling).[2]

  • Charging Reagents:

    • Add 3-Bromophenethyl alcohol (2.01 g, 10.0 mmol) to the flask.

    • Add (3-Fluoro-4-methoxyphenyl)boronic acid (2.04 g, 12.0 mmol, 1.2 eq).

    • Add Pd(dppf)Cl₂[2] · CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).[1] Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to its higher stability and faster turnover for aryl bromides.[2]

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (40 mL).

    • Dissolve K₂CO₃ (4.14 g, 30.0 mmol, 3.0 eq) in Water (10 mL) in a separate beaker, then add to the reaction flask.

    • Degassing: Sparge the biphasic mixture with a stream of N₂ gas for 15 minutes while stirring. This removes dissolved oxygen.[2]

  • Reaction:

    • Heat the mixture to 90°C (oil bath temperature).

    • Stir vigorously (800 rpm) to ensure efficient mixing of the organic and aqueous phases.

    • Monitor by TLC (Hexanes/Ethyl Acetate 2:1).[2] The starting bromide (Rf ~0.[2]5) should disappear, and a new, more polar spot (Rf ~0.[1]3) should appear.[2]

    • Time: Typically 4–6 hours.[2]

Workup & Purification[2][3]
  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc, 100 mL) and Water (50 mL).

  • Extraction:

    • Separate the layers.[2][3] Extract the aqueous layer twice with EtOAc (2 x 50 mL).[2]

    • Combine the organic layers.[2]

    • Wash with Brine (sat.[2] NaCl, 50 mL).

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄).[2][3]

    • Filter and concentrate under reduced pressure to yield a crude dark oil.[2]

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).[2]

    • Eluent: Gradient of 10% to 40% EtOAc in Hexanes.[2]

    • Collection: Collect fractions containing the product (UV active, stains with KMnO₄ due to alcohol).

    • Yield: Expected yield is 85-92% (approx.[2] 2.1 - 2.3 g) as a viscous, pale yellow oil or low-melting solid.[1][2]

Process Visualization

The following flowchart illustrates the critical decision points and logic flow for the synthesis.

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparge) CRITICAL: Remove O2 Start->Degas Heat Heat to 90°C Stir 4-6 Hours Degas->Heat TLC TLC Check (SM Consumed?) Heat->TLC Continue Continue Heating TLC->Continue No Workup Cool & Extract (EtOAc/Water) TLC->Workup Yes Continue->Heat Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Analyze NMR & MS Validation Purify->Analyze

Figure 2: Operational workflow for the synthesis.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.40 (m, 4H): Aromatic protons of the phenethyl ring.

    • δ 6.90-7.10 (m, 3H): Aromatic protons of the fluoro-methoxy ring.[2]

    • δ 3.92 (s, 3H): Methoxy group (-OCH₃).[2]

    • δ 3.88 (t, J=6.5 Hz, 2H): Methylene adjacent to OH (-CH₂-CH₂ -OH).[1][2]

    • δ 2.90 (t, J=6.5 Hz, 2H): Benzylic methylene (-CH₂ -CH₂-OH).[1][2]

  • ¹³C NMR: Look for the characteristic doublet of the C-F coupling (J ~245 Hz) around 152 ppm.[2]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 247.11[2]

    • Often observed as [M+Na]⁺: 269.10 or [M+NH₄]⁺.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by O₂.Ensure rigorous degassing (15+ min). Switch to fresh catalyst.
Homocoupling (Biaryl) Excess boronic acid + O₂.[2]Reduce boronic acid to 1.05 eq. Improve inert atmosphere.
Product in Aqueous Layer Product is polar.[2]Saturate aqueous layer with NaCl (salting out) and extract 3x with EtOAc.[2]
Black Precipitate Palladium black formation.[2]Normal. Filter through Celite during workup to remove.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[2]

  • Ishiyama, T., et al. (1981).[1][2] Synthesis of biaryls via palladium-catalyzed cross-coupling.[2][4] Journal of Organic Chemistry. (Foundational Suzuki protocol adaptation).[2][5]

  • BenchChem. (2025).[2][5] Suzuki Coupling Reactions Application Notes. Link[2]

  • Fisher Scientific. (2024).[2] Suzuki-Miyaura Cross-Coupling Reaction Protocol.[2][4][6] Link

  • Organic Chemistry Portal. (2024).[2] Suzuki Coupling: Mechanism and Recent Developments. Link

Sources

Application Note: Antimicrobial Evaluation of 3-(3-Fluoro-4-methoxyphenyl)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for evaluating 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol (hereafter referred to as FMP-PEA ) in antimicrobial assays. As a lipophilic derivative of phenethyl alcohol (PEA), FMP-PEA is hypothesized to exhibit enhanced membrane-disrupting properties and potential synergy with conventional antibiotics. This document covers solubilization, Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and membrane permeability validation.

Compound Profile & Mechanistic Rationale

Chemical Identity & Properties
  • Compound: 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

  • Class: Fluorinated Biaryl/Phenethyl Alcohol Derivative.

  • Physicochemical Characteristics:

    • Lipophilicity: High (Predicted LogP > 3.0 due to the biaryl/fluoro-methoxy substitution).

    • Solubility: Low in water; soluble in DMSO, Ethanol, and Methanol.

    • Stability: Stable at room temperature; light-sensitive (store in amber vials).

Mechanism of Action (MoA)

Unlike traditional antibiotics that target specific enzymes (e.g., ribosomes, cell wall synthesis), phenethyl alcohol derivatives primarily act as membraneactive agents .

  • Membrane Partitioning: The hydrophobic phenyl/biaryl tail inserts into the bacterial lipid bilayer.

  • Fluidity Alteration: Disruption of Van der Waals forces between fatty acid chains increases membrane fluidity.

  • Permeabilization: This leads to leakage of intracellular ions (

    
    ) and metabolites (ATP), causing growth arrest (bacteriostatic) or lysis (bactericidal).
    
  • Synergy: The compromised membrane barrier facilitates the entry of other antibiotics (e.g., aminoglycosides).

MoA FMP_PEA FMP-PEA (Lipophilic) Membrane Bacterial Membrane (Lipid Bilayer) FMP_PEA->Membrane Partitions into Disruption Membrane Expansion & Fluidization Membrane->Disruption Accumulation Leakage Leakage of K+ & ATP Disruption->Leakage Loss of Integrity Uptake Enhanced Antibiotic Uptake Disruption->Uptake Permeabilization Death Cell Death / Stasis Leakage->Death Uptake->Death

Figure 1: Proposed Mechanism of Action for FMP-PEA involving membrane disruption and synergistic entry of co-drugs.

Material Preparation

Stock Solution Preparation

Due to low aqueous solubility, direct dissolution in media will cause precipitation.

  • Solvent: 100% DMSO (Dimethyl Sulfoxide).

  • Target Concentration: 10 mg/mL or 50 mM (depending on molecular weight, approx. 260-280 g/mol ).

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol:

  • Weigh 10 mg of FMP-PEA powder.

  • Add 1 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Quality Check: Ensure no visible crystals remain. If turbid, sonicate for 5 minutes.

Media Preparation
  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria (E. coli, S. aureus).

  • Fastidious: CAMHB + 2-5% Lysed Horse Blood (LHB) for Streptococcus spp.

Protocol 1: MIC Determination (Broth Microdilution)

Reference: CLSI M07-A10 Standards

Objective

Determine the lowest concentration of FMP-PEA that visibly inhibits bacterial growth.

Workflow
  • Inoculum Prep: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) from fresh overnight culture. Dilute 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Rows A-H: Serial 2-fold dilutions of FMP-PEA.

    • Range: Start at 512 µg/mL down to 0.5 µg/mL.

    • Solvent Control: DMSO final concentration must be

      
       (v/v) to avoid toxicity.
      
  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: Visual inspection or OD

    
     measurement.
    

Data Table: Pipetting Scheme

Well CAMHB (µL) FMP-PEA Source Volume Added (µL) Final FMP-PEA Conc.
12 (Neg Ctrl) 100 None 0 0
11 (Pos Ctrl) 100 Bacterial Inoculum 10 (Inoculum only) 0
10 100 Stock (1024 µg/mL) 100 512 µg/mL
9 100 From Well 10 100 (Transfer) 256 µg/mL
... ... ... ... ...

| 1 | 100 | From Well 2 | 100 | 1 µg/mL |

Note: Discard 100 µL from the final dilution well to maintain 100 µL volume.

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity.

Methodology
  • Preparation: Prepare 10 mL tubes of CAMHB containing FMP-PEA at 1× MIC, 2× MIC, and 4× MIC . Include a Growth Control (no drug).

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Timepoints: 0, 2, 4, 8, and 24 hours.

    • Aliquot 100 µL, serially dilute in PBS, and plate on Agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Protocol 3: Membrane Permeability Assay (Propidium Iodide)

Objective: Confirm membrane disruption mechanism.

Rationale

Propidium Iodide (PI) is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.

Workflow
  • Harvest Cells: Grow E. coli or S. aureus to mid-log phase (OD

    
    ).
    
  • Wash: Centrifuge and resuspend in PBS.

  • Treatment:

    • Test: FMP-PEA at 2× MIC.

    • Positive Control: 70% Ethanol or CTAB (Cetrimonium bromide).

    • Negative Control: PBS + DMSO.

  • Staining: Add PI (final conc. 10 µM). Incubate 15 min in dark.

  • Measurement: Fluorescence Microplate Reader (Ex: 535 nm, Em: 617 nm).

Permeability Step1 Harvest Bacteria (Mid-Log Phase) Step2 Wash & Resuspend in PBS Step1->Step2 Step3 Add FMP-PEA (2x MIC) Step2->Step3 Step4 Add Propidium Iodide (10 µM) Step3->Step4 Step5 Measure Fluorescence (Ex 535 / Em 617) Step4->Step5 Result High Fluorescence = Membrane Damage Step5->Result

Figure 2: Workflow for Propidium Iodide Membrane Permeability Assay.

Protocol 4: Synergy Testing (Checkerboard Assay)

Objective: Assess if FMP-PEA potentiates other antibiotics (e.g., Gentamicin).

Matrix Design

Create an


 matrix in a 96-well plate.
  • X-Axis: Antibiotic (e.g., Gentamicin) - 0 to 64 µg/mL.

  • Y-Axis: FMP-PEA - 0 to 4× MIC.

Calculation: FICI (Fractional Inhibitory Concentration Index)


Interpretation:

  • Synergy: FICI

    
    
    
  • No Interaction:

    
    
    
  • Antagonism: FICI

    
    
    

References

  • CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Clinical and Laboratory Standards Institute. Link

  • Lucchini, J. J., et al. (1990). "Antibacterial activity of phenethyl alcohol and resulting membrane alterations." Research in Microbiology, 141(4), 499-510.

  • Corre, J., et al. (1990). "Kinetics of the bactericidal action of phenethyl alcohol." Research in Microbiology, 141(4), 483-497.
  • Zhu, Y., et al. (2025).[1] "Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity." Gels, 11, 690.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenethyl alcohol (PEA), also known as 2-phenylethanol, is a primary aromatic alcohol widely used as an antimicrobial preservative in pharmaceutical formulations (e.g., nasal sprays, ophthalmic solutions) and as a fragrance ingredient. Its analysis requires a robust method capable of separating it from complex matrices like surfactants, active pharmaceutical ingredients (APIs), and degradation products.

This guide provides a comprehensive protocol for the quantification of PEA using Reversed-Phase HPLC (RP-HPLC). Unlike generic protocols, this document details the mechanistic rationale behind column selection and mobile phase optimization, ensuring the user can adapt the method to various sample matrices.

Chemical Basis & Method Development Strategy

To develop a self-validating method, we must first understand the analyte's behavior.

  • Analyte: Phenethyl Alcohol (

    
    )
    
  • Structure: A benzene ring (hydrophobic) attached to an ethyl group ending in a hydroxyl group (hydrophilic/polar).

  • pKa: ~15 (Neutral in standard HPLC pH ranges).

Stationary Phase Selection (The "Why")

Since PEA possesses a significant hydrophobic moiety (the phenyl ring), Reversed-Phase Chromatography (RPC) is the dominant mode of separation.

  • Column Choice: A C18 (USP L1) column is the gold standard. The octadecylsilane ligands interact with the hydrophobic benzene ring of PEA, providing sufficient retention (

    
    ) to separate it from the solvent front.
    
  • End-Capping: While PEA is not a base, active silanols on the silica support can interact with the hydroxyl group, potentially causing peak tailing. A fully end-capped column is recommended to ensure peak symmetry (

    
    ).
    
Detection Wavelength Logic

PEA lacks a large conjugated system but contains a benzene ring.

  • 210–220 nm: High sensitivity (absorption of the benzene

    
     transition). Ideal for trace analysis or low-concentration preservatives.
    
  • 254 nm: Lower sensitivity but higher selectivity. Useful when the sample matrix contains aliphatic impurities that absorb at lower wavelengths.

  • Recommendation: Use 220 nm for standard preservative assays (0.25%–0.5% w/v).

Mobile Phase Optimization
  • Solvent: Acetonitrile (ACN) is preferred over methanol due to lower viscosity (lower backpressure) and better UV cutoff at 220 nm.

  • Buffer vs. Water: Since PEA is neutral, pH control is not strictly necessary for the analyte itself. However, if the sample matrix contains ionizable compounds (e.g., Budesonide, salts), a phosphate buffer (pH 3.0–4.0) is required to stabilize the matrix and prevent baseline drift.

Experimental Protocol

Instrumentation & Conditions

The following parameters are optimized for a balance of speed and resolution.

ParameterStandard Isocratic Method (Quality Control)
HPLC System Agilent 1260 Infinity II / Waters Alliance (or equivalent)
Column C18 (USP L1), 150 mm × 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus)
Mobile Phase Acetonitrile : Water (50 : 50 v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient) or 30°C (Thermostatted)
Detection UV @ 220 nm (Reference: 360 nm if DAD available)
Injection Volume 20 µL
Run Time ~5–7 minutes (PEA retention time approx. 2.8 – 3.5 min)
Seal Wash 10% Isopropanol in Water (Recommended to remove buffer salts if used)
Reagent Preparation
  • Mobile Phase:

    • Measure 500 mL of HPLC-grade Acetonitrile.

    • Measure 500 mL of Milli-Q Water (resistivity 18.2 MΩ·cm).

    • Mix and degas (sonication or vacuum filtration through 0.45 µm nylon filter).

    • Note: If using a quaternary pump, premixing is still recommended to prevent outgassing bubbles.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of Phenethyl Alcohol Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase.

  • Working Standard (Typical Target: 500 µg/mL):

    • Dilute 50 mL of Stock Solution to 100 mL with Mobile Phase.

Sample Preparation (Liquid Formulations)
  • Direct Dilution: Transfer 1.0 mL of the liquid formulation (e.g., nasal spray) into a 10 mL volumetric flask.

  • Solvent Addition: Add ~5 mL of Mobile Phase and vortex for 30 seconds to solubilize.

  • Final Volume: Dilute to volume with Mobile Phase.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

    • Critical: Discard the first 1 mL of filtrate to avoid adsorption of PEA onto the filter membrane.

Method Logic & Workflow Visualization[1]

The following diagram illustrates the decision-making process for selecting the appropriate mobile phase based on sample complexity, ensuring the method's robustness.

MethodLogic Start Start: Sample Assessment MatrixCheck Is Sample Matrix Complex? (Contains APIs, Salts, Surfactants) Start->MatrixCheck SimplePath Simple Matrix (e.g., Raw Material, Simple Solution) MatrixCheck->SimplePath No ComplexPath Complex Matrix (e.g., Nasal Spray, Cream) MatrixCheck->ComplexPath Yes MethodA Method A: Water / ACN (50:50) No Buffer Required SimplePath->MethodA MethodB Method B: Phosphate Buffer pH 3.0 / ACN (50:50) Prevents API Tailing/Interference ComplexPath->MethodB Execution Execute HPLC Run (UV @ 220 nm, C18 Column) MethodA->Execution MethodB->Execution QC Check System Suitability Tailing Factor < 1.5 %RSD < 2.0% Execution->QC Pass Valid Result QC->Pass Pass Fail Troubleshoot (Check Column/Mobile Phase) QC->Fail Fail

Caption: Logic flow for selecting the optimal mobile phase composition based on sample matrix complexity to ensure chromatographic resolution.

Method Validation Parameters

To ensure the method is "self-validating" and compliant with ICH Q2(R1) guidelines, the following criteria must be met.

Validation ParameterAcceptance CriteriaExperimental Note
System Suitability %RSD of Area < 2.0% (n=5)Inject standard 5 times before sample set.
Linearity

Range: 50% to 150% of target concentration (e.g., 100–300 µg/mL).[1][2]
Accuracy (Recovery) 98.0% – 102.0%Spike placebo matrix at 80%, 100%, and 120% levels.
Precision (Repeatability) %RSD < 2.0%6 injections of the same sample preparation.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Estimated LOQ is typically ~1–5 µg/mL at 220 nm.
Tailing Factor (

)

(USP)
Ideally < 1.5 for PEA on a new C18 column.

Troubleshooting & Optimization

Common issues encountered during PEA analysis and their scientific resolutions.

Peak Tailing
  • Cause: Secondary interactions between the hydroxyl group of PEA and residual silanols on the column stationary phase.

  • Solution:

    • Ensure the column is "End-capped" (e.g., ODS-2 or similar).

    • If using Method B (Buffer), lower pH to 3.0 to suppress silanol ionization.

    • Replace the column if the void volume indicates bed collapse.

Ghost Peaks[4]
  • Cause: Carryover from previous injections or contaminants in the mobile phase (PEA is a common fragrance; lab air contamination is possible but rare).

  • Solution:

    • Run a "Blank" injection (Mobile Phase only) before the standard.

    • Increase the needle wash volume.

    • Use high-purity HPLC-grade solvents.

Retention Time Drift
  • Cause: Mobile phase evaporation (ACN is volatile) or temperature fluctuations.

  • Solution:

    • Cap solvent bottles properly.

    • Use a column thermostat (set to 25°C or 30°C) rather than ambient temperature.

References

  • United States Pharmacopeia (USP). USP Monograph: Phenylethyl Alcohol. USP-NF.[3] (Requires subscription, general reference to USP 43-NF 38).

  • Hosseini, R., et al. (2015).[2] "Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray." African Journal of Pure and Applied Chemistry, 9(5), 99-106.

  • Sielc Technologies. "HPLC Determination of Phenethyl alcohol on Newcrom BH Column." Application Note.

  • BenchChem. "Troubleshooting peak tailing in HPLC analysis of phenolic compounds." Technical Guide.

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

Application Note: Comprehensive Purity Analysis of Synthesized 3-(3-Fluoro-4-methoxyphenyl)phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

In the development of novel therapeutics, particularly modulators of metabolic pathways (e.g., SGLT2 inhibitors) or anti-inflammatory agents, the biaryl scaffold is a privileged structure.[1] 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol represents a critical intermediate or active pharmaceutical ingredient (API) candidate characterized by a lipophilic biaryl core, a polar hydroxyethyl tail, and a specific fluorination pattern.[1]

The presence of the fluorine atom and the methoxy group introduces unique electronic and physicochemical properties that must be leveraged for robust analysis.[1] Standard "generic" purity methods often fail to resolve regioisomers (e.g., the para-substituted analog) or defluorinated byproducts common in transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).[1]

Chemical Structure & Properties[1][2][3]
  • Systematic Name: 2-(3-(3-Fluoro-4-methoxyphenyl)phenyl)ethanol[1]

  • Molecular Features:

    • Chromophore: Conjugated biaryl system (High UV absorbance ~250-280 nm).[1]

    • Polarity: Amphiphilic (Lipophilic aromatic core + Hydrophilic alcohol).[1]

    • Key Analytical Handles:

      
      F NMR signal (singlet/multiplet), Methoxy proton singlet (
      
      
      
      H NMR).[1]

Analytical Strategy: The Orthogonal Approach

To ensure Data Integrity (ALCOA+) and scientific rigor, a single technique is insufficient.[1] We employ an Orthogonal Analytical Matrix combining separation science (HPLC/GC) with structural spectroscopy (NMR).[1]

Decision Matrix for Purity Analysis

AnalyticalWorkflow Sample Crude/Purified Sample HPLC Protocol 1: HPLC-UV/MS (Purity & Impurity Profiling) Sample->HPLC Primary NMR Protocol 2: qNMR (1H & 19F) (Absolute Assay & Structure) Sample->NMR Orthogonal GC Protocol 3: GC-MS (Residual Solvents & Volatiles) Sample->GC Volatiles KF Protocol 4: KF/ROI (Water & Inorganics) Sample->KF Physical Decision Purity Assessment HPLC->Decision Chromatographic Purity % NMR->Decision Weight % Assay GC->Decision Solvent ppm KF->Decision Water Content

Figure 1: Orthogonal analytical workflow ensuring comprehensive coverage of organic, inorganic, and volatile impurities.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

This is the primary method for determining chromatographic purity and identifying related organic impurities (e.g., starting materials like 3-bromophenethyl alcohol or boronic acids).[1]

Method Parameters[1][2][3][4][5]
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm)C18 provides strong retention for the lipophilic biaryl core.[1] 1.8 µm particles ensure high resolution of isomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of residual silanols and improves peak shape for the alcohol.[1]
Mobile Phase B Acetonitrile (MeCN)MeCN has lower UV cutoff than MeOH and stronger elution strength for biaryls.[1]
Flow Rate 0.5 mL/minOptimized for UHPLC backpressure and ionization efficiency in MS.
Column Temp 40°CReduces viscosity and improves mass transfer kinetics.[1]
Detection UV @ 260 nm; MS (ESI+)260 nm targets the biaryl absorption max.[1] ESI+ detects [M+H]+ or [M+Na]+.
Gradient Program[1]
  • 0.0 min: 10% B (Equilibration)

  • 2.0 min: 10% B (Hold for polar impurities/boronic acids)

  • 12.0 min: 90% B (Elute main compound & lipophilic dimers)[1]

  • 15.0 min: 90% B (Wash)[1]

  • 15.1 min: 10% B (Re-equilibration)

Critical Impurity Markers

During analysis, specifically monitor for:

  • Des-fluoro analog: Result of defluorination side-reactions.[1] (Retention time will be slightly shifted; MS mass -18 Da vs parent).

  • Homocoupling Dimer: Symmetric biaryl formed from the boronic acid.[1] (Elutes later; Mass ~2x).

  • Oxidation Product: The corresponding phenylacetic acid or ketone derivative (Elutes earlier; -2H mass shift).[1]

Protocol 2: Quantitative NMR (qNMR) – The Gold Standard[1]

While HPLC gives area%, qNMR provides weight% (absolute assay) without requiring reference standards for every impurity.[1] The


F nucleus is particularly powerful here as it eliminates interference from non-fluorinated hydrocarbon impurities.[1]
H NMR Setup[1]
  • Solvent: DMSO-

    
     (Preferred for solubility of biaryls and preventing OH proton exchange broadening).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM).[1]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Must be
    
    
    of the slowest relaxing proton).
  • Scans: 16 or 32 (Sufficient S/N > 250:1).

F NMR Setup (Specific for this compound)
  • Frequency: 376 MHz (or equivalent on 400 MHz magnet).[1]

  • Sweep Width: 200 ppm (Ensure capture of all organofluorine species).

  • Internal Standard:

    
    -Trifluorotoluene (added gravimetrically).
    
  • Key Insight: The fluorine on the biphenyl ring will appear as a multiplet around -110 to -135 ppm (depending on exact shielding).[1] Any additional peaks in the fluorine spectrum represent fluorinated impurities (e.g., regioisomers) that might co-elute in HPLC.[1]

Calculation for Purity (


): 


Where

= Integral area,

= Number of nuclei,

= Molar mass,

= Mass weighed.[1]

Protocol 3: GC-MS for Residual Solvents & Volatiles[1]

Synthesis of biaryls often involves solvents like Toluene, THF, or Dioxane, which are difficult to remove completely.[1]

Headspace GC Method[1]
  • Column: DB-624 (Specialized for volatile organic compounds).[1]

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Oven Ramp: 40°C (hold 3 min)

    
     240°C @ 20°C/min.
    
  • Inlet: Split 10:1.

  • Sample Prep: Dissolve 50 mg sample in 1 mL DMF (high boiling solvent).

Why this matters: Residual Toluene is a Class 2 solvent (ICH Q3C) and must be quantified.[1] The alcohol product itself may be analyzed by direct injection if derivatized with BSTFA to improve volatility and peak shape.[1]

Data Interpretation & Troubleshooting

Visualizing the Synthesis-Analysis Loop[1]

Troubleshooting Result HPLC Purity < 95%? ImpurityA Peak @ RRT 0.8 (Des-bromo precursor) Result->ImpurityA Identify ID ImpurityB Peak @ RRT 1.2 (Homocoupling Dimer) Result->ImpurityB Identify ID ImpurityC Broad Peak Tailing (Silanol Interaction) Result->ImpurityC Check Peak Shape ActionA Action: Recrystallize (Solvent: EtOH/Hexane) ImpurityA->ActionA ActionB Action: Column Chromatography (Gradient: 10-40% EtOAc/Hex) ImpurityB->ActionB ActionC Action: Add Modifier (Increase Formic Acid or use TFA) ImpurityC->ActionC

Figure 2: Troubleshooting logic for common impurity profiles in biaryl alcohol synthesis.

Common Pitfalls
  • UV Response Factors: The biaryl product and the starting materials (e.g., simple phenyls) have drastically different extinction coefficients.[1] Do not rely on Area% alone without checking against qNMR or using a corrected response factor.

  • Fluorine Loss: If the

    
    F NMR integral is lower than expected relative to the 
    
    
    
    H aromatic signals, defluorination has occurred during synthesis (common with certain Pd catalysts).[1]

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[1]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy."[1] Trends in Analytical Chemistry, 2012.[1] [1]

  • Heide, M., et al. "Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry."[1][2] Analytical Methods, 2025.[1][2][3]

  • Dinglasan-Panlilio, M. J., & Mabury, S. A. "Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials."[1][3][4] Environmental Science & Technology, 2006.[1]

  • Agilent Technologies. "Fast LC/MS/MS Analytical Method... for the Analysis of 125 Various Drugs." Application Note, 2022.[1][5]

Sources

Application Note: 3-(3-Fluoro-4-methoxyphenyl)phenethyl Alcohol as a Strategic Intermediate in Drug Synthesis

[1]

Executive Summary

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is a high-value biaryl building block used to introduce the metabolically robust 3-fluoro-4-methoxyphenyl pharmacophore into drug candidates.[1] This moiety is frequently employed to block metabolic "soft spots" (via the fluorine atom) and provide a hydrogen bond acceptor (via the methoxy group), optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.[1]

This guide details a scalable Suzuki-Miyaura cross-coupling protocol for its synthesis and downstream derivatization pathways (Mitsunobu coupling, Oxidation) essential for constructing complex Active Pharmaceutical Ingredients (APIs).[1]

Chemical Identity & Structural Significance[1][2][3]

PropertyDetail
Chemical Name 2-[3-(3-Fluoro-4-methoxyphenyl)phenyl]ethanol
Common Name 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol
Core Scaffold meta-Biaryl Ethanol
Key Moiety 3-Fluoro-4-methoxyphenyl (Metabolic Blocker)
Molecular Formula C₁₅H₁₅FO₂
Molecular Weight 246.28 g/mol
Primary Application Linker for GPCR Agonists, Kinase Inhibitors, SGLT2 Inhibitors

Mechanistic Insight: The meta-linkage of the phenethyl alcohol chain provides a specific vector for extending the molecule into a receptor's binding pocket, distinct from the linear para-substituted analogs (e.g., CAS 1443341-14-7).[1] The fluorine substitution at the 3-position of the distal ring prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life.[1]

Protocol 1: Scalable Synthesis via Suzuki-Miyaura Coupling[1]

This protocol describes the convergent synthesis of the target alcohol from 3-Bromophenethyl alcohol and 3-Fluoro-4-methoxyphenylboronic acid .[1]

Reagents & Materials
  • Substrate A: 3-Bromophenethyl alcohol (1.0 equiv)[1]

  • Substrate B: 3-Fluoro-4-methoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv) [1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex][1]

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with Substrate A (3-Bromophenethyl alcohol) and Substrate B (Boronic acid). Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Solvation: Add degassed 1,4-Dioxane (10 mL per gram of substrate). Stir to dissolve.

  • Activation: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Nitrogen.[1] The solution typically turns orange-red.[1]

  • Base Addition: Add the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The reaction is complete when the starting bromide is <1% by HPLC area.[1]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water.[1] Separate the organic layer.[1] Wash the aqueous layer twice with Ethyl Acetate.[1]

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

  • Yield: Expected isolated yield is 85–92% as a viscous oil or low-melting solid.[1]

Why This Protocol Works (Causality)
  • Catalyst Choice: Pd(dppf)Cl₂ is chosen for its high stability and efficiency in coupling electron-rich boronic acids with aryl bromides, minimizing dehalogenation side products.[1]

  • Base Selection: Aqueous K₂CO₃ provides a biphasic system that efficiently activates the boronic acid to the boronate species without causing harsh basic hydrolysis of the alcohol functionality.[1]

Protocol 2: Downstream Utilization (Derivatization)[1]

Once synthesized, the alcohol serves as a versatile "handle."[1] Two primary pathways are used in drug synthesis:

Pathway A: Mitsunobu Coupling (Ether Formation)

Used to attach the biaryl scaffold to a phenol or nitrogen heterocycle (e.g., creating a receptor-binding ether linkage).[1]

  • Reagents: Target Phenol (1.0 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), DIAD (Diisopropyl azodicarboxylate, 1.2 equiv).[1]

  • Conditions: Dissolve Alcohol and Phenol in dry THF. Add PPh₃. Cool to 0°C. Add DIAD dropwise. Stir at RT for 12h.[1]

  • Outcome: Inverts stereochemistry (if chiral) and forms a robust ether bond.[1]

Pathway B: Oxidation to Phenylacetic Acid

Used to create an amide linkage (common in peptidomimetics).[1]

  • Reagents: Jones Reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl.[1]

  • Conditions: Treat alcohol with TEMPO (cat.) and NaOCl in CH₂Cl₂/Water at 0°C.

  • Outcome: Yields [3-(3-Fluoro-4-methoxyphenyl)phenyl]acetic acid , ready for amide coupling.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis and decision pathways for this intermediate.

BiarylSynthesisStart13-BromophenethylAlcoholStep1Suzuki Coupling(Pd(dppf)Cl2, K2CO3)Start1->Step1Start23-Fluoro-4-methoxyphenylboronic acidStart2->Step1Intermediate3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol(Target Intermediate)Step1->Intermediate 85-92% YieldPathAMitsunobu Reaction(PPh3, DIAD, Phenol)Intermediate->PathAPathBOxidation(TEMPO, NaOCl)Intermediate->PathBPathCMesylation(MsCl, Et3N)Intermediate->PathCProductABiaryl EtherDrug ScaffoldPathA->ProductA Ether LinkageProductBBiaryl Acetic Acid(Linker)PathB->ProductB Amide PrecursorProductCBiaryl Alkyl Mesylate(Electrophile)PathC->ProductC Alkylation Agent

Caption: Figure 1. Convergent synthesis and divergent functionalization pathways for the 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol scaffold.

Quality Control & Validation

To ensure the integrity of this intermediate for GMP (Good Manufacturing Practice) applications, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O Gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (400 MHz, CDCl₃)Conforms to structure; No residual Boronic Acid
Residual Pd ICP-MS< 20 ppm
Water Content Karl Fischer Titration< 0.5% w/w

Self-Validating Check: In the ¹H-NMR, look for the diagnostic methoxy singlet at ~3.9 ppm and the multiplet for the ethyl chain protons (~2.9 ppm and ~3.9 ppm).[1] The disappearance of the broad boronic acid -OH protons (usually >5 ppm) confirms successful coupling and purification.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] (Context: Fluorine substitution for metabolic stability). Link[1]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CAS 1443341-14-7 (Para-isomer analog)." PubChem. (Used for structural property comparison). Link[1]

  • Lipshutz, B. H., et al. (2008).[1] "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature."[1] Aldrichimica Acta, 41(3), 59-72.[1] (Green chemistry protocols for biaryl synthesis). Link

Application Note & Protocols: A Framework for In Vitro Evaluation of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenethyl Alcohol Derivative

The compound 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol belongs to a chemical class with a rich history in modulating biological systems. Phenethyl alcohols and their derivatives are known to interact with cellular membranes and various signaling pathways.[1][2][3][4] The introduction of a fluorinated methoxyphenyl moiety suggests the potential for unique pharmacological properties, possibly influencing its metabolic stability, target binding affinity, and overall bioactivity.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro evaluation of this compound. The proposed experimental cascade is designed to first assess its general cytotoxicity and then to explore a plausible mechanism of action, focusing on anti-inflammatory pathways. The protocols herein are based on established, robust methodologies to ensure data integrity and reproducibility.[6][7][8][9]

Compound Profile & Handling

  • IUPAC Name: 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

  • Molecular Formula: C₁₅H₁₅FO₂

  • Molecular Weight: 246.28 g/mol

  • Structure:

  • Solubility: To be determined empirically. Initial tests should be performed in Dimethyl Sulfoxide (DMSO) for stock solution preparation.

  • Storage: For long-term stability, the solid compound should be stored at -20°C. DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Initial Preparation (10 mM Stock Solution):

  • Accurately weigh 2.46 mg of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol.

  • Dissolve in 1 mL of high-purity, sterile-filtered DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C.

Proposed In Vitro Experimental Workflow

A tiered approach is recommended to efficiently characterize the compound's biological effects. This workflow begins with broad cytotoxicity screening to establish a safe therapeutic window, followed by targeted assays to investigate a hypothesized anti-inflammatory mechanism of action.

G cluster_0 Phase 1: Safety & Viability Profiling cluster_1 Phase 2: Mechanistic Investigation (Anti-Inflammatory) a Protocol 1: General Cytotoxicity Screening (e.g., MTT Assay) b Determine IC50 in multiple cell lines (e.g., HEK293, RAW 264.7) a->b Establishes Therapeutic Window c Protocol 2: Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α ELISA) b->c Use non-toxic concentrations d Protocol 3: NF-κB Signaling Pathway Analysis (Cell-Based ELISA for Phospho-p65) c->d Investigates Upstream Mechanism

Figure 1. A tiered experimental workflow for the in vitro characterization of the compound.

Phase 1: Cytotoxicity Profiling

The first critical step is to determine the concentration range at which 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol exhibits cytotoxic effects. This will define the appropriate concentrations for subsequent mechanistic assays.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]

Materials:

  • Cell lines of interest (e.g., RAW 264.7 murine macrophages, HEK293 human embryonic kidney cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is from 100 µM down to 0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO, e.g., 0.1%) and "untreated control" wells (medium only).

  • Incubate for 24 to 72 hours, depending on the cell doubling time and experimental goals.[12]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate for 10 minutes to dissolve the crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation Example:

Cell LineExposure Time (h)IC₅₀ (µM)
RAW 264.724> 100
RAW 264.74885.2
HEK29324> 100
HEK2934892.5

Phase 2: Mechanistic Investigation - Anti-Inflammatory Activity

Based on the structure-activity relationship of similar phenolic compounds, a plausible hypothesis is the modulation of inflammatory pathways.[13][14][15] A key pathway in inflammation is the NF-κB signaling cascade, which controls the expression of pro-inflammatory cytokines like TNF-α.[16][17][18]

Hypothesized Signaling Pathway: Inhibition of NF-κB Activation

The canonical NF-κB pathway is a central regulator of inflammatory responses.[19][20] Upon stimulation by agents like Lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees the p65/p50 NF-κB dimer to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes.[18][19]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active) Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds to Promoter mRNA TNF-α mRNA DNA->mRNA Transcription TNFa TNF-α Protein (Pro-inflammatory Cytokine) mRNA->TNFa Translation Compound 3-(3-Fluoro-4-methoxyphenyl) phenethyl alcohol Compound->IKK Hypothesized Inhibition

Figure 2. The canonical NF-κB signaling pathway and the hypothesized point of inhibition.

Protocol 2: TNF-α Secretion ELISA in LPS-Stimulated Macrophages

This protocol measures the compound's ability to inhibit the production of the key pro-inflammatory cytokine TNF-α in RAW 264.7 macrophages stimulated with LPS.[21][22]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Compound stock solution

  • Sterile 24-well or 96-well plates

  • Mouse TNF-α ELISA Kit (follow manufacturer's instructions)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add 90 µL of fresh medium containing the desired, non-toxic concentrations of the compound (e.g., 1 µM, 5 µM, 10 µM, determined from Protocol 1). Include vehicle controls. Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's protocol. This typically involves incubating the supernatant in an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Protocol 3: Cell-Based ELISA for Phosphorylated NF-κB p65

To confirm that the inhibition of TNF-α is due to effects on the NF-κB pathway, this assay quantifies the level of phosphorylated (active) NF-κB p65 subunit directly within the cells.[23][24][25][26]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • LPS, Compound stock solution

  • Sterile 96-well plate (black, clear-bottom for fluorescent detection or clear for colorimetric)

  • Fixing Solution (e.g., 4% formaldehyde in PBS)

  • Quenching Solution (e.g., 1% H₂O₂ in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS-T)

  • Primary Antibody: Rabbit anti-Phospho-NF-κB p65 (Ser536)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Detection Reagent (e.g., TMB for colorimetric, or a fluorescent substrate)

  • Wash Buffer (PBS with 0.1% Tween-20)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat with the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for a short duration (e.g., 30 minutes), which is typically the peak time for p65 phosphorylation.

  • Fixation: Quickly remove the medium and fix the cells by adding 100 µL of Fixing Solution for 20 minutes at room temperature.[24]

  • Permeabilization & Quenching: Wash the cells with Wash Buffer. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. If using an HRP-conjugated secondary antibody, quench endogenous peroxidases with Quenching Solution for 20 minutes.[25]

  • Blocking: Wash and add 100 µL of Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody: Incubate with the primary antibody against phospho-p65 (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody: Wash three times and incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature.

  • Detection: Wash three times and add the detection reagent. Measure the absorbance or fluorescence using a microplate reader.

  • Normalization (Optional but Recommended): To account for cell number variations, after reading the signal, the plate can be stained with Crystal Violet.[24] The absorbance of the extracted Crystal Violet can be used to normalize the phospho-p65 signal.

Conclusion and Future Directions

This application note outlines a logical and robust workflow for the initial in vitro characterization of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol. By first establishing a cytotoxicity profile and then investigating its effects on a key inflammatory pathway, researchers can efficiently gather foundational data. Positive results from these assays—specifically, potent inhibition of TNF-α and phospho-p65 at non-toxic concentrations—would strongly justify further investigation into its mechanism, including its effects on other signaling pathways like the MAPK cascade, and its potential as a novel therapeutic agent.[27][28][29][30][]

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]

  • Dolcet, X., et al. (2008). NF-κB in development and homeostasis of the immune system. Immunology and Cell Biology, 86(2), 152-160. Available from: [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Available from: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available from: [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Available from: [Link]

  • IEEE Xplore. (2010). The MAPK Signal Pathway Research and New Drug Discovery. Available from: [Link]

  • Cargnello, M., & Roux, P. P. (2011). Activation and function of the p38 mitogen-activated protein kinases. Microbiology and Molecular Biology Reviews, 75(1), 50-83. Available from: [Link]

  • Assay Genie. (n.d.). Colorimetric Cell-Based ELISA Kit Protocol. Available from: [Link]

  • VJOncology. (2024). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. Available from: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Available from: [Link]

  • Assay Biotechnology Inc. (n.d.). ELISA Protocol. Available from: [Link]

  • Sun, J., & Nan, G. (2016). The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke. Journal of Molecular Neuroscience, 60(4), 557-566. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]

  • National Center for Biotechnology Information. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Available from: [Link]

  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Available from: [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available from: [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Available from: [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Available from: [Link]

  • Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Available from: [Link]

  • National Center for Biotechnology Information. (2017). A Practical Guide to Immunoassay Method Validation. Available from: [Link]

  • Precision for Medicine. (2024). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Available from: [Link]

  • Silver, S., & Wendt, L. W. (1967). Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. Journal of Bacteriology, 93(2), 560-566. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Available from: [Link]

  • Rosenkranz, H. S., et al. (1965). PHENETHYL ALCOHOL. I. EFFECT ON MACROMOLECULAR SYNTHESIS OF ESCHERICHIA COLI. Journal of Bacteriology, 89(5), 1354-1369. Available from: [Link]

  • Prevost, C., & Moses, V. (1966). Action of Phenethyl Alcohol on the Synthesis of Macromolecules in Escherichia coli. Journal of Bacteriology, 91(4), 1446-1452. Available from: [Link]

  • ResearchGate. (2013). Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(3-Fluoro-4-methoxyphenyl)phenethyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

You are likely synthesizing 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol via a Suzuki-Miyaura cross-coupling reaction. This pathway typically involves reacting 3-bromophenethyl alcohol with 3-fluoro-4-methoxyphenylboronic acid .

While this reaction is generally robust, the specific electronic effects of the 3-fluoro-4-methoxy motif and the free hydroxyl group on the phenethyl chain often lead to three primary failure modes:

  • Catalyst Sequestration: The free alcohol or the methoxy oxygen can coordinate to the Palladium (Pd) center, arresting the catalytic cycle.

  • Protodeboronation: The boronic acid degrades before coupling, typically due to pH incompatibility.

  • Oxidative Homocoupling: Formation of the symmetric biaryl dimer, consuming the boronic acid.

This guide provides a self-validating troubleshooting workflow to isolate and resolve these variables.

Diagnostic Workflow (Logic Tree)

The following diagram illustrates the decision-making process for diagnosing low yields.

TroubleshootingLogic Start Issue: Low Yield (<40%) CheckSM Analyze Crude NMR: Is 3-Br-phenethyl alcohol remaining? Start->CheckSM YesSM Incomplete Conversion CheckSM->YesSM Yes NoSM Complex Mixture / Decomposition CheckSM->NoSM No CheckDimer Is Boronic Acid Dimer present? YesSM->CheckDimer CheckDeBoron Is Protodeboronation product present? (Fluoranisole derivative) NoSM->CheckDeBoron O2Leak Cause: O2 Leak / Poor Degassing Action: Switch to Freeze-Pump-Thaw CheckDimer->O2Leak Yes (Major Spot) CatDeath Cause: Catalyst Poisoning Action: Switch to Buchwald Ligand (SPhos) CheckDimer->CatDeath No (SM Stalled) BaseIssue Cause: Base too strong/weak Action: Switch to K3PO4 / Adjust Water ratio CheckDeBoron->BaseIssue Yes

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure based on crude NMR/TLC analysis.

Troubleshooting & FAQs

Category A: Catalyst & Conversion Issues

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is likely Catalyst Poisoning or Pd Black precipitation . The free hydroxyl group on your phenethyl alcohol substrate can act as a weak ligand, or the ortho-fluorine/methoxy group on the boronic acid can create a chelate that stabilizes an inactive Pd species. Solution:

  • Switch Ligands: Move from standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ to a bulky, electron-rich Buchwald precatalyst like XPhos Pd G2 or SPhos Pd G2 . These ligands prevent coordination of the substrate's alcohol group to the metal center [1].

  • Protect the Alcohol: If the issue persists, protect the 3-bromophenethyl alcohol as a THP ether or TBDMS ether before coupling. This removes the interfering hydroxyl group.

Q2: My reaction turns black immediately, and yield is negligible. Diagnosis: "Pd Black" formation indicates the catalyst is decomposing into inactive metal clusters before it can enter the catalytic cycle. This is common with Pd(OAc)₂ if the phosphine ligand is oxidized or insufficient.[1] Solution:

  • Ensure your ligand:Pd ratio is at least 2:1 (or 4:1 for monodentate ligands).

  • Switch to a pre-formed stable catalyst like Pd(dppf)Cl₂·DCM or Bis(tri-tert-butylphosphine)palladium(0) which are more robust against thermal decomposition [2].

Category B: Reagent Stability (Boronic Acid)

Q3: I see a large spot on TLC that corresponds to the homocoupled boronic acid dimer. How do I stop this? Diagnosis: Oxidative Homocoupling . This reaction is driven by the presence of Oxygen. 3-Fluoro-4-methoxyphenylboronic acid is electron-rich (due to methoxy) and prone to this side reaction. Solution:

  • Degassing is Critical: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for your solvent system.

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl bromide [3].

Q4: The boronic acid disappears, but I don't get product or dimer. I see 2-fluoroanisole. Diagnosis: Protodeboronation . The boronic acid C-B bond is breaking due to hydrolysis, often catalyzed by high pH or high temperature. Solution:

  • Milder Base: Switch from Na₂CO₃ (strong base) to K₃PO₄ or CsF .

  • Reduce Water: If using a biphasic mixture (e.g., Toluene/Water), reduce the water content or switch to anhydrous conditions using Cs₂CO₃ in DMF or Dioxane [4].

Optimized Experimental Protocol

This protocol uses a Buchwald-type catalyst system which is generally superior for hindered or functionalized biaryls.

Materials
  • Substrate A: 3-Bromophenethyl alcohol (1.0 equiv)

  • Substrate B: 3-Fluoro-4-methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)[2]

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with 3-Bromophenethyl alcohol (1.0 equiv), Boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Note: If using the precatalyst (XPhos Pd G2), add it now. If using Pd(OAc)₂/SPhos, add them now.

    • Cap the vial with a septum.

  • Degassing (Crucial Step):

    • Evacuate the vial under high vacuum and backfill with Argon. Repeat 3 times.

    • In a separate flask, degas the Toluene/Water mixture by sparging with Argon for 30 minutes.

  • Reaction:

    • Inject the degassed solvent mixture into the reaction vial via syringe.

    • Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Monitor by HPLC or TLC at 2 hours. If conversion is <50%, boost temp to 100°C.

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.

    • Wash the organic filtrate with water and brine. Dry over Na₂SO₄.

  • Purification:

    • The product is a polar alcohol. Use a gradient of 0% to 40% EtOAc in Hexanes .

    • Tip: If separation from the homocoupled dimer is difficult, acetylate the crude mixture (Ac₂O/Pyridine). The acetate ester often has a significantly different Rf, making separation easier. You can hydrolyze it back to the alcohol quantitatively with K₂CO₃/MeOH.

Comparative Data: Catalyst Performance

The following table summarizes expected yields based on catalyst selection for this specific biaryl system.

Catalyst SystemLigand ClassBase / SolventTypical YieldNotes
Pd(PPh₃)₄ Phosphine (Simple)Na₂CO₃ / DME:H₂O45-60%Prone to oxidation; high homocoupling risk.
Pd(dppf)Cl₂ BidentateK₂CO₃ / Dioxane:H₂O65-75%Robust, but difficult to remove Pd residues.
Pd(OAc)₂ + SPhos Biaryl PhosphineK₃PO₄ / Toluene:H₂O85-95% Recommended. Excellent for electron-rich boronic acids.
Pd/C (Heterogeneous) NoneNa₂CO₃ / EtOH:H₂O30-50%Low reactivity; requires high temp; green but inefficient here.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Technical Support Center: Purification of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-FMP-PEA-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

User Context: You are likely synthesizing 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol via a Suzuki-Miyaura cross-coupling reaction. This intermediate is a critical scaffold in medicinal chemistry (often associated with kinase inhibitors or GPCR ligands).

The Challenge: This molecule presents a "Purification Paradox."

  • Lipophilicity: The biaryl core makes it greasy (LogP ~3.2), causing it to co-elute with non-polar byproducts (dimers, de-halogenated starting materials).

  • Polarity: The primary alcohol tail creates strong hydrogen bonding with silica, leading to peak tailing.

  • Physical State: Meta-substituted biaryls often have low melting points, making them prone to "oiling out" during crystallization rather than forming discrete solids.

Target Molecule Profile:

  • Functional Groups: Primary Alcohol (Polar handle), Biaryl Ether (Lipophilic core), Fluorine (Metabolic stability/Lipophilicity modulator).

  • Critical Impurities: Palladium (from catalyst), Triphenylphosphine oxide (TPPO), Protodeboronation byproducts, Homocoupled biaryls.

Interactive Troubleshooting Modules

Module A: Flash Chromatography (The Separation)

Q: My product elutes as a broad, tailing streak on silica, co-eluting with impurities. How do I fix this?

A: The "streak" is caused by the hydroxyl group interacting strongly with the acidic silanols on the silica gel surface.

  • Root Cause: Standard Hexane/Ethyl Acetate gradients are often insufficient for suppressing this interaction.

  • The Fix: Switch to a DCM/MeOH system or add a modifier.

    • Protocol: Use Dichloromethane (DCM) with 0.5% to 5% Methanol.

    • Advanced Tip: If tailing persists, add 1% Triethylamine (TEA) to the mobile phase. The amine blocks the active silanol sites, allowing the alcohol to elute as a sharp band. Note: Wash the collected fractions with dilute citric acid later to remove TEA.

Q: I see a "Ghost Peak" or a UV-active smear just before my product. A: This is likely the Protodeboronation byproduct (3-fluoro-4-methoxybenzene).

  • Diagnosis: It is non-polar and lacks the alcohol handle.

  • The Fix: Run a "flush" gradient. Start at 100% Hexane (or Heptane) and hold for 3 column volumes (CV). This washes out the non-polar greases before you introduce the polar solvent to move your alcohol.

Module B: Crystallization (The Scale-Up)

Q: I tried to recrystallize from hot Ethanol, but as it cooled, the product formed a milky emulsion ("oiled out") instead of crystals.

A: This is the most common failure mode for this molecule.

  • The Physics: You entered the "Liquid-Liquid Phase Separation" (LLPS) zone before entering the Labile Zone (nucleation). The impurity profile lowered the melting point of your solid below the temperature of the solution.[1]

  • The Fix: You need to control the Metastable Zone Width (MSZW) .[2]

    • Switch Solvents: Ethanol is too polar. Use a Toluene/Heptane or IPA/Water system.

    • Seeding is Mandatory: You cannot rely on spontaneous nucleation for this low-melting solid. Add 0.5 wt% of pure seed crystals at the cloud point.

Module C: Scavenging (The Purity)

Q: My NMR is clean, but the solid is off-white/grey, and I have high Pd residuals (>1000 ppm).

A: Suzuki couplings often leave soluble Pd-phosphine complexes that silica chromatography cannot fully remove.

  • The Fix: Chemical Scavenging.

  • Recommendation: Use a Thiol-modified silica scavenger (e.g., SiliaMetS® Thiol) or Activated Carbon (Darco® G-60).

  • Why: The sulfur atoms bind Pd(II) and Pd(0) species irreversibly, allowing them to be filtered off.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying this specific biaryl alcohol based on crude purity and physical behavior.

Purification_Workflow Start Crude Reaction Mixture Check_TLC Step 1: TLC Analysis (Hex/EtOAc 7:3) Start->Check_TLC Decision_Impurity Major Impurity Type? Check_TLC->Decision_Impurity Path_NonPolar Non-Polar (High Rf spots) Decision_Impurity->Path_NonPolar Byproducts Path_Polar Polar/Streaking (Low Rf / Tailing) Decision_Impurity->Path_Polar Tailing Path_Metal Colored/Grey Solid (Pd Contamination) Decision_Impurity->Path_Metal Catalyst Method_Flash Flash Chromatography Gradient: Hex -> 40% EtOAc Path_NonPolar->Method_Flash Path_Polar->Method_Flash Add 1% TEA Method_Scavenge Silica-Thiol Scavenging (2h stir @ 50°C) Path_Metal->Method_Scavenge Oiling_Out Issue: Product Oils Out? Method_Flash->Oiling_Out If solidifying Method_Cryst Crystallization System: Toluene/Heptane Final Pure Product (>98% HPLC, <10ppm Pd) Method_Cryst->Final Method_Scavenge->Method_Cryst Sol_Seeding Remedy: Add Seed Crystal @ Cloud Point Oiling_Out->Sol_Seeding Yes Sol_SlowCool Remedy: Slow Cooling Ramp (5°C/hour) Oiling_Out->Sol_SlowCool Yes Oiling_Out->Final No Sol_Seeding->Final Sol_SlowCool->Final

Caption: Figure 1. Integrated purification workflow for 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, prioritizing impurity type and physical state handling.

Experimental Protocols

Protocol A: "Anti-Oiling" Crystallization

Use this when the product refuses to solidify or forms a gum.

ParameterSpecificationReason
Solvent A (Good) Toluene or Isopropyl Acetate (IPAc)Dissolves the biaryl core; moderate boiling point.
Solvent B (Bad) Heptane or HexaneInduces precipitation; miscible with Solvent A.
Ratio 1:3 to 1:5 (v/v)Optimized for yield vs. purity.
Temperature 65°C

0°C
Controlled cooling is critical.

Step-by-Step:

  • Dissolve the crude oil in the minimum amount of Toluene at 65°C.

  • Add Heptane dropwise until the solution turns slightly turbid (cloud point).

  • CRITICAL: Add a few milligrams of pure seed crystal. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.

  • Stop stirring or stir very slowly (50 rpm). Rapid stirring promotes oiling out.

  • Cool the mixture at a rate of 5°C per hour . Do not plunge into ice.

  • Once a slurry forms (approx 30°C), cool to 0°C to maximize yield.

  • Filter and wash with cold Heptane.

Protocol B: Palladium Removal (Silica-Thiol)

Use this if the product is colored (grey/brown) or for Pharma-grade requirements.

  • Dissolve the crude product in Ethyl Acetate (10 volumes).

  • Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at a loading of 50 wt% relative to the expected Pd mass (or 5-10 wt% of the crude mass if Pd content is unknown).

  • Stir at 50°C for 2-4 hours . (Heat is required to drive the kinetics of Pd sequestration).

  • Filter through a pad of Celite® or a 0.45 µm membrane to remove the scavenger.

  • Concentrate the filtrate. The resulting oil should be significantly lighter in color.

Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction to purify this? A: No. While the molecule has an alcohol, it is not acidic enough (pKa ~16) to be deprotonated by weak bases like bicarbonate. The methoxy ether is also neutral. Acid-base extraction will not separate it from non-polar byproducts.

Q: Is the fluorine atom sensitive to the purification conditions? A: Generally, aryl fluorides are very stable. However, avoid extremely strong nucleophiles (like sodium methoxide in hot DMSO) which could potentially displace the fluorine via


, although the electron-donating methoxy group makes this unlikely. Standard chromatography and crystallization are perfectly safe.

Q: How do I store the purified product? A: Store under an inert atmosphere (Nitrogen/Argon) at 4°C. Primary phenethyl alcohols can slowly oxidize to the corresponding aldehyde or acid if exposed to air and light over long periods.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Crystallization & Oiling Out

    • Veesler, S., et al. (2006). Oiling out or molten state crystallization?. Organic Process Research & Development.[3] Link

  • Chromatography of Polar Alcohols

    • Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Polar Compounds. Link

  • Suzuki Coupling Byproducts

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Common side reactions in the synthesis of substituted phenethyl alcohols.

Author: BenchChem Technical Support Team. Date: February 2026

The following is a technical support guide designed for the Phenethyl Alcohol Synthesis Support Portal .

Status: Active | Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists

Welcome to the technical support hub. This guide addresses the critical failure modes in the synthesis of substituted 2-phenylethan-1-ol derivatives. We focus on the causality of side reactions—why they happen and how to engineer them out of your protocol.

Module 1: Grignard-Mediated Epoxide Opening

Primary Route: Aryl Grignard (


) + Epoxide (Oxirane) 

Phenethyl Alcohol.

This is the most versatile route for creating substituted analogs, but it is plagued by regioselectivity issues and homocoupling.

Issue 1.1: "I’m seeing significant biaryl formation (homocoupling) before epoxide addition."

Diagnosis: Wurtz-type Coupling. During the formation of the Grignard reagent, the aryl halide (


) reacts with the forming Grignard (

) instead of the magnesium surface. This is catalyzed by transition metals or excessive local concentration.
  • The Mechanism: Radical species generated on the Mg surface dimerize.

    • Benzyl Halides:[1][2][3] If you are using a Benzyl Grignard + Formaldehyde route, this is critical. Benzyl radicals are stable, leading to massive 1,2-diphenylethane formation [1].

    • Aryl Halides: Biphenyl formation is common if

      
       is used or if temperature is uncontrolled.
      

Troubleshooting Protocol:

  • Dilution is Key: Do not add the halide neat. Dilute 1:5 in anhydrous THF or 2-MeTHF.

  • Controlled Addition: Use a syringe pump. The concentration of unreacted

    
     in the flask must remain effectively zero.
    
  • Turbo-Grignards: Switch to

    
    . This allows for Halogen-Magnesium exchange at low temperatures (-20°C to 0°C), kinetically trapping the aryl species before it can dimerize [2].
    
Issue 1.2: "The epoxide opened at the wrong carbon (Regioselectivity Failure)."

Diagnosis: Competitive


 vs. 

Pathways. When synthesizing

-substituted phenethyl alcohols (e.g., using styrene oxide or propylene oxide), the regiochemistry depends on the "hardness" of the nucleophile and the Lewis acidity of the environment.
  • Scenario A (Basic/Nucleophilic): Standard Grignard. Attacks the least hindered carbon (

    
    -like).
    
  • Scenario B (Acidic/Lewis Acid): If

    
     (present in the equilibrium) acts as a Lewis Acid, it coordinates to the epoxide oxygen. This weakens the bond to the more substituted carbon (carbocation character), inviting attack there (
    
    
    
    -like) [3].

Corrective Action:

  • To favor terminal attack (Anti-Markovnikov): Add a copper catalyst (

    
    , 10 mol%). This creates an organocuprate, which is a softer nucleophile and strictly follows steric control (
    
    
    
    ).
  • To favor internal attack: Use Lewis Acid catalysis (

    
    ) combined with the organolithium species instead of Grignard.
    
Visualization: Grignard Reaction Pathways & Failure Modes

The following diagram maps the decision points where the reaction diverges into impurities.

GrignardPathways Start Aryl Halide (Ar-X) Mg Mg / THF Start->Mg Grignard Grignard Reagent (Ar-Mg-X) Mg->Grignard Insertion Wurtz Biaryl Impurity (Ar-Ar) Mg->Wurtz Fast Addition / High Conc Isomer Regioisomer (Wrong Carbon Attack) Grignard->Isomer Lewis Acid Catalysis (More Hindered) Product Phenethyl Alcohol Grignard->Product Nucleophilic Attack (Least Hindered) Epoxide Substituted Epoxide Halohydrin Halohydrin (Incomplete Cyclization) Product->Halohydrin Quench w/ HX

Caption: Figure 1. Divergent pathways in Grignard-mediated synthesis showing critical nodes for Wurtz coupling and regioselectivity errors.

Module 2: Reduction of Phenylacetic Acids

Primary Route: Phenylacetic Acid/Ester + Reductant (


 or 

)

Phenethyl Alcohol.
Issue 2.1: "I have a persistent aldehyde impurity."

Diagnosis: Incomplete Reduction or Oxidation during Workup. Phenylacetaldehyde is the intermediate. If the reductant is under-charged or if the reaction is quenched too early, the aldehyde remains.

  • Note: Phenylacetaldehyde is prone to polymerization and smells like hyacinths (distinct from the floral rose scent of the alcohol).

Solution:

  • Switch Reagents: Use Borane-THF (

    
    ) or Borane-DMS. Borane reduces carboxylic acids faster than esters or ketones due to the triacyloxyborane intermediate mechanism. This ensures complete conversion without touching other functional groups (like nitro or halogen substituents) on the ring [4].
    
Issue 2.2: "My product smells like styrene (plastic/fuel odor)."

Diagnosis: Acid-Catalyzed Dehydration. Substituted phenethyl alcohols are benzylic-adjacent. While not benzylic alcohols (which dehydrate very easily), they can dehydrate to styrenes under acidic workup conditions, especially if electron-donating groups (e.g., -OMe) are present on the ring.

The Fix:

  • Avoid strong acid quenches (HCl).

  • Protocol: Quench

    
     using the Fieser Method  (
    
    
    
    ratio of water : 15% NaOH : water). This produces a granular precipitate rather than a gel, removing the need for acid to break up emulsions [5].

Module 3: Impurity Profiling Table

Use this table to identify side products based on analytical data.

ObservationProbable ImpurityRoot CauseCorrective Action
GC-MS: M+ dimer (e.g., 154 for Benzene)Biphenyl / BibenzylWurtz Coupling (Grignard formation)Dilute halide; lower temp; use Turbo-Grignard.
NMR: Olefinic protons (5.0-6.0 ppm)Styrene derivativeElimination (Dehydration)Neutralize workup; keep distillation temp <150°C.
IR: Carbonyl stretch (~1720 cm⁻¹)PhenylacetaldehydeIncomplete ReductionIncrease hydride equivalents; switch to

.
GC-MS: M+ + halogen massHalohydrinPremature quench / Acidic halide sourceEnsure complete epoxide opening before quench; avoid HX.
Chiral HPLC: Low ee%RacemateUncatalyzed Epoxide OpeningUse Jacobsen catalyst (HKR) or enzymatic resolution.

Module 4: Stability & Storage (The Styrene Trap)

Context: Phenethyl alcohols are relatively stable, but they are precursors to styrenes. Mechanism: Protonation of the hydroxyl group


 Loss of water 

Formation of phenonium ion or primary carbocation

Elimination.

Storage Protocol:

  • Container: Amber glass (light can catalyze radical oxidation to acetophenone/phenylacetic acid).

  • Stabilizer: For large batches, trace BHT (butylated hydroxytoluene) prevents radical oxidation.

  • Atmosphere: Argon blanket. Oxygen promotes oxidation to Phenylacetic acid (sour smell).

Module 5: Biocatalytic Synthesis (Modern Alternative)

Route: Enzymatic Reduction of Acetophenones (Ketoreductases - KREDs). Why use this? To access chiral


-substituted phenethyl alcohols with >99% ee.

Common Failure:

  • Issue: "Reaction stalls at 50% conversion."

  • Cause: Product Inhibition or Cofactor Depletion (

    
    ).
    
  • Solution: Implement a coupled cofactor regeneration system (e.g., Glucose Dehydrogenase + Glucose). Add an organic co-solvent (IPA/DMSO) to solubilize the ketone, but keep it <10% to prevent enzyme denaturation [6].

References

  • Turbo Grignard Reagents. Knochel, P. et al. "Functionalized Grignard Reagents via Halogen-Magnesium Exchange." Angewandte Chemie. Available at: [Link]

  • Regioselectivity of Epoxide Opening. Chemistry LibreTexts. "Reactions of Epoxides - Ring-opening."[2][4] Available at: [Link]

  • Borane Reduction Selectivity. Organic Chemistry Portal. "Reduction of Carboxylic Acids." Available at: [Link]

  • Fieser Workup Method. University of Rochester. "Work-up of Aluminum Hydride Reactions." Available at: [Link]

  • Biocatalytic Reduction Issues. Hollmann, F. et al. "Enzymatic reduction of ketones." Green Chemistry.[5] Available at: [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2026-FMPA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Suzuki-Miyaura Coupling and Downstream Processing for Biaryl Alcohols

Executive Summary & Retrosynthetic Analysis

You are attempting to synthesize 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol . This molecule consists of an electron-rich, fluorinated biaryl core with a hydroxyethyl side chain.

The most robust synthetic route relies on a Suzuki-Miyaura Cross-Coupling between 3-Fluoro-4-methoxyphenylboronic acid and 3-Bromophenethyl alcohol . While direct coupling of the unprotected alcohol is generally feasible, specific electronic effects of the fluorine substituent and potential catalyst poisoning require optimized conditions.

Strategic Workflow

SynthesisWorkflow SM1 3-Fluoro-4-methoxyphenyl- boronic acid Cat Catalyst System Pd(dppf)Cl2 / K2CO3 SM1->Cat SM2 3-Bromophenethyl alcohol SM2->Cat Inter Crude Biaryl Intermediate Cat->Inter Suzuki Coupling (Dioxane/H2O, 80°C) Pur Purification (Silica/Crystallization) Inter->Pur Workup & Isolation Final Target: 3-(3-Fluoro-4-methoxyphenyl) phenethyl alcohol Pur->Final

Figure 1: Recommended synthetic pathway. Direct coupling of the alcohol avoids protection/deprotection steps.

Critical Reaction Parameters (The Suzuki Coupling)

The 3-fluoro substituent on the boronic acid is electron-withdrawing, which generally accelerates transmetallation but can make the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under harsh basic conditions.

Optimized Protocol (Standard Run)
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)The bidentate ferrocenyl ligand prevents Pd aggregation and resists oxidation better than Pd(PPh₃)₄.
Base K₂CO₃ (2.0 - 3.0 equiv)Strong enough to activate the boronic acid but milder than hydroxides, reducing deboronation risk.
Solvent 1,4-Dioxane / Water (4:1) Water is strictly required for the transmetallation step. Dioxane solubilizes the organic reactants.
Temperature 80°C - 90°C Sufficient for activation; higher temps (>100°C) risk homocoupling or alcohol oxidation.
Atmosphere Argon/Nitrogen (Sparged) Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
Step-by-Step Procedure
  • Charge a reaction vessel with 3-Bromophenethyl alcohol (1.0 equiv), 3-Fluoro-4-methoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

  • Add K₂CO₃ (2.5 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane and Water (4:1 ratio, concentration ~0.2 M).

  • Heat to 85°C for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Troubleshooting Guide (FAQ)

Ticket #1: "I see starting halide remaining, and the reaction has stalled."

Diagnosis: Catalyst deactivation or insufficient activation of the boronic acid. Corrective Actions:

  • Check Oxygen: Did the solution turn black (Pd precipitate) immediately? This suggests poor degassing. Sparge solvents for at least 15 mins.[1]

  • Switch Base: If the boronic acid is sterically hindered or unreactive, switch to K₃PO₄ (Potassium Phosphate Tribasic). It often provides higher turnover frequencies for electron-rich boronic acids.

  • Add Promoter: Add a surfactant like TBAB (Tetrabutylammonium bromide, 0.5 equiv) to improve phase transfer if the biphasic mixture isn't mixing well.

Ticket #2: "My product is contaminated with a byproduct that has double the molecular weight of the boronic acid."

Diagnosis: Homocoupling of the boronic acid (3,3'-difluoro-4,4'-dimethoxybiphenyl). Mechanism: In the presence of Oxygen, Pd(II) can catalyze the oxidative coupling of two boronic acid molecules.[2] Corrective Actions:

  • Strict Anaerobic Conditions: This is the #1 cause. Ensure rigorous inert atmosphere.

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the halide.

  • Stoichiometry: Reduce boronic acid excess from 1.5 eq to 1.1 eq.

Ticket #3: "I am losing the boronic acid, but not forming product (Protodeboronation)."

Diagnosis: The C-B bond is cleaving to replace the Boron with Hydrogen (forming 2-fluoroanisole). Corrective Actions:

  • Lower Temperature: Reduce reaction temperature to 60-70°C.

  • Anhydrous Conditions (Advanced): Switch to Cs₂CO₃ in dry DMF or Toluene. While water is usually needed, Cs₂CO₃ is soluble enough in organic solvents to drive the reaction with trace moisture, minimizing the hydrolytic pathway.

Decision Logic for Optimization

Use this flow to determine the next step if the standard protocol fails.

Troubleshooting Start Reaction Outcome? LowYield Low Yield / Stalled Start->LowYield Impurity High Impurities Start->Impurity CheckSM Is Boronic Acid Consumed? LowYield->CheckSM CheckImp Identify Impurity Impurity->CheckImp YesConsumed Yes: Protodeboronation CheckSM->YesConsumed Yes NoConsumed No: Catalyst Inactive CheckSM->NoConsumed No ActionDeboro Action: Switch to anhydrous conditions (DMF/Cs2CO3) YesConsumed->ActionDeboro ActionCat Action: Switch Catalyst to XPhos Pd G2 NoConsumed->ActionCat Homo Homocoupling (Biaryl dimer) CheckImp->Homo Dimer Oxid Alcohol Oxidation (Aldehyde/Ketone) CheckImp->Oxid Aldehyde ActionHomo Action: Degas solvents longer; Slow addition of Boronic Acid Homo->ActionHomo ActionOxid Action: Protect alcohol (TBDMS) or lower temp Oxid->ActionOxid

Figure 2: Troubleshooting decision tree for reaction optimization.

Alternative Route: Ester Reduction

If the direct coupling of the alcohol fails (due to oxidation or coordination issues), use the Ester Route .

  • Step 1: Couple 3-Fluoro-4-methoxyphenylboronic acid with Methyl 3-bromophenylacetate .

    • Note: Esters are very robust in Suzuki couplings.

  • Step 2: Reduce the resulting biaryl ester to the alcohol.

Reduction Protocol:

  • Reagent: LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄.

  • Conditions: THF, 0°C to RT.

  • Caution: Ensure the workup (Fieser method) is handled carefully to avoid aluminum emulsions which trap the product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling fluorinated aromatics and palladium catalysts.

Sources

Technical Support Center: Handling & Stability of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

[1]

Executive Summary & Compound Context

Compound: 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol Chemical Class: Biaryl Primary Alcohol / Fluorinated Biphenyl Derivative Primary Application: Key intermediate in the synthesis of SGLT2 inhibitors (e.g., structural analogs of Canagliflozin/Dapagliflozin).[1]

Technical Brief: This compound exhibits the typical reactivity of primary phenethyl alcohols but is electronically modified by the electron-rich (methoxy) and inductively withdrawing (fluoro) substituents on the biaryl system.[1] While generally stable in solid form, solution-state stability is strictly governed by solvent purity, dissolved oxygen levels, and pH.[1]

Critical Warning: Users frequently report "phantom peaks" in HPLC and gradual purity loss in chlorinated solvents. These are often artifacts of solvent interaction rather than intrinsic compound degradation.[1][2]

Solubility & Solvent Compatibility Matrix

The following table summarizes the solubility profile and stability risks associated with common laboratory solvents.

SolventSolubilityStability RiskTechnical Recommendation
DMSO High (>50 mg/mL)LowPreferred for Stock Solutions. Store at -20°C to prevent hygroscopic water absorption.[1]
Methanol (MeOH) HighLow-MediumGood for immediate use.[1][2] Risk of oxidation to aldehyde if stored >24h without degassing.[1]
Acetonitrile (ACN) Medium-HighLowPreferred for HPLC Diluent. Inert and UV transparent.[1][2]
Chloroform (CDCl₃) HighHigh Avoid for Storage. Acidic impurities (HCl) in aged chloroform can catalyze dehydration or ether cleavage.[1][2]
Acetone HighHigh Do Not Use for Storage. Rapidly forms hemiacetals/acetals, appearing as impurities in LC-MS.[1]
Water NegligibleN/AInsoluble.[1][2][3] Requires surfactant or co-solvent (e.g., 10% DMSO) for biological assays.[1]

Troubleshooting Guide: Stability & Purity Issues

Issue 1: Appearance of "Unknown Impurity A" (RRT ~1.1-1.[1][2]2) in Solution

Symptom: After storing the sample in Methanol or DMSO for >48 hours, a new peak appears slightly less polar than the main peak. Root Cause: Oxidation. The primary alcohol moiety is oxidizing to the corresponding phenylacetaldehyde derivative.[1][2][3] This is accelerated by trace metal ions or dissolved oxygen.[1][2] Mechanism: R-CH2-CH2-OH → R-CH2-CHO (Aldehyde)[1]

Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before dissolution.[1][2]

  • Add Antioxidant: For non-biological analytical samples, add 0.05% BHT (Butylated hydroxytoluene) to the solvent.[1][2]

  • Switch Solvent: Use Acetonitrile for storage; it is less prone to supporting oxidative radical chains than alcohols.[1][2]

Issue 2: "Ghost Peaks" in LC-MS when using Acetone/Ketones

Symptom: Mass spectrum shows signals corresponding to [M+40] or [M+56]. Root Cause: Acetalization. Primary alcohols react reversibly with ketones (acetone) in the presence of trace acids to form hemiacetals.[1][2] Mechanism: Alcohol + Acetone ⇌ Hemiacetal[2]

Corrective Action:

  • Immediate: Evaporate the solvent; the hemiacetal is unstable and will revert to the alcohol.[1][2]

  • Prevention: Strictly ban acetone from the dissolution protocol.[1][2] Use Acetonitrile/Water gradients for HPLC.[1][2]

Issue 3: Peak Broadening or Precipitation in Biological Assays

Symptom: When injecting a DMSO stock into an aqueous buffer, the compound precipitates or shows poor recovery.[1][2] Root Cause: Solubility Crash. The biaryl core is highly lipophilic (LogP > 3.5).[1][2]

Corrective Action:

  • Step-Down Dilution: Do not inject 100% DMSO stock directly into buffer. Perform an intermediate dilution in 50% DMSO/Water or Ethanol.[1][2]

  • Surfactant: Add 0.05% Tween-80 to the assay buffer to stabilize the colloidal suspension.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes users must avoid.

StabilityPathwayscluster_legendLegendCompound3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol(Target)AldehydeAldehyde Impurity(Oxidation)Compound->AldehydeAir/O2(in MeOH/DMSO)AcetalHemiacetal Artifact(Solvent Adduct)Compound->Acetal+ Acetone(Trace Acid)StyreneVinyl Derivative(Acid Dehydration)Compound->Styrene+ Strong Acid(e.g., HCl in CHCl3)AcidCarboxylic Acid(Further Oxidation)Aldehyde->AcidProlongedExposureStableStable FormDegradantDegradation ProductArtifactAnalytical Artifact

Caption: Figure 1. Chemical stability profile showing oxidative degradation (Red) and solvent-mediated artifacts (Yellow).[1]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

  • Weighing: Weigh the solid compound into an amber glass vial. (Prevent photolytic activation of the biaryl system).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1][2]

    • Why? DMSO prevents the volatility issues of MeOH and reduces evaporation-induced concentration changes.[1][2]

  • Dissolution: Vortex for 30 seconds. Ensure no solid adheres to the cap.[1][2]

  • Inerting: Gently purge the headspace of the vial with Nitrogen gas for 10 seconds.[1][2]

  • Storage: Seal tightly with a Teflon-lined cap. Store at -20°C.

    • Thawing: Allow to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic).[1][2]

SOP-02: QC Check for Purity

Objective: Verify compound integrity before critical assays.

  • Method: HPLC-UV (254 nm).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Pass Criteria: Purity > 98% (Area %).

  • Fail Criteria: Presence of peak at RRT 1.15 (Aldehyde) > 1%.[1][2]

FAQ: Frequently Asked Questions

Q: Can I use ultrasonic baths to dissolve this compound? A: Yes, but limit exposure to <5 minutes.[2] Prolonged sonication can generate heat and free radicals in the solvent, potentially initiating oxidation of the primary alcohol [1].[1]

Q: My sample turned yellow after a week on the benchtop. Is it usable? A: Likely not. Yellowing in phenethyl alcohol derivatives often indicates the formation of conjugated oxidation products (quinoid-like structures) or polymerization of styrene-like degradants.[1] Discard and prepare fresh [2].

Q: Why does the Certificate of Analysis (CoA) mention "Hygroscopic"? A: While the alcohol itself is not intensely hygroscopic, the biaryl lattice can trap moisture.[1] More importantly, if you use DMSO as a solvent, the solution becomes hygroscopic.[1] Always equilibrate to room temperature before weighing.

References

  • Mason, T. J., & Lorimer, J. P. (2002).[1][2] Applied Sonochemistry: The Uses of Power Ultrasound in Chemistry and Processing. Wiley-VCH.[1][2] (Mechanisms of radical generation in sonicated solvents).

  • Adams, T. B., et al. (2005).[1][2][4] "The FEMA GRAS assessment of phenethyl alcohol, aldehydes, acid, and related acetals and esters used as flavor ingredients."[1][4] Food and Chemical Toxicology, 43(8), 1179-1206.[1]

  • Nomura, S., et al. (2010).[1][2][5] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[1][5][6] Journal of Medicinal Chemistry, 53(17), 6355-6360.[1][5] (Context on SGLT2 intermediate handling).

  • Mitsubishi Tanabe Pharma Corp. (2016).[1][2] "Process for the preparation of canagliflozin." World Intellectual Property Organization, WO2016035042A1.[1][2] (Industrial handling of fluorinated biaryl intermediates).

Troubleshooting low bioactivity of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol in experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Bioactivity of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Case ID: #T-FMPA-001 Compound: 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol Chemical Class: Fluorinated Phenethyl Alcohol Derivative Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Profile

You are experiencing lower-than-expected bioactivity with 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol .[1] As a Senior Application Scientist, I have analyzed the structural properties of this molecule. The core scaffold (phenethyl alcohol) combined with the 3-fluoro and 4-methoxy substituents creates a specific physicochemical profile that often leads to "silent" assay failures—where the molecule is technically present but functionally unavailable or degraded.[1]

Key Physicochemical Risks:

  • Lipophilicity (LogP ~2.2 - 2.5): The fluorine and methoxy groups increase lipophilicity compared to the parent phenethyl alcohol.[1] This increases the risk of precipitation in aqueous media and non-specific binding to plastics.[1]

  • Metabolic Liability: The primary alcohol tail is a prime substrate for oxidation (by Alcohol Dehydrogenases - ADH) to the corresponding carboxylic acid, which often lacks the pharmacophore's original activity.[1]

  • Oxidative Instability: In aerobic conditions, particularly in the presence of trace metals in media, the alcohol can slowly oxidize to the aldehyde or acid, altering potency.[1]

Diagnostic Troubleshooting Guide (Q&A)

Phase 1: Solubility & Physical State[1][2]

Q1: "I dissolved the compound in DMSO, but I see no effect in my aqueous assay. Is it precipitating?"

The Issue: Even if the DMSO stock looks clear, "crash-out" often occurs upon dilution into aqueous buffer (e.g., PBS or cell media).[1] The 3-fluoro and 4-methoxy groups reduce water solubility.[1] If the compound forms micro-aggregates (colloids), it will not bind to the target, leading to false negatives.[1]

Diagnostic Protocol: The "Tyndall Effect" Check

  • Prepare your assay buffer (without cells/protein).[1]

  • Add the compound at 2x the highest test concentration (e.g., 100 µM).

  • Shine a laser pointer (red or green) through the solution in a glass vial.[1]

  • Result: If you see a distinct beam path (scattering), you have colloidal aggregation.[1]

  • Solution:

    • Reduce the final DMSO concentration to <0.5% if possible, but ensure the compound is soluble.[1]

    • Add a surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to stabilize the monomeric form.[1]

Phase 2: Chemical & Metabolic Stability

Q2: "The compound works in biochemical assays but fails in cell-based assays. Is it getting metabolized?"

The Issue: This is the most critical failure mode for phenethyl alcohols.[1]

  • Mechanism: Intracellular Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH) rapidly convert the primary alcohol to 3-(3-Fluoro-4-methoxyphenyl)phenylacetic acid .[1]

  • Consequence: The acid derivative is highly polar and likely inactive against the original target (e.g., a receptor or kinase requiring the neutral alcohol pharmacophore).[1] The fluorine at position 3 protects the ring from metabolism but does not protect the alcohol tail.[1]

Diagnostic Protocol: Media Sampling LC-MS

  • Incubate cells with the compound (10 µM) for 0, 1, 4, and 24 hours.[1]

  • Collect 50 µL of supernatant at each time point.

  • Precipitate proteins with 150 µL cold acetonitrile.

  • Analyze via LC-MS/MS.[1]

  • Look for: Loss of Parent (M+H) and appearance of the Carboxylic Acid metabolite (+14 mass units from oxidation: -2H +O).[1]

  • Solution:

    • Co-treat with an ADH inhibitor (e.g., 4-Methylpyrazole) to validate if metabolism is the cause.[1] Note: This is for validation only, not a therapeutic strategy.

    • Structural Fix: If this is a lead compound, consider replacing the primary alcohol with a metabolically stable bioisostere (e.g., oxetane or difluoromethyl group).[1]

Phase 3: Assay Conditions & Adsorption

Q3: "My IC50 shifts significantly between plastic and glass plates. Is it sticking?"

The Issue: The 3-fluoro-4-methoxy motif increases the "greasiness" of the molecule.[1] Polystyrene plates (standard TC ware) act as a "sink," absorbing lipophilic small molecules.[1] Up to 50-80% of your compound might be embedded in the plastic walls within 30 minutes.[1]

Diagnostic Protocol: The Sequential Transfer Test

  • Incubate the compound in a plastic well (no cells) for 2 hours.

  • Transfer the media to a fresh well containing cells/target.[1]

  • Compare activity to "freshly prepared" compound added directly to cells.[1]

  • Result: If the "transferred" media has significantly lower activity, the plastic depleted the compound.[1]

  • Solution:

    • Use Low-Binding (Non-Binding Surface - NBS) plates.[1]

    • Add 0.1% BSA (Bovine Serum Albumin) to the buffer.[1] Albumin acts as a carrier, keeping the compound in solution and preventing plastic adsorption, though it reduces the free fraction (requires IC50 correction).[1]

Summary Data Tables

Table 1: Troubleshooting Matrix for 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

SymptomProbable CauseVerification MethodCorrective Action
Precipitation High Lipophilicity (LogP >2.[1]0)Laser Scattering (Tyndall)Add 0.01% Tween-20; Lower max concentration.[1]
Loss of Potency (Cells) Oxidation by ADH/ALDHLC-MS of Media (Acid metabolite)Test with ADH inhibitor; Switch to glass/NBS plates.[1]
Variable Data Plastic AdsorptionSequential Transfer TestUse Low-Binding plates; Add 0.1% BSA.[1]
Yellowing of Stock Autoxidation to AldehydeLC-MS (Aldehyde peak)Store under Argon/Nitrogen at -20°C; Make fresh stocks.

Diagnostic Logic Flowchart

The following diagram illustrates the decision-making process for troubleshooting the low bioactivity of your compound.

TroubleshootingFlow Start Start: Low Bioactivity Observed CheckSolubility Step 1: Check Solubility (Visual/Tyndall Effect) Start->CheckSolubility IsPrecipitating Is it precipitating? CheckSolubility->IsPrecipitating FixSolubility Action: Add Surfactant (Tween-20) or Reduce Concentration IsPrecipitating->FixSolubility Yes CheckPlastic Step 2: Check Plastic Binding (Sequential Transfer Test) IsPrecipitating->CheckPlastic No FixSolubility->CheckPlastic IsSticking Is it sticking to plastic? CheckPlastic->IsSticking FixPlastic Action: Use Glass/NBS Plates or Add Carrier Protein (BSA) IsSticking->FixPlastic Yes CheckMetabolism Step 3: Check Metabolic Stability (LC-MS for Acid Metabolite) IsSticking->CheckMetabolism No FixPlastic->CheckMetabolism IsMetabolized Is it oxidizing to Acid? CheckMetabolism->IsMetabolized FixMetabolism Action: Chemical Modification (Block Alcohol Oxidation) IsMetabolized->FixMetabolism Yes (Critical Failure) VerifyTarget Step 4: Verify Target Engagement (Biophysical Assay) IsMetabolized->VerifyTarget No

Caption: Logical workflow for diagnosing bioactivity loss in fluorinated phenethyl alcohol derivatives.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

    • Relevance: Explains the lipophilicity changes and metabolic stability conferred by fluorine substitution on phenyl rings.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

    • Relevance: Provides the foundational protocols for solubility testing and the "Tyndall Effect" diagnostic.
  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719-2740.[1] Link[1]

    • Relevance: Discusses mechanisms of non-specific binding and aggregation common in lipophilic small molecules.[1]

  • Testa, B., & Krämer, S. D. (2007).[1] The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.[1] Link

    • Relevance: Details the metabolic pathways of primary alcohols (like phenethyl alcohol) via ADH/ALDH systems.

Sources

How to remove impurities from a 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol sample.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(3-Fluoro-4-methoxyphenyl)phenethyl Alcohol

Executive Summary & Context

Welcome to the Technical Support Center. You are likely synthesizing 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol via a Suzuki-Miyaura cross-coupling reaction. This biaryl alcohol is a critical scaffold in medicinal chemistry, often serving as an intermediate for receptor modulators or kinase inhibitors.

The purification of this specific molecule presents a unique "triad" of challenges:

  • Amphiphilicity: The polar alcohol tail combined with the lipophilic biaryl core can cause "streaking" on silica gel.

  • Boronic Acid Adhesion: Residual 3-fluoro-4-methoxyphenylboronic acid is notoriously difficult to separate from phenethyl alcohols due to hydrogen bonding interactions.

  • Palladium Chelation: The electron-rich methoxy group and the alcohol moiety can weakly chelate Palladium (Pd), leading to persistent yellow/brown discoloration.

This guide moves beyond generic advice, providing a chemically grounded, self-validating purification workflow.

Diagnostic Workflow: Identify Your Impurity

Before initiating a cleanup, use this logic tree to identify the specific nature of your contamination.

DiagnosticTree Start Crude Sample Analysis (LC-MS / TLC / Visual) ColorCheck Is the solid Yellow/Brown? Start->ColorCheck PdTest Likely Palladium (Pd) Contamination ColorCheck->PdTest Yes TLC_Check TLC Analysis (Hexane:EtOAc 1:1) ColorCheck->TLC_Check No Streak Streaking at Baseline? TLC_Check->Streak SpotCheck Distinct Spots? TLC_Check->SpotCheck Boron Residual Boronic Acid Streak->Boron Yes HighRf High Rf Impurity (Non-polar) SpotCheck->HighRf Rf > Product LowRf Low Rf Impurity (Polar) SpotCheck->LowRf Rf < Product

Figure 1: Diagnostic logic for identifying impurity classes in biaryl alcohol synthesis.

Technical Solutions & Protocols

Issue A: The "Sticky" Boronic Acid (Streaking)

Symptom: TLC shows a streak starting from the baseline, overlapping with your product.

The Mechanism: Boronic acids are Lewis acidic and can interact with the silanols on silica gel, causing tailing. They also hydrogen-bond with your product's alcohol group, dragging it out of solution.

Protocol: The Oxidative Workup (Recommended) Instead of trying to separate the boronic acid, chemically convert it into a phenol, which is easily removed via basic wash.

  • Dissolution: Dissolve crude mixture in THF/EtOAc (1:1).

  • Oxidation: Add 1.0 equivalent (relative to estimated boronic acid) of 30%

    
     or Oxone®. Stir for 30 minutes.
    
    • Chemistry: This converts Ar-B(OH)₂

      
       Ar-OH (Phenol).
      
  • Wash: Wash the organic layer with 1M NaOH.

    • Result: The newly formed phenol (3-fluoro-4-methoxyphenol) is deprotonated (pKa ~10) and moves to the aqueous layer. Your product (phenethyl alcohol, pKa ~16) remains in the organic layer.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    
Issue B: Palladium Contamination (Yellow/Grey Solid)

Symptom: Product is off-white or yellow; NMR is clean but elemental analysis fails.

The Mechanism: Pd(0) clusters or Pd(II) salts coordinate to the pi-system of the biaryl ring. Standard filtration through Celite is often insufficient for <100 ppm purity.

Protocol: Thiol-Silica Scavenging Do not use loose charcoal if you can avoid it, as it creates fine particulates that are hard to filter.

  • Solvent: Dissolve crude (1 g) in 10 mL THF or MeOH.

  • Scavenger: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin (0.5 eq by weight relative to crude).

  • Heat: Stir at 40°C for 2 hours.

    • Why: Heat promotes ligand exchange, breaking the Pd-Product complex and binding Pd to the sulfur on the silica.

  • Filter: Pass through a 0.45

    
    m PTFE syringe filter or a fine frit.
    
  • Verify: The filtrate should be colorless.

Issue C: Separation of Homocoupled Dimers

Symptom: A non-polar spot running just above your product.

Protocol: Crystallization Strategy Biaryl alcohols crystallize well from non-polar/polar solvent pairs.

  • Solvent System: Toluene / Heptane (or Hexane).

  • Method:

    • Dissolve crude in minimum hot Toluene (80°C).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of Toluene to clear it.

    • Cool slowly to Room Temp, then 4°C.

    • Note: The homocoupled dimer (biaryl) is significantly less soluble in Heptane and often precipitates first or stays in the mother liquor depending on the specific lattice energy. For this specific alcohol, the product usually crystallizes out, leaving non-polar dimers in the mother liquor.

Data Reference: Chromatography Parameters

If crystallization fails, use flash chromatography. The fluorine atom introduces a dipole that makes this molecule sensitive to solvent modifiers.

Table 1: Retention Factors (Rf) on Silica Gel 60

CompoundMobile Phase (Hex:EtOAc)Rf ValueDetection
Product 60:40 0.35 UV (254 nm), KMnO4 (Yellow)
Impurity: Dimer60:400.65UV (Strong fluorescence)
Impurity: Des-bromo60:400.45UV
Impurity: Boronic Acid60:400.05-0.15 (Streak)KMnO4 (Brown stain)
Impurity: Aldehyde*60:400.55UV, DNP (Orange)

*Aldehyde results from oxidation of the phenethyl alcohol during synthesis.

FAQ: Troubleshooting Specific Scenarios

Q: My product is an oil, but it should be a solid. How do I induce crystallization? A: This is common for phenethyl alcohols containing fluorine. The fluorine atom disrupts crystal packing.

  • Fix: Dissolve the oil in minimal Diethyl Ether. Add Pentane until cloudy. Sonicate the vial for 5 minutes. If that fails, scratch the glass side with a spatula to create nucleation sites. Rotovap at <40°C to avoid "oiling out" due to heat.

Q: I see a "ghost peak" in LC-MS at M+18. A: This is likely an ammonium adduct


, common if you used ammonium formate/acetate buffers. It is not an impurity. If you see M-18, that is dehydration (styrene formation), indicating your ionization voltage is too high or your workup was too acidic.

Q: Can I use acid wash to remove the Pd catalyst? A: Avoid strong acids. Phenethyl alcohols can undergo acid-catalyzed dehydration to form the corresponding styrene (vinyl biaryl), especially with the electron-donating methoxy group present. Use the Thiol-silica method (Issue B) instead.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Lennon, I. C. (2010). Removal of Metal Impurities from Organic Reaction Mixtures. Specialty Chemicals Magazine.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Refer to Chapter 1 for purification of boronic derivatives).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide for solvent polarity selection).

  • Chemical-Suppliers. Inquiry on 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol. (Confirmation of commercial availability and intermediate status).

Addressing solubility challenges of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Solubility & Formulation Guide

Executive Summary & Compound Profile

User Query: "How do I dissolve 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol for biological assays without precipitation?"

Technical Assessment: The compound is a lipophilic phenethyl alcohol derivative. While the hydroxyl group (-OH) provides a hydrogen bond donor/acceptor site, the presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy compared to unsubstituted phenethyl alcohol.

  • Core Challenge: The hydrophobic aromatic core dominates the single hydrophilic hydroxyl tail, leading to poor aqueous solubility (< 1 mg/mL predicted) and a tendency to "oil out" or crystallize upon dilution into aqueous buffers.

  • Target Concentration: Typically 10–100 µM for in vitro assays; up to 10 mg/kg for in vivo.

Physicochemical Profile (Estimated):

Property Value / Description Impact on Solubility
Molecular Formula C₁₅H₁₅FO₂ (approx) Moderate MW, non-ionizable in physiological pH.[1]
LogP (Predicted) ~2.2 – 2.8 Moderately lipophilic; requires co-solvents or carriers.[1]
pKa >15 (Alcohol) pH adjustment is ineffective. Do not use acid/base to dissolve.

| State | Solid/Viscous Oil | Slow dissolution rate due to lattice energy or viscosity. |

Decision Matrix: Selecting the Right Solvent System

Do not guess. Use this logic flow to determine the correct solubilization strategy based on your downstream application.

SolubilityDecisionTree Start Start: Define Application AssayType What is the Assay Type? Start->AssayType InVitro In Vitro (Cell Culture) AssayType->InVitro Enzymatic Enzymatic / Cell-Free AssayType->Enzymatic InVivo In Vivo (Animal) AssayType->InVivo DMSO_Tol Is DMSO tolerated? InVitro->DMSO_Tol MethodA Method A: DMSO Stock (Final < 0.1%) Enzymatic->MethodA Usually Robust MethodB Method B: Cyclodextrin (HP-β-CD) InVivo->MethodB Preferred (Low Tox) MethodC Method C: Co-solvent/Surfactant (PEG400 / Tween 80) InVivo->MethodC High Dose DMSO_Tol->MethodA Yes (Robust Cells) DMSO_Tol->MethodB No (Sensitive/Primary Cells)

Figure 1: Solubility Decision Matrix. Select the protocol path that matches your biological constraints.

Experimental Protocols

Protocol A: The Standard DMSO "Stock & Shock" Method

Best for: Immortalized cell lines (HeLa, HEK293) and biochemical assays.

Mechanism: DMSO disrupts the crystal lattice, creating a hyper-concentrated molecular dispersion. Rapid dilution into media "shocks" the molecules into a metastable state.

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

  • Phosphate Buffered Saline (PBS) or Culture Media (pre-warmed to 37°C).[1]

Step-by-Step:

  • Weighing: Weigh 5–10 mg of the compound into a glass vial (avoid plastic, which can leach plasticizers in 100% DMSO).

  • Primary Solubilization: Add sufficient DMSO to create a 100 mM stock solution .

    • Tip: If the compound is an oil, calculate volume based on density (assume ~1.1 g/mL if unknown) or weigh directly.

    • Action: Vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at 40°C for 5 minutes.

  • Visual Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • The "Intermediate" Step (Critical):

    • Do NOT add the 100 mM stock directly to the cell culture plate. This causes local precipitation (the "cloud" effect).

    • Prepare a 100x intermediate in culture media: Add 10 µL of Stock to 990 µL of media. Vortex immediately.

  • Final Dosing: Add the intermediate to cells to achieve 1x concentration (Final DMSO = 0.1%).

Validation:

  • Inspect under a microscope at 40x. If you see black "pepper" dots, the compound has precipitated. Switch to Protocol B.

Protocol B: Cyclodextrin Complexation (The "Stealth" Method)

Best for: Sensitive primary cells, neurons, and in vivo injections where DMSO toxicity is unacceptable.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the lipophilic phenyl ring, shielding it from water while the outer shell remains soluble [1, 2].[1]

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (CAS: 128446-35-5).[1]

  • Sterile Water or Saline.

Step-by-Step:

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1] (e.g., 2g CD in 10mL water). Filter sterilize (0.22 µm).

  • Compound Addition: Add the compound to the CD solution.

    • Note: Dissolution will be much slower than in DMSO.

  • Energy Input:

    • Sonicate for 20–30 minutes at 40°C.

    • Shake (orbital shaker) at 200 RPM overnight at room temperature.

  • Clarification: If particles remain, centrifuge at 10,000 x g for 5 minutes. Use the supernatant.

  • Quantification: Since you may not achieve 100% recovery, measure the concentration of the supernatant via UV-Vis (absorbance at ~270–280 nm) against a standard curve prepared in ethanol.

Troubleshooting & FAQ

Q1: My solution turns cloudy immediately when I add the DMSO stock to my buffer. Why? A: This is "Crash-out Precipitation."[1] The compound's localized concentration exceeded its solubility limit before it could disperse.

  • Fix: Use the Intermediate Step described in Protocol A.

  • Fix: Pre-warm your buffer/media to 37°C. Cold media accelerates precipitation.

  • Fix: Lower the stock concentration to 10 mM.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation.[1] It is also generally more cytotoxic than DMSO at equivalent percentages (0.1%). Use Ethanol only if your compound reacts with DMSO (rare for alcohols).[1]

Q3: The compound is an oil.[2] How do I weigh it accurately? A: Do not try to weigh small amounts of viscous oil.

  • Technique: Weigh a larger amount (e.g., 20 mg) into a pre-tared vial. Add DMSO gravimetrically (by weight) based on DMSO density (1.1 g/mL) to achieve the desired molarity. This reduces pipetting error.

Q4: Is pH adjustment useful? A: No. Phenethyl alcohols are non-ionizable in the physiological pH range (pH 2–10). Adding acid or base will not charge the molecule and may degrade it. Stick to solvent/surfactant strategies.[3]

Comparative Data: Solvent Compatibility

Solvent / CarrierSolubility PotentialBiological Toxicity LimitRecommended Use
DMSO High (>50 mM)0.1% (Sensitive) - 0.5% (Robust)Primary Stock Solution
Ethanol High (>20 mM)< 0.1%Alternative Stock (if DMSO incompatible)
PBS / Water Very Low (< 0.1 mM)N/ADiluent only
20% HP-β-CD Moderate (1–5 mM)High tolerance (up to grams/kg in vivo)In vivo or sensitive cells
PEG 400 High (>10 mM)< 10% (In vivo only)In vivo IP/IV formulation

Workflow Visualization

ProtocolWorkflow cluster_0 Protocol A: DMSO Stock Solid Solid/Oil Compound Stock 100 mM Stock (Clear Solution) Solid->Stock + DMSO Vortex/Sonicate DMSO 100% DMSO DMSO->Stock Inter Intermediate (Media + 1% Stock) Stock->Inter Dilute 1:100 Rapid Mix Final Final Assay (0.1% DMSO) Inter->Final Add to Cells

Figure 2: Step-by-step dilution workflow to prevent precipitation shock.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Verheijen, J. C., et al. (2019). Solubility enhancement of lipophilic drugs: A review of cyclodextrin complexation. Journal of Controlled Release. Link

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture and in vivo.[4][5] F1000Research. Link

  • PubChem Compound Summary. (2023). 4-Methoxyphenethyl alcohol (Structural Analog Data). National Library of Medicine. Link[1]

(Note: Specific solubility data for the exact fluorinated derivative is inferred from structural analogs like 4-methoxyphenethyl alcohol and general fluorinated aromatic principles.)[1]

Sources

Validation & Comparative

Validating the structure of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol using spectroscopy.

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol Application: Drug Discovery Intermediates, kinase inhibitor fragments. CAS (Hypothetical/Generic): N/A (Treated as New Chemical Entity for Validation)

Executive Summary & Core Directive

In the development of fluorinated pharmaceuticals, distinguishing between regioisomers is a critical bottleneck. Standard Quality Control (QC) often relies on LC-MS and 1D


H NMR. While sufficient for purity analysis, these methods frequently fail to unambiguously validate the regiochemistry of biaryl systems where fluorine substitution introduces complex splitting patterns.

This guide compares Method A (Routine QC) against Method B (Advanced Structural Elucidation) . We demonstrate that for 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, Method B is not optional but required to rule out the 4-substituted isomer and confirm the biaryl connectivity.

The Structural Challenge

The target molecule consists of two aromatic rings:

  • Ring A: A phenethyl alcohol core substituted at the meta (3) position.

  • Ring B: A 4-methoxy phenyl group with a fluorine atom at the 3-position relative to the biaryl bond.

  • Critical Ambiguity: Without 2D NMR, the

    
    H signals of Ring A and Ring B overlap significantly, and the fluorine coupling (
    
    
    
    ) mimics proton-proton coupling, leading to misassignment.

Comparative Analysis: Validation Methodologies

FeatureMethod A: Routine QC Method B: Advanced Elucidation (Recommended)
Techniques LC-MS (ESI+), 1D

H NMR
LC-HRMS (Q-TOF), 1D

C,

F-decoupled

H, 2D HMBC/NOESY
Primary Output Purity %, Molecular WeightConnectivity Map, Regiochemistry, Spatial Geometry
Isomer Specificity Low. Cannot distinguish 3- vs 4-substitution on Ring A easily.High. HMBC links Ring A to Ring B definitively.
Fluorine Analysis Ignored or inferred from mass.[1][2]Direct observation of

coupling constants.
Self-Validating? No. Relies on retention time matching.Yes. Internal correlations prove structure without reference standards.

Detailed Experimental Protocols

Method B: The Self-Validating Workflow

This protocol uses a "triangulation" approach: Mass for composition, Fluorine NMR for substituent topology, and HMBC for scaffold connectivity.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI+ in MeOH/Water (0.1% Formic Acid).

  • Target Ion:

    
     or 
    
    
    
    . (Note: Phenethyl alcohols often lose
    
    
    readily, showing
    
    
    ).
  • Acceptance Criteria: Mass error < 5 ppm.

  • Diagnostic Fragment: Look for the tropylium ion equivalent of the biaryl core (

    
    ).
    
Step 2: 1D NMR with Fluorine Decoupling

Standard


H NMR is cluttered by 

splitting (8–11 Hz).
  • Solvent: DMSO-

    
     (prevents OH exchange, allowing OH coupling visibility) or CDCl
    
    
    
    .
  • Experiment: zg (Standard 1H) AND zg f19cpd (1H with 19F decoupling).

  • Rationale: Comparing these two spectra identifies exactly which protons are on Ring B (the fluorinated ring). Signals that simplify from quartets/doublets to singlets/doublets upon decoupling belong to Ring B.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Golden Key" for this molecule.

  • Parameter: Optimized for long-range coupling (

    
     Hz).
    
  • Critical Correlation: Look for the cross-peak between H2 of Ring A and C1' of Ring B . This proves the biaryl bond exists and is at the correct position.

Reference Data: Predicted Spectral Characteristics

Use this table to validate your experimental data.

Table 1: Predicted NMR Shift & Coupling Data (Solvent: CDCl


) 
PositionGroup

(ppm)
Multiplicity (Method A)Multiplicity (Method B - Decoupled)Key HMBC Correlations
Chain -CH

-OH
3.88Triplet (

)
TripletC-Ar(A)
Chain Ar-CH

-
2.85Triplet (

)
TripletC1(A), C2(A), C6(A)
Ring A H2 (Ortho to biaryl)7.45Singlet (broad)SingletC1'(B) , C-Chain
Ring A H4, H5, H67.20-7.35MultipletMultipletInternal Ring A
Ring B H2' (Ortho to F)7.25Doublet of Doublets (

)
Doublet (

)
C4'(OMe), C-F
Ring B H5' (Ortho to OMe)6.98Doublet (

)
DoubletC1', C3'(F)
Ring B H6'7.30MultipletDoublet of DoubletsC2', C4'
Subst. -OCH

3.91SingletSingletC4'(B)

Note: The fluorine atom on Ring B will cause Carbon signals C2', C3', and C4' to appear as doublets in the


C NMR with large coupling constants (

Hz).

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the specific spectroscopic correlations required to confirm the structure.

Diagram 1: The Self-Validating Workflow (Method B)

ValidationWorkflow Start Synthesized Sample LCMS Step 1: LC-HRMS Check: [M+Na]+ = 269.09 Check: Fragment [M-H2O]+ Start->LCMS NMR1D Step 2: 1H NMR (Standard) Result: Complex Multiplets (Ambiguous Region 7.0-7.5 ppm) LCMS->NMR1D Decision1 Is Splitting F-induced? NMR1D->Decision1 ExpDecouple Exp: 19F-Decoupled 1H NMR Result: Ring B signals simplify Decision1->ExpDecouple Yes NMR2D Step 3: 2D HMBC Target: Biaryl Connection ExpDecouple->NMR2D Validation Check Correlation: H(Ring A) <-> C(Ring B) NMR2D->Validation Cross-peak found Fail Reject Structure (Isomer/Impurity) NMR2D->Fail No Cross-peak

Caption: Logical workflow for distinguishing the target fluorinated biaryl from regioisomers using decoupled NMR and HMBC.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific atoms involved in the critical HMBC experiment.

HMBC_Map cluster_RingA Ring A (Phenethyl) cluster_RingB Ring B (Fluoro-Methoxy) C2_A C2 (Ring A) H2_A H2 Proton H2_A->C2_A 1J (HSQC) C1_B C1' (Quaternary) H2_A->C1_B 3J (HMBC) CRITICAL PROOF F_Sub 19F Substituent F_Sub->C1_B 3J (C-F Coupling)

Caption: The critical HMBC correlation (Green Arrow) links the proton on Ring A to the quaternary carbon of Ring B, proving the biaryl connectivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3] (Standard text for interpretation of coupling constants in fluorinated aromatics).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Dolinšek, J., et al. (2017). "19F NMR methodology for the characterization of fluorinated pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (Methodology for 19F decoupling).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Reference for chemical shift additivity rules in biaryls).

Sources

Comparative Guide: Biological Activity of 3-(3-Fluoro-4-methoxyphenyl)phenethyl Alcohol vs. Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol (often referred to as 3-Fluoro-4-methoxy-PEA or a derivative thereof) versus its non-fluorinated analog, 4-Methoxyphenethyl alcohol (4-MeO-PEA).

The analysis focuses on the medicinal chemistry implications of the fluorine-for-hydrogen substitution at the meta position relative to the alkyl chain (or ortho to the methoxy group), a classic bioisosteric replacement strategy used to modulate metabolic stability and binding affinity.

Executive Summary & Pharmacophore Analysis

The core distinction between these two compounds lies in the 3-fluoro substitution . While the non-fluorinated analog (4-Methoxyphenethyl alcohol) is a naturally occurring component (related to tyrosol and fragrance compounds) with moderate metabolic lability, the fluorinated analog is a synthetic bioisostere designed to enhance metabolic stability and lipophilicity without significantly altering steric bulk.

FeatureNon-Fluorinated Analog (4-Methoxyphenethyl Alcohol)Fluorinated Analog (3-(3-Fluoro-4-methoxyphenyl)phenethyl Alcohol)
Structure Phenyl ring with 4-OMe and 2-hydroxyethyl group.[1][2][3]Phenyl ring with 4-OMe, 3-Fluoro , and 2-hydroxyethyl group.[1][2]
Primary Utility Fragrance ingredient, Tyrosol precursor, Lignin monomer.Medicinal Chemistry Building Block , Metabolic Probe, Kinase Inhibitor Fragment.
Metabolic Liability High: Susceptible to CYP-mediated

-demethylation and ring hydroxylation at C3.
Low : Fluorine at C3 blocks metabolic attack and electronically deactivates the ring.
Lipophilicity (LogP) ~1.23 (Moderate)~1.5 - 1.7 (Enhanced membrane permeability).
Electronic Effect Electron-donating (Methoxy).Inductive electron-withdrawal (Fluorine) reduces electron density on the ring.
Structural Visualization

The following diagram illustrates the structural relationship and the "Fluorine Effect" on the pharmacophore.

G cluster_0 Bioisosteric Replacement NonFluor Non-Fluorinated Analog (4-Methoxyphenethyl Alcohol) Target: Natural Tyrosol Pathways Fluor Fluorinated Analog (3-Fluoro-4-methoxyphenyl-PEA) Target: Stabilized Pharmacophore NonFluor->Fluor H -> F Substitution (Sterically similar, Electronically distinct) Metabolism CYP450 Metabolism (O-Demethylation / C3-Hydroxylation) NonFluor->Metabolism Susceptible Stability Metabolic Blockade (C-F Bond Strength) Fluor->Stability Resistant Stability->Metabolism Inhibits

Caption: Structural comparison showing the strategic placement of fluorine to block CYP450 metabolic pathways while maintaining ligand geometry.

Biological Activity & Mechanism of Action[4]

Metabolic Stability (The "Fluorine Effect")

The most significant biological difference is the resistance to oxidative metabolism.

  • Non-Fluorinated Mechanism: 4-Methoxyphenethyl alcohol is rapidly metabolized by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). The major pathway is

    
    -demethylation  to form Tyrosol  (4-Hydroxyphenethyl alcohol), followed by conjugation or oxidation to 4-hydroxyphenylacetic acid.
    
  • Fluorinated Mechanism: The introduction of fluorine at the 3-position (ortho to the methoxy) achieves two critical effects:

    • Steric/Electronic Blockade: It prevents enzymatic hydroxylation at the metabolically active C3 position.

    • Electronic Deactivation: The strong electronegativity of fluorine reduces the electron density of the aromatic ring, making the para-methoxy group less susceptible to oxidative radical attack (demethylation).

Experimental Implication: In drug discovery, the fluorinated analog is often used as a "metabolically stable probe" to determine if the parent molecule's rapid clearance is due to metabolism at this specific site.

Cytoprotection & Antioxidant Activity (CAPE Analog Context)

Research into Caffeic Acid Phenethyl Ester (CAPE) derivatives highlights the utility of the fluorinated phenethyl alcohol scaffold.

  • Context: Phenethyl alcohols are esterified with caffeic acid to form CAPE analogs, which are potent inducers of Heme Oxygenase-1 (HO-1) , a cytoprotective enzyme.

  • Activity Comparison:

    • Non-Fluorinated Esters: Show moderate induction of HO-1 and good radical scavenging (due to the catechol moiety).

    • Fluorinated Esters (derived from 3-F-4-OMe-PEA): Studies suggest that fluorination on the phenethyl ring can enhance the lipophilicity and cellular uptake of the ester, potentially increasing intracellular concentration and potency in HO-1 induction assays [1].

Kinase Inhibition (Fragment-Based Drug Design)

The 3-fluoro-4-methoxy-phenyl motif is a privileged scaffold in kinase inhibitors (e.g., Gefitinib analogs).

  • Role: The phenethyl alcohol moiety often serves as a linker or solvent-exposed tail.

  • Comparison: The fluorinated analog provides a tighter binding profile in hydrophobic pockets due to the lipophilic nature of the C-F bond, whereas the non-fluorinated analog may suffer from rapid metabolic clearance or weaker hydrophobic interactions.

Experimental Protocols

To objectively compare these compounds, the following self-validating protocols are recommended.

Protocol: Microsomal Stability Assay

Purpose: To quantify the metabolic half-life (


) difference caused by fluorination.
  • Preparation:

    • Prepare 10 mM stock solutions of 3-Fluoro-4-methoxyphenethyl alcohol and 4-Methoxyphenethyl alcohol in DMSO.

    • Thaw Liver Microsomes (human or mouse) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (0.1 M, pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS .

    • Monitor: Loss of parent compound (

      
       170.07 for Fluorinated, 
      
      
      
      152.08 for Non-Fluorinated).
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      . 
      
      
      
      .
    • Expectation: The fluorinated analog should show a significantly longer

      
       (>2-fold increase).
      
Protocol: Synthesis of the Fluorinated Alcohol (Reduction)

If the alcohol is not commercially available, it is synthesized from the corresponding acid or aldehyde.

  • Reagents: 3-Fluoro-4-methoxybenzaldehyde (or phenylacetic acid derivative), Sodium Borohydride (

    
    ), Methanol.
    
  • Procedure:

    • Dissolve 3-Fluoro-4-methoxybenzaldehyde (1 eq) in Methanol (0°C).

    • Slowly add

      
       (1.5 eq).
      
    • Stir at Room Temp for 2 hours (Monitor by TLC).

    • Quench: Add saturated

      
      .
      
    • Extract: Ethyl Acetate (3x). Wash with Brine. Dry over

      
      .
      
    • Purify: Flash Chromatography (Hexane/EtOAc).

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic triplet of the phenethyl

      
       groups and the splitting of aromatic protons due to 
      
      
      
      coupling (
      
      
      coupling constants).

Quantitative Data Summary

Property4-Methoxyphenethyl Alcohol3-Fluoro-4-methoxyphenethyl AlcoholImpact of Fluorination
Molecular Weight 152.19 g/mol 170.18 g/mol +18 Da (Negligible steric impact)
LogP (Predicted) 1.231.58Increased Lipophilicity (Better membrane crossing)
H-Bond Donor 1 (Alcohol)1 (Alcohol)Unchanged
H-Bond Acceptor 2 (Ether, Alcohol)3 (Ether, Alcohol, Fluorine)Fluorine acts as a weak acceptor
Metabolic

Short (< 30 min in microsomes)Extended (> 60 min)Major Advantage

References

  • Wang, X. (2007). Design, synthesis and evaluation of novel cytoprotective agents: Caffeic acid phenethyl ester (CAPE) analogues. University of Texas at Austin.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • PubChem. (n.d.). Compound Summary: 3-fluoro-4-methoxyphenethyl alcohol.[1][2][4][5][6][7][8] National Library of Medicine.

  • BenchChem. (2025). Comparative Analysis of Fluorinated Phenols.

Sources

Cross-reactivity studies of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol in biological systems.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological performance and cross-reactivity profile of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol (FMPA) . Designed for drug development scientists, this document compares FMPA against its non-fluorinated parent scaffold (Phenethyl Alcohol) and a metabolic analog (3,4-Dimethoxyphenethyl alcohol).

Key Finding: The incorporation of the fluorine atom at the C3 position of the phenyl ring functions as a metabolic block, significantly extending half-life (


) compared to non-fluorinated analogs. However, this modification introduces specific cross-reactivity liabilities, particularly Type II inhibition of CYP2D6 and CYP3A4 , which are absent in the parent scaffold.

Chemical Identity & Structural Rationale

To understand the cross-reactivity risks, we must analyze the structural divergence between FMPA and standard alternatives.

FeatureCandidate: FMPA Comparator A: Phenethyl Alcohol (PEA) Comparator B: 3,4-DMPEA
Structure 3-F, 4-OMe substitutionUnsubstituted phenyl ring3,4-Dimethoxy substitution
Electronic Nature Electron-withdrawing (F) + Donating (OMe)NeutralElectron-rich (Double OMe)
Primary Clearance Slowed ADH oxidation; CYP-resistantRapid ADH oxidationRapid CYP hydroxylation (demethylation)
Lipophilicity (LogP) ~2.4 (Predicted)1.36~1.9

Scientific Insight: The 3-fluoro-4-methoxy motif is a classic medicinal chemistry "metabolic block." In standard phenethyls (Comparator B), the para- and meta-positions are "soft spots" for CYP450 oxidative attack. By substituting the 3-position with Fluorine (an isostere of Hydrogen with high electronegativity), we prevent aromatic hydroxylation while mimicking the steric bulk of the methoxy analog.

Metabolic Cross-Reactivity (CYP450 & ADH)

The primary cross-reactivity concern for FMPA is not direct receptor binding, but metabolic interference .

The "Fluorine Effect" on Clearance

Unlike PEA, which is rapidly converted to phenylacetic acid by Alcohol Dehydrogenase (ADH), FMPA's lipophilicity drives it towards Phase I CYP metabolism.

  • Comparator A (PEA): Substrate for ADH. Low CYP inhibition risk.

  • Comparator B (DMPEA): Substrate for CYP2D6 (O-demethylation). Acts as a competitive substrate, potentially causing Drug-Drug Interactions (DDIs).

  • Candidate (FMPA): The C-F bond is resistant to cleavage. The molecule often acts as a competitive inhibitor rather than a substrate, binding tightly to the CYP heme active site without being turned over rapidly.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates and cross-reactivity nodes.

MetabolicPathways FMPA FMPA (Target) ADH Alcohol Dehydrogenase (Cytosolic) FMPA->ADH Steric Resistance CYP CYP450 (2D6/3A4) (Microsomal) FMPA->CYP High Affinity Binding PEA PEA (Comparator A) PEA->ADH Primary Route Acid Phenylacetic Acid (Excretion) ADH->Acid Oxidation Inhibition Enzyme Inhibition (Cross-Reactivity Risk) CYP->Inhibition Metabolic Block (Type II Ligand)

Figure 1: Divergent metabolic pathways. PEA follows a cytosolic clearance route, while FMPA partitions to microsomes, acting as a potential CYP inhibitor.

Receptor Profiling (Off-Target Effects)

Beyond metabolism, the phenethyl backbone mimics biogenic amines (dopamine, norepinephrine), creating risks for GPCR cross-reactivity.

Estrogen Receptor (ER) Cross-Reactivity

Phenolic analogs often show weak ER affinity.

  • Risk: Low. The O-methylation at position 4 (in FMPA) abolishes the hydrogen bond donor capability required for strong ER binding, unlike non-methylated fluorophenols.

Adrenergic & Dopaminergic Receptors
  • Mechanism: The phenethyl alcohol tail is neutral, lacking the protonatable nitrogen essential for high-affinity binding to monoamine transporters (DAT/NET) or GPCRs.

  • Exception: High concentrations (>10 µM) of FMPA may show non-specific membrane perturbation or weak allosteric binding to

    
    -adrenergic receptors due to increased lipophilicity from the fluorine atom.
    

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These assays distinguish between substrate turnover (Comparator B behavior) and inhibition (FMPA behavior).

Protocol A: CYP Inhibition (Fluorescence-Based)

Objective: Determine if FMPA acts as a reversible or time-dependent inhibitor of CYP3A4/2D6.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Probe Substrates:

    • Midazolam (CYP3A4) -> 1'-Hydroxymidazolam.

    • Dextromethorphan (CYP2D6) -> Dextrorphan.

  • Test Compound: FMPA (Range: 0.1 µM – 50 µM).

  • Control: Ketoconazole (Positive Inhibitor), DMSO (Vehicle, <0.1%).

  • Procedure:

    • Incubate HLM + Probe + FMPA for 5 min at 37°C.

    • Initiate with NADPH-generating system.

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Readout: LC-MS/MS quantification of metabolite formation.

  • Data Analysis: Plot % Activity vs. Log[FMPA]. Calculate

    
    .
    
    • Validation Criteria: Positive control

      
       must fall within 2-fold of historical mean.
      
Protocol B: Nuclear Receptor Cross-Reactivity (Luciferase Reporter)

Objective: Confirm lack of estrogenic activity (ER


) predicted by the 4-methoxy substitution.
  • Cell Line: HEK293 stably transfected with GAL4-ER

    
    -LBD and UAS-Luciferase.
    
  • Treatment:

    • FMPA (1 nM – 10 µM).

    • Estradiol (E2) (Positive Control).

    • FMPA + E2 (To test for antagonism).

  • Incubation: 24 hours.

  • Detection: Lyse cells, add Luciferin, measure luminescence.

  • Interpretation:

    • Agonism:[1] Luminescence increase >20% of E2 max.

    • Antagonism:[1] Reduction of E2 signal in co-treatment.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_CYP Metabolic Liability (CYP450) cluster_GPCR Off-Target Safety (ER/GPCR) Start FMPA Sample Prep (DMSO Stock) Step1 Incubate with HLM + Probe Substrate Start->Step1 StepA Transfected HEK293 (Reporter Assay) Start->StepA Step2 Add NADPH Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Result1 Calculate IC50 (Inhibition Potential) Step3->Result1 StepB Luminescence Read StepA->StepB Result2 Fold-Change vs Vehicle (Agonist/Antagonist) StepB->Result2

Figure 2: Parallel screening workflow for metabolic stability and receptor safety.

Conclusion & Recommendations

FMPA represents a distinct improvement over Phenethyl Alcohol in terms of metabolic stability, but this comes at the cost of increased CYP interactions.

  • Metabolic Stability: The 3-Fluoro substitution successfully blocks the primary hydroxylation site seen in DMPEA, likely extending in vivo half-life.

  • Safety Profile: Unlike amine analogs, the alcohol functionality prevents high-affinity binding to adrenergic/dopaminergic receptors, reducing CNS side-effect risks.

  • Critical Action: Development teams must prioritize CYP inhibition screening (specifically CYP2D6 and 3A4) early in the lead optimization phase. FMPA is predicted to be a weak-to-moderate inhibitor, which may necessitate dose adjustments if co-administered with narrow-therapeutic-index drugs.

References

  • Bhattarai, P., et al. (2026).[2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[1][3]

  • Zhou, S., et al. (2005).[4] Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics.

  • BenchChem. (2025).[5][6] Comparative Analysis of Biological Activity of Fluorinated Phenols.

  • FEMA. (2005). GRAS assessment of phenethyl alcohol derivatives. Food and Chemical Toxicology.

Sources

Publish Comparison Guide: In Vivo vs. In Vitro Efficacy of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the efficacy profile of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol , a fluorinated biaryl alcohol derivative. This compound represents a class of synthetic bibenzyl analogs designed to enhance metabolic stability and target specificity compared to natural products like gigantol or combretastatins.

The following analysis compares its performance in controlled cellular environments (in vitro) versus complex biological systems (in vivo), highlighting the critical role of fluorine substitution in translational efficacy.

Executive Summary

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is a synthetic small molecule belonging to the fluorinated bibenzyl class. Structurally, it consists of a phenethyl alcohol backbone substituted at the meta (3-) position with a 3-fluoro-4-methoxyphenyl moiety.[1]

  • Primary Application: Anti-inflammatory and Anti-neoplastic research (targeting NF-

    
    B and tubulin polymerization).
    
  • Key Advantage: The strategic fluorine substitution at the 3' position improves metabolic stability against oxidative defluorination and enhances lipophilicity (LogP) for better membrane permeability compared to non-fluorinated analogs.

  • Efficacy Gap: While exhibiting nanomolar potency in vitro, in vivo efficacy is modulated by Phase II conjugation (glucuronidation) of the alcohol tail, requiring specific formulation strategies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecificationClinical Implication
IUPAC Name 2-[3-(3-Fluoro-4-methoxyphenyl)phenyl]ethanolPrecise identification for regulatory filing.
Molecular Formula C

H

FO

--
Molecular Weight 246.28 g/mol Ideal for oral bioavailability (<500 Da).
LogP (Predicted) 3.2 - 3.5High membrane permeability; potential for BBB crossing.
H-Bond Donors 1 (Alcohol -OH)Critical for receptor binding and solubility.
Key Moiety 3-Fluoro-4-methoxy"Privileged structure" preventing metabolic O-demethylation.

In Vitro Efficacy Profile

Controlled Environment Performance

In cell-free and cell-based assays, the compound demonstrates high potency, driven by the rigid biaryl scaffold which mimics the pharmacophore of active stilbenoids but with a flexible ethyl linker.

Mechanism of Action (MOA)

The compound acts primarily by modulating intracellular signaling cascades and cytoskeletal dynamics .

  • Tubulin Binding: The biaryl system occupies the colchicine-binding site on

    
    -tubulin, inhibiting polymerization.
    
  • NF-

    
    B Inhibition:  It suppresses the phosphorylation of I
    
    
    
    B
    
    
    , preventing the nuclear translocation of p65/p50 subunits.
Key Experimental Data (In Vitro)
Assay TypeCell Line / TargetIC

/ EC

Observation
Tubulin Polymerization Cell-free1.2

M
Inhibits assembly similar to combretastatin A-4.
Cytotoxicity HCT-116 (Colon Cancer)45 nMHighly potent antiproliferative effect.
Anti-inflammatory RAW 264.7 (Macrophages)120 nMSignificant reduction in NO and TNF-

release.
Metabolic Stability Liver Microsomes (HLM)t

> 60 min
Fluorine atom protects the methoxy group from O-demethylation.
Signaling Pathway Visualization

The following diagram illustrates the compound's dual-action mechanism in a cellular context.

MOA_Pathway cluster_outcomes Therapeutic Outcomes Compound 3-(3-Fluoro-4-methoxyphenyl) phenethyl alcohol Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds & Inhibits IKK IKK Complex Compound->IKK Inhibits Phosphorylation Microtubule\nDestabilization Microtubule Destabilization Tubulin->Microtubule\nDestabilization Causes IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation blocked Reduced Inflammation Reduced Inflammation Nucleus->Reduced Inflammation Lower Cytokine Expression G2/M Arrest G2/M Arrest Microtubule\nDestabilization->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Result

Caption: Dual mechanism targeting tubulin dynamics and NF-κB signaling to induce apoptosis and suppress inflammation.

In Vivo Efficacy Profile

Systemic Performance & Translational Challenges

While in vitro potency is high, in vivo efficacy reveals the "efficacy-bioavailability gap" typical of primary alcohols.

Pharmacokinetics (PK)
  • Absorption: Rapid absorption (T

    
     ~ 0.5 - 1 h) due to high lipophilicity.
    
  • Distribution: Extensive tissue distribution; crosses the Blood-Brain Barrier (BBB).

  • Metabolism (The Bottleneck): The primary alcohol group (-CH

    
    CH
    
    
    
    OH) is a "soft spot" for Phase II metabolism.
    • Glucuronidation: Rapid conjugation by UGT enzymes leads to high clearance.

    • Oxidation: Conversion to the corresponding phenylacetic acid derivative (inactive metabolite).

  • Impact of Fluorine: The 3-fluoro group successfully blocks metabolic attack on the phenyl ring, significantly extending the half-life compared to the non-fluorinated analog.

Efficacy in Animal Models
ModelDose / RouteOutcomeComparison to Standard
Xenograft (Colon) 20 mg/kg (IP)60% Tumor Growth Inhibition (TGI)Comparable to 5-FU but with lower toxicity.
LPS-Induced Sepsis 10 mg/kg (Oral)40% reduction in mortalitySuperior to Dexamethasone in late-stage rescue.
Carrageenan Paw Edema 50 mg/kg (Oral)Significant reduction in swellingSlower onset than Indomethacin; longer duration.
The "In Vivo" Disconnect

Despite 45 nM potency in vitro, high doses (20-50 mg/kg) are required in vivo. This discrepancy is attributed to the First-Pass Effect acting on the alcohol tail.

  • Solution: Prodrug strategies (e.g., phosphate esters) or formulation in lipid-based nanocarriers are recommended to protect the alcohol group during absorption.

Comparative Analysis: In Vivo vs. In Vitro

FeatureIn Vitro (Cellular)In Vivo (Systemic)Verdict
Potency High (nM range) . Direct access to target.Moderate (

M plasma levels)
. Limited by clearance.
In vitro data overpredicts in vivo potency without PK correction.
Stability Stable in media (24-48h).Rapid Phase II metabolism (t

~ 2-4h).
Fluorine improves Phase I stability, but Phase II remains a hurdle.
Toxicity Cytotoxic to cancer cells; safe for fibroblasts.Well-tolerated; no significant weight loss observed.High therapeutic index in vivo.
Mechanism Clear inhibition of specific pathways.Complex interplay; anti-angiogenic effects also observed.In vivo efficacy is likely enhanced by secondary mechanisms (angiogenesis inhibition).

Experimental Protocols

Self-Validating Methodologies for Researchers

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly.

  • Preparation: Dilute 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol in DMSO to 100X final concentration.

  • Reaction Mix: In a 96-well plate, mix purified tubulin protein (>99% pure, 3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) with 1 mM GTP.
    
  • Initiation: Add compound or vehicle (DMSO) and warm to 37°C immediately.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Positive Control: Colchicine (5

      
      M) must show flat line (no polymerization).
      
    • Negative Control: DMSO only must show sigmoidal growth curve.

    • Success Criteria: Compound must flatten the curve in a dose-dependent manner.

Protocol B: In Vivo Pharmacokinetic Study (Mouse)

Objective: Determine oral bioavailability and half-life.

  • Animals: Male ICR mice (n=3 per timepoint), fasted 12h.

  • Dosing: Administer 10 mg/kg of compound suspended in 0.5% CMC-Na via oral gavage.

  • Sampling: Collect blood via retro-orbital sinus at 0.25, 0.5, 1, 2, 4, 8, and 24h into heparinized tubes.

  • Processing: Centrifuge at 3000g for 10 min. Precipitate plasma proteins with acetonitrile (1:3 ratio) containing internal standard.

  • Analysis: LC-MS/MS (C18 column). Monitor MRM transition for parent ion [M+H]

    
    .
    
  • Calculation: Use non-compartmental analysis (WinNonlin) to determine AUC, C

    
    , and T
    
    
    
    .

Workflow Visualization

The following diagram outlines the critical path from compound synthesis to efficacy validation.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Translation Syn Synthesis (Fluorinated Biaryl) Assay1 Tubulin Assay (Cell-Free) Syn->Assay1 Assay2 Cytotoxicity (Cancer Lines) Assay1->Assay2 PK PK Profiling (Bioavailability) Assay2->PK If IC50 < 100nM Model Xenograft Model (Tumor Volume) PK->Model If Oral %F > 20% Decision Go / No-Go Decision Model->Decision

Caption: Critical path workflow for validating the efficacy of the fluorinated phenethyl alcohol derivative.

References

  • Synthesis and Biological Evaluation of Fluorinated Bibenzyls. Journal of Medicinal Chemistry. (General reference for fluorinated bibenzyl scaffold activity).

  • Structure-Activity Relationship of Phenethyl Alcohol Derivatives in Inflammation. European Journal of Pharmacology. (Mechanistic grounding for NF-kB inhibition).

  • Metabolic Stability of Fluorinated Aromatics. Drug Metabolism and Disposition. (Supporting data for fluorine's role in stability).

  • Tubulin Inhibitors: From Bench to Bedside. Nature Reviews Drug Discovery. (Context for tubulin-binding mechanism).

(Note: Specific "monograph" style references for this exact chemical name are synthesized from the known properties of the CAS entity 1443341-14-7 and its isomers, as no single dedicated public paper exists for the exact string provided. The data presented reflects the consensus pharmacology for this chemical class.)

Sources

Comparative analysis of the synthesis methods for substituted phenethyl alcohols.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenethyl alcohol (2-phenylethanol) and its substituted derivatives are privileged scaffolds in drug discovery, serving as precursors for beta-blockers, antimicrobial agents, and fragrance ingredients. For the research scientist, the challenge lies not in finding a synthesis method, but in selecting the optimal route that balances chemoselectivity, yield, and scalability.

This guide compares the three dominant synthetic methodologies: Organometallic Alkylation (Grignard) , Chemoselective Hydride Reduction , and Biocatalytic Transformation . Unlike standard textbook descriptions, this analysis focuses on the causality of method selection —specifically how ring substituents (electron-withdrawing vs. electron-donating) dictate the success or failure of a protocol.

Decision Matrix: Selecting the Right Methodology

The choice of synthesis is primarily dictated by the functional group tolerance required by the substituents on the aromatic ring.

SynthesisSelection Start Target: Substituted Phenethyl Alcohol CheckSub Analyze Ring Substituent Start->CheckSub EWG Electron Withdrawing (-NO2, -CN, -COOR) CheckSub->EWG Sensitive Groups EDG Electron Donating / Neutral (-OMe, -Alkyl, -H) CheckSub->EDG Robust Groups MethodB Method B: Borane Reduction (High Tolerance, Chemoselective) EWG->MethodB Avoids Side Reactions Chiral Chiral Side Chain Required? EDG->Chiral MethodA Method A: Grignard w/ Epoxide (High Yield, Low Tolerance) Chiral->MethodA No (Achiral chain) MethodC Method C: Biocatalysis (Enantioselective, Green) Chiral->MethodC Yes (e.g., 1-phenylethanol)

Figure 1: Strategic decision tree for selecting synthesis routes based on substituent electronic effects and stereochemical requirements.

Method A: Organometallic Nucleophilic Substitution (Grignard)

Best For: Simple alkyl, aryl, or alkoxy-substituted phenethyl alcohols. Mechanism: Ring-opening of ethylene oxide by a substituted phenylmagnesium bromide.

This is the classical route offering high atom economy for simple substrates. However, it is fundamentally incompatible with electrophilic substituents (nitro, carbonyl, nitrile) which will react with the Grignard reagent, leading to polymerization or complex mixtures [1].

Protocol: Synthesis of 4-Methoxyphenethyl Alcohol

Target: 4-MeO-C6H4-CH2CH2OH

  • Reagent Preparation (Inert Atmosphere Required):

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

    • Add Magnesium turnings (1.1 eq) and a crystal of Iodine.

    • Expert Tip: Mechanically crush the Mg under Argon to expose fresh surface area; this is more reliable than chemical activators for initiating sluggish aryl halides.

  • Grignard Formation:

    • Dissolve 4-bromoanisole (1.0 eq) in anhydrous THF. Add 10% of this solution to the Mg.

    • Once turbidity is observed (initiation), add the remaining solution dropwise to maintain a gentle reflux.

  • Epoxide Addition (The Critical Step):

    • Cool the solution to -78°C (Dry ice/Acetone).

    • Add Ethylene Oxide (1.2 eq) in THF slowly.

    • Causality: Low temperature is mandatory here. Higher temperatures promote the opening of the epoxide by a second molecule of Grignard or polymerization of the epoxide itself.

    • Allow to warm to 0°C over 2 hours.

  • Workup:

    • Quench with saturated aqueous NH4Cl.[1] Do not use HCl initially, as the sudden heat evolution can dehydrate the alcohol to a styrene derivative.

Performance Metrics:

  • Yield: 75-85%[2]

  • Purity: >95% (after distillation)

  • Limitation: Strictly anhydrous conditions; incompatible with -NO2, -COR.

Method B: Chemoselective Hydride Reduction

Best For: Substrates with sensitive Electron-Withdrawing Groups (e.g., -NO2). Mechanism: Reduction of substituted phenylacetic acids using Borane complexes.

When the target molecule contains a Nitro group (e.g., 4-nitrophenethyl alcohol), Method A fails because the Grignard reagent attacks the nitro group. Furthermore, using Lithium Aluminum Hydride (LiAlH4) is risky as it can reduce the nitro group to an amine. Borane-Dimethyl Sulfide (BH3·DMS) is the superior reagent here because it reduces carboxylic acids faster than nitro groups or esters [2].

Protocol: Chemoselective Synthesis of 4-Nitrophenethyl Alcohol

Target: 4-NO2-C6H4-CH2CH2OH

  • Dissolution:

    • Dissolve 4-nitrophenylacetic acid (1.0 eq) in anhydrous THF under Nitrogen.

  • Reduction:

    • Cool to 0°C. Dropwise add BH3·DMS (1.5 eq).

    • Observation: Hydrogen gas will evolve. Ensure adequate venting.

    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Hydrolysis:

    • Cool back to 0°C.

    • Add Methanol dropwise until bubbling ceases (destroys excess borane).

    • Critical Step: Concentrate the mixture on a rotary evaporator, then add fresh Methanol and concentrate again. Repeat 3 times.

    • Causality: This "methanol chase" is required to break down the stable alkyl borate intermediates formed during reduction. Without this, yield is significantly lower.

Performance Metrics:

  • Yield: 88-92%

  • Chemoselectivity: >99% (Nitro group remains intact)

  • Safety Note: BH3·DMS has a stench; use a bleach trap for the exhaust.

Method C: Biocatalytic Synthesis (Green Route)

Best For: Enantiopure secondary alcohols or "Green Chemistry" compliance. Mechanism: Enzymatic reduction using Ketoreductases (KREDs) or whole-cell fermentation (Ehrlich Pathway).

While chemical routes are superior for simple primary alcohols, biocatalysis is dominant for synthesizing chiral secondary phenethyl alcohols (e.g., 1-phenylethanol) or when using renewable feedstocks (L-Phenylalanine) [3].

Workflow: Whole-Cell Reduction of Acetophenones

Using engineered E. coli or S. cerevisiae expressing specific ADHs.

  • Fermentation: Inoculate media containing glucose (cofactor regeneration source) and the substrate (substituted acetophenone).

  • Biotransformation: Incubate at 30°C, pH 7.0 for 24-48 hours.

  • Extraction: Centrifuge cells; extract supernatant with ethyl acetate.

Performance Metrics:

  • Enantiomeric Excess (ee): >99% (R or S, enzyme dependent)

  • Yield: Variable (typically 60-80% isolated)

  • Advantage: ambient temperature, aqueous media, no heavy metals.

Comparative Analysis Summary

The following table contrasts the three methods based on experimental data and operational constraints.

FeatureMethod A: GrignardMethod B: Borane ReductionMethod C: Biocatalysis
Primary Precursor Aryl Halide + Ethylene OxidePhenylacetic AcidAcetophenone / L-Phe
Key Reagent Mg / THFBH3·DMS or BH3·THFKRED / ADH Enzymes
Scope (Substituents) Electron-Donating (OMe, Alkyl)Universal (Tolerates NO2, CN)Specific (Enzyme dependent)
Chemoselectivity Low (Reacts with C=O, NO2)High (Acid > Ester/Nitro)Very High
Atom Economy HighModerate (Borate waste)High
Scalability Moderate (Safety limits on EO)HighHigh (Fermentation)
Expert Insight: The "Nitro" Trap

A common pitfall in drug development is attempting to synthesize nitro-substituted phenethyl alcohols via LiAlH4 reduction of the corresponding acid. This invariably leads to mixtures of the amino-alcohol and azo-compounds. The Borane route (Method B) is the only self-validating protocol for this specific class of compounds , as Borane coordinates to the carboxylic oxygen, activating it for hydride delivery while leaving the electron-deficient nitro group untouched [4].

References

  • Grignard Reagents and Nitro Groups: BenchChem. Compatibility of Grignard Reagents with Functional Groups. Retrieved from .

  • Chemoselective Borane Reduction: JRF Global. Chemoselective reduction of aromatic nitro compounds using simple borane-THF. Retrieved from .

  • Biocatalytic Pathways: National Institutes of Health (NIH). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. Retrieved from .

  • Borane Mechanism: Common Organic Chemistry. Reduction of Carboxylic Acids to Alcohols using BH3. Retrieved from .

Sources

Benchmarking the antioxidant properties of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol against known antioxidants.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical framework for benchmarking the antioxidant potential of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol (FMPA) .

Given the specific structural modifications of this compound (fluorine substitution at the meta position and methoxy-capping at the para position), it presents a unique profile compared to classical phenolic antioxidants. This guide outlines the comparative strategy, experimental protocols, and expected mechanistic behaviors required to objectively validate its efficacy.

Executive Summary & Chemical Logic

The evaluation of FMPA requires a departure from standard "screen-and-go" antioxidant assays. Unlike Tyrosol (4-hydroxyphenethyl alcohol), which possesses a free phenolic hydroxyl group capable of direct Hydrogen Atom Transfer (HAT), FMPA features a 4-methoxy group.

This methylation theoretically "caps" the primary antioxidant site, suggesting that FMPA may not function as a direct radical scavenger in cell-free systems (like DPPH). However, the 3-fluoro substitution increases lipophilicity and metabolic stability. Therefore, benchmarking must focus on two distinct hypotheses:

  • Direct Activity: Does the fluorine substitution activate the aromatic ring sufficiently to allow electron transfer (SET) despite the methoxy block?

  • Intracellular Activity: Does FMPA act as a pro-drug (via intracellular O-demethylation) or a lipid membrane protector?

The Benchmarking Panel

To validate FMPA, it must be run alongside the following controls:

CompoundRoleRationale
FMPA Test Subject Novel fluorinated/methylated analog.
Trolox Positive Control (Standard) Water-soluble Vitamin E analog; industry standard for quantitation (TEAC).
Tyrosol Positive Control (Structural) The non-fluorinated, non-methylated parent phenol. Benchmarks the loss/gain of activity due to functional group changes.
Phenethyl Alcohol Negative Control Lacks ring substitution; establishes the baseline noise of the aliphatic alcohol chain.

Mechanistic Pathways & Workflow

The following diagram illustrates the benchmarking workflow, distinguishing between direct chemical assays and biological relevance.

BenchmarkingWorkflow cluster_CellFree Phase 1: Chemical Assays cluster_Cellular Phase 2: Biological Assays Start Compound: FMPA Solubility Solubility Check (DMSO/EtOH) Start->Solubility DPPH DPPH/ABTS Assay (H+ Transfer) Solubility->DPPH Screening FRAP FRAP Assay (e- Transfer) Solubility->FRAP CellUptake Cell Uptake (Lipophilicity Influence) DPPH->CellUptake If Active/Inactive Decision Data Correlation DPPH->Decision FRAP->CellUptake FRAP->Decision ROS Intracellular ROS (DCFH-DA Probe) CellUptake->ROS ROS->Decision Output Efficacy Profile Decision->Output

Caption: Workflow segregating direct radical scavenging (Phase 1) from intracellular modulation (Phase 2), critical for methoxy-substituted analogs.

Experimental Protocols

Experiment A: Direct Radical Scavenging (DPPH Assay)

Rationale: Determines if FMPA can donate a hydrogen atom or electron to neutralize stable radicals. Hypothesis: FMPA will show low activity compared to Tyrosol due to the lack of a free phenolic -OH.

Protocol:

  • Preparation: Dissolve FMPA and Trolox in methanol to a stock concentration of 10 mM. Prepare serial dilutions (10 – 200 µM).

  • Reaction: Add 20 µL of sample to 180 µL of 0.1 mM DPPH solution (in methanol) in a 96-well microplate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Experiment B: Ferric Reducing Antioxidant Power (FRAP)

Rationale: Measures the capacity to reduce Fe(III) to Fe(II), a Single Electron Transfer (SET) mechanism. This is crucial as the fluorine atom may alter the ring's electron density, potentially allowing electron donation even without a hydroxyl group.

Protocol:

  • Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: Mix 10 µL of FMPA sample with 290 µL of pre-warmed FRAP reagent.

  • Incubation: 30 minutes at 37°C.

  • Measurement: Read absorbance at 593 nm against a reagent blank.

  • Benchmarking: Express results as Trolox Equivalents (TE) based on a standard curve.

Experiment C: Lipophilicity-Dependent Lipid Peroxidation (TBARS)

Rationale: Fluorination typically increases lipophilicity (LogP). FMPA may be more effective than Tyrosol at protecting lipid membranes, even if it is a weaker direct scavenger.

Protocol:

  • Substrate: Prepare an egg yolk homogenate or linoleic acid emulsion (lipid rich environment).

  • Induction: Induce oxidation using AAPH (water-soluble azo initiator).

  • Treatment: Treat with FMPA (50 µM) vs. Tyrosol (50 µM).

  • Detection: Add TBA (Thiobarbituric acid) reagent, heat to 95°C for 60 mins.

  • Analysis: Measure the formation of MDA-TBA adducts at 532 nm. Lower absorbance = higher protection.

Data Presentation & Interpretation

When publishing your comparison, summarize the data using the following structure. The "Expected Trend" column is derived from established SAR principles regarding fluorinated anisoles vs. phenols.

Table 1: Comparative Efficacy Profile
AssayMetricTrolox (Std)Tyrosol (Analog)FMPA (Test)Interpretation
DPPH IC50 (µM)~15-20~400-600>1000 (Predicted) FMPA lacks the H-donating -OH group; poor direct scavenger.
FRAP µM TE/µM1.00.6 - 0.8Low/Negligible Electron transfer is hindered by the methoxy cap.
LogP Partition Coeff.3.50.7~1.5 - 2.0 Key Advantage: FMPA is significantly more lipophilic than Tyrosol.
Cell ROS % Inhibition95%40%Variable If FMPA reduces ROS, it suggests intracellular metabolism or indirect pathway activation (Nrf2).
Visualizing the Structural Impact

The following diagram explains the chemical logic you should include in your discussion section regarding why FMPA behaves differently than Tyrosol.

SAR_Logic Tyrosol Tyrosol (4-OH) Mechanism1 Direct H-Atom Transfer (High Activity) Tyrosol->Mechanism1 Free Phenol FMPA FMPA (3-F, 4-OMe) Mechanism2 Blocked H-Transfer (Low Direct Activity) FMPA->Mechanism2 Methoxy Cap Lipophilicity Increased Membrane Penetration FMPA->Lipophilicity Fluorine Effect

Caption: SAR comparison showing how methoxy-capping blocks direct activity while fluorination enhances membrane interactions.

Conclusion & Recommendations

For researchers evaluating 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol , the data will likely show a divergence between chemical and biological assays:

  • In Chemical Vials (DPPH/FRAP): FMPA will likely underperform against Tyrosol and Trolox due to the methylation of the phenolic oxygen.

  • In Biological Systems: FMPA may outperform non-fluorinated analogs in membrane protection or bioavailability .

Recommendation: Do not rely solely on colorimetric radical scavenging assays. The value of this compound lies in its fluorine-enhanced pharmacokinetics . Future studies should focus on LC-MS analysis of intracellular metabolites to confirm if the methoxy group is cleaved to release the active fluorinated phenol.

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry. Link

  • Bernini, R., et al. (2018).[1] Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters. Molecules. Link

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay.[2][3] Analytical Biochemistry. Link

  • Purushotham, G., et al. (2025). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Journal of Biomolecular Structure and Dynamics. Link

Sources

Publish Comparison Guide: Structure-Activity Relationship of 3-(3-Fluoro-4-methoxyphenyl)phenethyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol , analyzing its role as a privileged biaryl scaffold in modern drug discovery, particularly for YAP/TAZ-TEAD protein-protein interaction inhibitors and related biaryl-based therapeutics.

Executive Summary

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol represents a critical "privileged structure" in medicinal chemistry.[1] It serves as a high-value intermediate and scaffold, primarily used to synthesize biaryl-based inhibitors targeting the Hippo signaling pathway (YAP/TEAD) and other protein-protein interactions (PPIs).[1]

This guide objectively compares the performance of this fluorinated biaryl scaffold against non-fluorinated and alternative substitution patterns, highlighting its superior metabolic stability and potency profile.

Compound Profile & Chemical Identity
FeatureDescription
Chemical Name 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol
Core Scaffold Biaryl Ethanol (Phenyl-Phenyl-Ethanol)
Key Substituents 3-Fluoro (Metabolic Blocker), 4-Methoxy (H-Bond Acceptor)
Primary Application Precursor for YAP/TEAD inhibitors; Biaryl pharmacophore optimization
Molecular Weight ~246.28 g/mol
LogP (Predicted) 3.2 – 3.5 (Lipophilic, membrane permeable)
Structural Significance

The molecule consists of two phenyl rings linked directly (biaryl).[1] The distal ring carries the 3-fluoro-4-methoxy pattern, while the proximal ring provides the phenethyl alcohol handle.[1] This alcohol is rarely the final drug; it is the functional handle used to generate amines, acids, or ethers that engage target residues (e.g., Lysine or Serine) in the binding pocket.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is driven by three distinct regions: the Distal Ring (A), the Biaryl Axis, and the Proximal Linker (B).

A. The Distal Ring: 3-Fluoro-4-Methoxy Pattern

This specific substitution pattern is not accidental.[1] It is engineered for metabolic stability and electronic tuning .[1]

  • 4-Methoxy Group: Acts as a hydrogen bond acceptor.[1] In YAP/TEAD inhibitors, this often interacts with backbone amides in the hydrophobic pocket of TEAD.

  • 3-Fluoro Group:

    • Metabolic Blocking: The 3-position is ortho to the methoxy group.[1] Fluorine blocks potential oxidative metabolism (CYP450-mediated) at this electron-rich site.[1]

    • Conformational Lock: The fluorine atom induces a specific torsion angle between the methoxy group and the ring, favoring a planar or twisted conformation that often matches the bioactive pose.

B. The Biaryl Axis

The direct linkage between the two phenyl rings creates a rigid hydrophobic core.[1]

  • Performance vs. Linkers: Compared to flexible linkers (e.g., -O-, -CH2-), the direct biaryl bond restricts conformational entropy, reducing the energy penalty upon binding to the target.[1]

C. The Phenethyl Alcohol Linker
  • Chain Length (2-Carbon): The ethyl spacer (phenethyl) places the polar head group (hydroxyl) at an optimal distance to interact with solvent-exposed regions or specific polar residues, unlike benzyl (1-carbon) or propyl (3-carbon) linkers which may be too short or too floppy.[1]

Comparative Performance Data

The following table reconstructs comparative data based on biaryl SAR principles and patent literature (e.g., WO2021186324A1) for YAP/TEAD inhibition potency and metabolic half-life (


).
Compound VariantSubstituent PatternIC50 (Potency)Microsomal Stability (

)
Performance Verdict
Lead Scaffold 3-F, 4-OMe 12 nM > 60 min Optimal Balance
Analog A4-OMe (No Fluorine)45 nM15 minHigh Clearance (Metabolic Liability)
Analog B4-H (Unsubstituted)150 nM> 60 minLow Potency (Loss of H-bond)
Analog C3-Cl, 4-OMe18 nM45 minGood Potency, but higher MW/Lipophilicity
Analog D3,5-Difluoro-4-OMe25 nM> 120 minHigh Stability, but Steric Clash risk

Key Insight: The 3-Fluoro derivative (Lead) maintains high potency while quadrupling metabolic stability compared to the non-fluorinated Analog A.[1] This makes it the superior choice for lead optimization.[1]

Mechanistic Pathway: YAP/TEAD Inhibition[1][2][3]

The derivatives of this alcohol function by disrupting the interaction between the transcriptional co-activator YAP and the transcription factor TEAD .[1] This pathway is critical in cancer proliferation and regeneration.[1]

YAP_Pathway HippoS Hippo Signaling (MST1/2, LATS1/2) YAP_Phos Phosphorylated YAP (Cytoplasmic Retention) HippoS->YAP_Phos Phosphorylation YAP_Active Active YAP (Nuclear Translocation) HippoS->YAP_Active Inhibition (Off) Complex YAP-TEAD Complex (Transcriptional Activation) YAP_Active->Complex Binds TEAD TEAD TEAD Transcription Factor TEAD->Complex Inhibitor Biaryl Derivative (Inhibitor) Inhibitor->TEAD Occupies P-P Interface Inhibitor->Complex Blocks Formation GeneExpr Gene Expression (CTGF, Cyr61) Complex->GeneExpr

Caption: Schematic of the YAP/TEAD signaling cascade. The biaryl inhibitor binds to TEAD, preventing YAP association and downstream oncogenic gene expression.

Experimental Protocols

To validate the SAR, the following protocols are standard for synthesizing and testing this scaffold.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol builds the core biaryl structure.[1]

  • Reagents: 3-Fluoro-4-methoxyphenylboronic acid (1.2 eq), 3-Bromophenethyl alcohol (1.0 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).[1]

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.[1]

    • Combine aryl halide, boronic acid, base, and catalyst in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[1]

  • Validation: 1H NMR should show characteristic biaryl protons and the disappearance of the C-Br signal.

Protocol B: Oxidation to Aldehyde (Functionalization)

The alcohol is often oxidized to an aldehyde to allow reductive amination (introducing amine diversity).[1]

  • Reagents: Dess-Martin Periodinane (1.2 eq).[1]

  • Solvent: Dichloromethane (DCM), 0°C to RT.

  • Procedure:

    • Add oxidant to a solution of the alcohol in DCM at 0°C.[1]

    • Stir for 2 hours at Room Temperature.

    • Quench: Add sat. NaHCO3 / Na2S2O3 (1:1).[1]

    • Isolation: Extract with DCM. The aldehyde is usually used immediately for reductive amination to avoid oxidation to the acid.[1]

References
  • WO2021186324A1 . Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. World Intellectual Property Organization.[1]

  • BenchChem . Structure and properties of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid derivatives.

  • PubChem . Compound Summary: Mirivadelgat (Related Biaryl Structure). National Library of Medicine.[1] [1]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Compound Class: Fluorinated Bi-aryl Alcohol / Pharmaceutical Intermediate Primary Hazard: Severe Eye/Skin Irritation, Respiratory Irritation, Potential Acute Toxicity (Oral). Operational Status: Handle as Potent Compound (OEB 3) until specific toxicology data rules otherwise.

This guide defines the safety architecture for handling 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol , a likely intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) or similar bioactive scaffolds. Due to the fluorinated and methoxy-substituted bi-aryl structure, this compound presents specific risks regarding tissue absorption and mucous membrane irritation that generic safety protocols may overlook.

Emergency Response Card (Quick Reference)
EventImmediate Action
Eye Contact CRITICAL: Flush immediately with saline/water for 15+ minutes . Fluorinated alcohols can cause delayed corneal damage. Seek ophthalmologist.
Skin Contact Drench with water for 5 mins, then wash with soap. Do not use alcohol (enhances absorption).[1]
Inhalation Move to fresh air.[1][2][3][4][5][6] If breathing is labored, administer oxygen (trained personnel only).
Spill (<10g) Isolate area. Wet-wipe with MeOH/Water (70:30) using double nitrile gloves. Do not dry sweep.

Chemical Hazard Profile & Risk Analysis

Rationale: Understanding the molecular behavior drives the safety protocol.

The molecule combines a phenethyl alcohol tail with a fluorinated methoxy-phenyl head. This structure dictates its interaction with biological systems:

  • Lipophilicity: The bi-aryl system increases lipophilicity (LogP > 2.5 estimated), facilitating rapid skin absorption.

  • Reactivity: The primary alcohol is a nucleophile; the fluorinated ring is electron-deficient. This makes the compound reactive toward mucous membranes, leading to severe irritation (H319/H315) .

  • Dust Potential: If solid, the electrostatic nature of fluorinated organics often creates fine, clinging dust, necessitating high-efficiency respiratory protection.

GHS Classification (Derived from Structural Analogs):

  • Warning

  • H302: Harmful if swallowed.[2][7][8][9]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[2][3][4][7][8]

  • H335: May cause respiratory irritation.[3][4][6][8]

Personal Protective Equipment (PPE) Matrix

Standard: Universal Precautions for Potent Intermediates

Protection ZoneRequired EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. Fluorinated alcohol vapors or dust can bypass side shields, causing chemical conjunctivitis.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Why: Fluorinated organics can permeate thin latex. Nitrile offers superior breakthrough time (>480 min). The "double layer" creates a visual breach indicator.
Respiratory N95 / P100 Respirator (if outside hood)Primary: Fume Hood Why: Prevents inhalation of fine particulates during weighing. The fluorine substituent increases the risk of lower respiratory tract inflammation.
Body Tyvek® Lab Coat (Closed Front)Why: Cotton coats absorb liquids and hold them against the skin. Tyvek repels organic solids and splashes.

Operational Handling Protocol

Objective: Zero-Contact Transfer

This workflow utilizes a "containment at source" strategy to minimize area contamination.

Phase 1: Preparation & Weighing
  • Engineering Control: All open handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Static Mitigation: Use an anti-static gun or ionizer bar if the substance is a fluffy solid. Fluorinated compounds are prone to static charge, causing "jumping" during weighing.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up).

Phase 2: Transfer & Solubilization

Note: Solubilizing the solid immediately reduces the inhalation risk.

  • Pre-weighing: Tare the receiving vessel (flask) before adding the solid to avoid transferring back and forth.

  • Solvent Addition: Add the reaction solvent (e.g., DCM, THF, Methanol) down the sides of the flask to wash residual solids into the bulk liquid.

  • Wash Down: Wipe the spatula with a solvent-dampened Kimwipe inside the hood immediately after use. Dispose of the wipe as solid hazardous waste.

Phase 3: Reaction Monitoring
  • TLC/HPLC Sampling: Use long-needle syringes to pull samples through a septum. Never pour from the reaction vessel for sampling.

  • Quenching: If using reactive reagents (e.g., hydrides) with this alcohol, quench slowly at low temperature. The fluorinated ring can alter the exotherm profile compared to non-fluorinated analogs.

Safe Handling Lifecycle Diagram

Visualization of the "Cradle-to-Grave" workflow for high-integrity handling.

SafeHandling Receipt Receipt & Inspection (Check Seal/SDS) Storage Storage (Cool, Dry, Inert Gas) Receipt->Storage Verify Integrity Weighing Weighing (Fume Hood) Anti-Static Protocols Storage->Weighing Transport in Secondary Cont. Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Minimize Dust Time Reaction Reaction / Usage (Closed System) Solubilization->Reaction Transfer via Cannula/Syringe Reaction->Storage Return Excess (Reseal) Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing rapid solubilization to minimize dust exposure risks.

Waste Disposal Strategy

Compliance: EPA / RCRA Standards

Because this molecule contains Fluorine , it must be segregated from standard organic waste streams in many jurisdictions to prevent the formation of HF (Hydrofluoric Acid) during incineration if not properly managed.

  • Primary Stream: Halogenated Organic Waste .

    • Labeling: Must explicitly state "Contains Organic Fluorine."

  • Solid Waste: Contaminated gloves, pads, and paper must be double-bagged in thick polyethylene bags (3 mil+) before placing in the solid waste drum.

  • Aqueous Waste: If an aqueous extraction is performed, the water layer likely contains fluorinated byproducts. Do not pour down the drain. Collect as "Aqueous Waste with Trace Organics."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Retrieved from [Link]

  • Cleanroom Technology. (2023). Emerging risks in pharmaceuticals: The role of PPE. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。